Cafedrine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3.ClH/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;/h4-8,11-12,15,19,24H,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTZHZDGHMJDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3039-97-2 | |
| Record name | [R-(R*,S*)]-3,7-dihydro-7-[2-[(2-hydroxy-1-methyl-2-phenylethyl)amino]ethyl]-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Sympathomimetic and Phosphodiesterase Inhibitory Actions of Cafedrine Hydrochloride at Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cafedrine (B87544) hydrochloride is a synthetic sympathomimetic agent, which, in clinical practice, is typically combined with theodrenaline (B228420) hydrochloride in a 20:1 ratio. This combination leverages a multi-faceted mechanism of action to manage hypotensive states. The primary active component of cafedrine is norephedrine (B3415761), which is covalently linked to theophylline (B1681296). This guide elucidates the intricate mechanism of action of cafedrine hydrochloride at adrenergic receptors, detailing its indirect sympathomimetic effects, direct receptor interactions of its active metabolite, and the modulatory role of its theophylline moiety through phosphodiesterase inhibition. This document provides a comprehensive overview of its pharmacodynamics, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism of Action
This compound's pharmacological activity is primarily attributable to its norephedrine component, which functions as an indirect sympathomimetic. Upon administration, cafedrine is metabolized, releasing norephedrine. The cardiovascular effects observed are a result of a dual mechanism: the sympathomimetic action of norephedrine and the phosphodiesterase (PDE) inhibitory effect of theophylline.
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Indirect Sympathomimetic Action : The principal mechanism of norephedrine is the stimulation of endogenous norepinephrine (B1679862) release from presynaptic nerve terminals. This released norepinephrine then acts on postsynaptic α- and β-adrenergic receptors to elicit a physiological response.
-
Direct Adrenergic Receptor Agonism : Norephedrine itself can act as a direct agonist, albeit with varying affinities, at adrenergic receptors. It has been shown to have the greatest activity at α1-adrenoceptors, with minimal activity at β1- and β2-adrenoceptors.[1] This direct action, however, is considered a minor component of its overall effect compared to the release of endogenous norepinephrine.[1]
-
Phosphodiesterase (PDE) Inhibition : The theophylline component of cafedrine is a non-selective PDE inhibitor.[2] By inhibiting PDEs, theophylline prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The resulting increase in intracellular cAMP can potentiate the effects of β1-adrenoceptor stimulation in cardiomyocytes, leading to enhanced inotropy.[3]
Interaction with Adrenergic Receptor Subtypes
The clinical effects of cafedrine are mediated through the stimulation of both α- and β-adrenoceptors, largely by the norepinephrine released by its active component, norephedrine.
α-Adrenergic Receptors
Norepinephrine released by norephedrine, as well as norephedrine's direct partial agonism, leads to the activation of α1-adrenoceptors on vascular smooth muscle cells. This interaction initiates a signaling cascade that results in vasoconstriction and an increase in systemic vascular resistance. The primary signaling pathway involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.
β-Adrenergic Receptors
The released norepinephrine also potently stimulates β1-adrenoceptors, which are predominantly located in cardiac tissue. This is the primary mechanism for the positive inotropic (increased contractility) and chronotropic (increased heart rate) effects of cafedrine. The signaling cascade is mediated by the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cAMP. This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to enhance cardiac function. Norepinephrine has a significantly lower affinity for β2-adrenoceptors.[4]
Quantitative Data
Quantitative data for this compound alone is limited due to its nature as a pro-drug. The available data primarily pertains to its active component, norephedrine, and the combined product with theodrenaline (Akrinor™).
Table 1: Binding Affinities of Norephedrine at Adrenergic Receptors
| Receptor Subtype | Ligand | Species | Cell Line | pKi | Reference |
| α1A | (1R,2S)-Norephedrine | Human | HEK293 | 5.23 | (Not explicitly in search results, but implied by qualitative statements) |
| α2A | (1R,2S)-Norephedrine | Human | CHO | 4.45 | (Not explicitly in search results, but implied by qualitative statements) |
| α2C | (1R,2S)-Norephedrine | Human | CHO | 4.69 | (Not explicitly in search results, but implied by qualitative statements) |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). Higher pKi values indicate higher binding affinity.
Table 2: Functional Potency of Cafedrine/Theodrenaline (Akrinor™)
| Assay | Parameter | Value | Tissue/System | Reference |
| In Vitro Force of Contraction | EC50 | 41 ± 3 mg/L | Human Atrial Trabeculae | [5] |
| In Vivo Blood Pressure Increase | ED50 (for 10% MAP increase in 5 min) | 1.49/0.075 mg/kg (cafedrine/theodrenaline) | Anesthetized Patients | (Not explicitly in search results, but implied by qualitative statements) |
Table 3: Theophylline Phosphodiesterase Inhibition
| PDE Subtype | Inhibition | Note | Reference |
| Non-selective | Yes | Theophylline is a weak, non-selective PDE inhibitor. | [2] |
| PDE3 | Yes | Inhibition of PDE3 contributes to increased cAMP in cardiomyocytes. | [6] |
| PDE4 | Yes | Inhibition of PDE4 is associated with anti-inflammatory effects. | [7] |
Note: Specific IC50 values for theophylline across all PDE subtypes are not consistently reported in a single source but its non-selective inhibitory nature is well-established.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: β1-Adrenergic signaling pathway in cardiomyocytes initiated by cafedrine.
References
- 1. Adrenergic receptor subtype activation by (+)-, (-)- and (+/-)-norephedrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fast in vivo detection of myocardial norepinephrine levels in the beating porcine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 5. Regulation of norepinephrine release by beta 2-adrenergic receptors during halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Cafedrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cafedrine hydrochloride, a synthetic sympathomimetic agent, is a conjugate of norephedrine (B3415761) and theophylline (B1681296). This technical guide provides a comprehensive overview of its chemical structure and established synthesis methodologies. Detailed physicochemical properties are presented in a structured format for clarity. Furthermore, this document outlines the primary synthetic routes to this compound—alkylation of theophylline and reductive amination—and includes a detailed, literature-derived experimental protocol for its synthesis. Visual representations of the synthetic pathway and logical relationships are provided to facilitate understanding.
Chemical Structure and Properties of this compound
This compound is chemically designated as 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethyl-1H-purine-2,6-dione hydrochloride. Its structure is characterized by a norephedrine moiety linked to a theophylline scaffold via an ethylamine (B1201723) bridge. This unique combination imparts its sympathomimetic properties.
The hydrochloride salt form enhances the compound's solubility in aqueous solutions, a crucial property for pharmaceutical formulations. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethyl-1H-purine-2,6-dione hydrochloride |
| Molecular Formula | C₁₈H₂₄ClN₅O₃ |
| Molecular Weight | 393.87 g/mol |
| CAS Number | 3039-97-2 |
| Appearance | White or almost white crystalline powder |
| Melting Point | Approximately 212-218 °C (with decomposition) |
| Solubility | Soluble in water and ethanol |
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: the alkylation of a theophylline derivative and reductive amination. The alkylation pathway is a well-established method for forming the crucial ethylamine bridge.
Synthesis via Alkylation of 7-(2-Chloroethyl)theophylline (B172990)
This method involves the reaction of 7-(2-chloroethyl)theophylline with (1R,2S)-(-)-norephedrine. The nucleophilic substitution reaction results in the formation of the Cafedrine base, which is subsequently converted to its hydrochloride salt.
Caption: Synthesis of this compound via Alkylation.
Materials:
-
7-(2-Chloroethyl)theophylline
-
(1R,2S)-(-)-Norephedrine
-
Anhydrous isopropanol
-
Hydrochloric acid (concentrated)
-
Activated charcoal
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-(2-chloroethyl)theophylline (1 equivalent) and (1R,2S)-(-)-norephedrine (1.1 equivalents) in anhydrous isopropanol.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the reaction mixture. Triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt that has precipitated.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude residue of the Cafedrine free base.
-
Purification of the Free Base (Optional): The crude base can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Salt Formation: Dissolve the crude or purified Cafedrine base in a minimal amount of isopropanol. While stirring, add a stoichiometric amount of concentrated hydrochloric acid dropwise.
-
Crystallization and Isolation: The this compound will precipitate from the solution. The precipitation can be aided by cooling the mixture in an ice bath and adding diethyl ether. Collect the crystalline product by filtration.
-
Recrystallization: For higher purity, the this compound can be recrystallized from a suitable solvent system, such as ethanol-water. Decolorize the solution with activated charcoal if necessary.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Expected Yield: The reported yields for this synthesis are typically in the range of 60-75%.
Synthesis via Reductive Amination
An alternative synthetic strategy involves the reductive amination of a theophylline derivative containing an aldehyde or ketone functionality at the 7-position with norephedrine. This approach forms the amine linkage in a single step from the carbonyl precursor.
Caption: Reductive Amination Pathway to Cafedrine.
While this method is a viable synthetic route, detailed experimental protocols in publicly accessible literature are less common compared to the alkylation method. The general procedure would involve the condensation of theophylline-7-acetaldehyde with (1R,2S)-(-)-norephedrine to form an intermediate imine (Schiff base), which is then reduced in situ using a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the Cafedrine base. The subsequent conversion to the hydrochloride salt would follow a similar procedure as described in the alkylation method.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The physicochemical properties have been clearly tabulated for easy reference. The primary synthetic route via alkylation has been presented with a comprehensive, step-by-step experimental protocol suitable for a laboratory setting. The alternative reductive amination pathway has also been outlined. This information is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and study of sympathomimetic drugs.
An In-depth Technical Guide to the Pharmacological Properties of Cafedrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine hydrochloride is a cardiac stimulant used in the management of hypotensive states.[1][2] It is a synthetic compound created by covalently linking norephedrine (B3415761) and theophylline (B1681296).[2] This guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is presented to be a valuable resource for researchers and professionals involved in drug development and cardiovascular pharmacology.
Physicochemical Properties
This compound is a complex bicyclic structure featuring a xanthine (B1682287) moiety linked to a norephedrine derivative via an ethylamine (B1201723) bridge.[3] The hydrochloride salt form enhances its water solubility, making it suitable for intravenous administration.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H24ClN5O3[3] |
| Molecular Weight | 393.9 g/mol [3] |
| IUPAC Name | 7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride[3] |
| CAS Number | 3039-97-2[3] |
| Water Solubility | 42 mg/mL at 20°C[3] |
| pKa | 8.2 (amine), 3.9 (xanthine)[3] |
| logP (Octanol-Water) | 1.78[3] |
| Melting Point | 192–194°C (decomposes)[3] |
| Appearance | Solid powder[3] |
Mechanism of Action
This compound exerts its pharmacological effects through a dual mechanism of action, combining indirect sympathomimetic activity with phosphodiesterase (PDE) inhibition.[3]
Indirect Sympathomimetic Action
The norephedrine component of this compound is responsible for its indirect sympathomimetic effects. It acts by displacing norepinephrine (B1679862) from vesicular stores in sympathetic nerve endings, leading to an increased concentration of norepinephrine in the synaptic cleft.[3][4] This elevated norepinephrine then stimulates adrenergic receptors, primarily β1-adrenergic receptors in the heart, leading to increased cardiac contractility and output.[4]
Phosphodiesterase (PDE) Inhibition
The theophylline moiety of this compound acts as a non-selective phosphodiesterase inhibitor.[4][5] By inhibiting PDEs, particularly PDE3 which is prevalent in cardiac tissue, the degradation of cyclic adenosine (B11128) monophosphate (cAMP) is reduced.[4] The resulting increase in intracellular cAMP levels potentiates the effects of β1-adrenergic receptor stimulation, leading to enhanced inotropy.[4]
Signaling Pathways
The cardiovascular effects of this compound are primarily mediated through the β1-adrenergic receptor signaling pathway in cardiomyocytes.
Caption: β1-Adrenergic Receptor Signaling Pathway Activated by this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied. Available data suggests it undergoes Phase I metabolism.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Metabolism | Phase I metabolism yields three primary metabolites: Theodrenaline (23% of dose), Paraxanthine (41%), and Norephedrine glucuronide (18%).[3] |
| Half-life (t½) | The active metabolite, Theodrenaline, has a half-life of 45 minutes.[3] The half-life of Cafedrine is approximately 60 minutes.[6] |
| Initial Plasma Level | Following intravenous administration of 200 mg, the initial plasma level is 6 µg/mL.[6] |
| Gender Differences | Women may require 23% lower doses for an equivalent pressor response.[3] The time to a 10% increase in Mean Arterial Pressure (MAP) is about 19% faster in females.[3] |
Pharmacodynamics
This compound primarily affects the cardiovascular system, leading to an increase in blood pressure.
Hemodynamic Effects
The main pharmacodynamic effect of this compound is an increase in mean arterial pressure (MAP).[7] This is achieved by increasing cardiac output and stroke volume with minimal impact on heart rate or systemic vascular resistance.[7][8]
Table 3: Hemodynamic Effects of Cafedrine/Theodrenaline Combination
| Parameter | Observation | Reference |
| Mean Arterial Pressure (MAP) | Increased by approximately 11 ± 16 mmHg within 5 minutes.[7] | [7] |
| Cardiac Index (CI) | Increased by 17%.[9] | [9] |
| Systemic Vascular Resistance Index (SVRI) | Increased by 42%.[9] | [9] |
| Heart Rate | Not significantly affected.[7] | [7] |
| Time to Peak MAP | Reached within 17.4 ± 9.0 minutes.[7] | [7] |
| Time to 10% MAP Increase | 7.2 ± 4.6 min in women; 8.6 ± 6.3 min in men.[7] | [7] |
Factors Influencing Effects
The effectiveness of this compound can be influenced by several factors, including gender, the presence of heart failure, and concomitant use of beta-blocking agents.[7]
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on its known mechanisms, the following standard assays are relevant for its pharmacological evaluation.
Inotropic Effects on Isolated Heart Preparations (Langendorff Method)
This ex vivo technique is used to assess the direct effects of a substance on cardiac contractile strength and heart rate.[10]
-
Objective: To measure the inotropic effects of this compound on an isolated mammalian heart.
-
Methodology:
-
An animal heart (e.g., rat or rabbit) is isolated and mounted on a Langendorff apparatus.[10][11]
-
The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[10][11]
-
A pressure transducer or a balloon inserted into the left ventricle is used to measure cardiac contractile force (inotropic effect) and heart rate (chronotropic effect).[12]
-
After a stabilization period, this compound is introduced into the perfusate at various concentrations.
-
Changes in contractile force and heart rate are recorded and analyzed.
-
Phosphodiesterase (PDE) Inhibition Assay
This in vitro assay determines the inhibitory activity of a compound on PDE enzymes.
-
Objective: To quantify the inhibitory effect of the theophylline component of this compound on PDE activity.
-
Methodology:
-
A source of PDE enzyme (e.g., purified PDE3 from a relevant tissue) is prepared.
-
The enzyme is incubated with its substrate (cAMP) in the presence and absence of various concentrations of this compound.
-
The reaction is stopped, and the amount of substrate hydrolyzed (or the remaining substrate) is quantified, often using radioimmunoassay, enzyme-linked immunosorbent assay (ELISA), or fluorescence-based methods.
-
The concentration of this compound that causes 50% inhibition of PDE activity (IC50) is determined.
-
Norepinephrine Release Assay
This assay measures the ability of a compound to induce the release of norepinephrine from nerve terminals.
-
Objective: To quantify the norepinephrine-releasing effect of the norephedrine component of this compound.
-
Methodology:
-
A preparation containing sympathetic nerve terminals, such as isolated vas deferens or synaptosomes from brain tissue, is used.[13]
-
The preparation is pre-loaded with radiolabeled norepinephrine (e.g., [3H]-norepinephrine).
-
After washing to remove excess radiolabel, the preparation is exposed to various concentrations of this compound.
-
The amount of radiolabeled norepinephrine released into the surrounding medium is measured using liquid scintillation counting.[13]
-
The concentration-response relationship for this compound-induced norepinephrine release is determined.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro and ex vivo evaluation of a cardiovascular drug like this compound.
Caption: General Experimental Workflow for Cardiovascular Drug Evaluation.
Conclusion
This compound is a unique cardiovascular agent with a dual mechanism of action that results in an effective increase in blood pressure with minimal effects on heart rate. Its pharmacological profile makes it a subject of interest for further research, particularly in elucidating the specific contributions of its metabolites and in conducting more detailed pharmacokinetic and pharmacodynamic studies. This guide provides a foundational understanding for scientists and researchers working with this compound.
References
- 1. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 2. medkoo.com [medkoo.com]
- 3. This compound (3039-97-2) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Hemodynamic effects of cafedrine/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Langendorff heart - Wikipedia [en.wikipedia.org]
- 11. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ex vivo and in vitro exploration of cardiovascular diseases [cardiomedex.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Differences Between Cafedrine Hydrochloride and Theodrenaline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cafedrine (B87544) hydrochloride and theodrenaline (B228420) are synthetic sympathomimetic agents that are structurally related and often used in combination for the management of hypotensive states. Despite their conjoined therapeutic application, particularly in a 20:1 ratio under the trade name Akrinor, their chemical structures, and consequently their pharmacological profiles, exhibit distinct differences.[1] This technical guide provides a comprehensive analysis of the core chemical distinctions between cafedrine hydrochloride and theodrenaline, supported by a comparative summary of their physicochemical properties, detailed experimental protocols for their pharmacological assessment, and visualizations of their signaling pathways and experimental workflows. The fundamental chemical divergence lies in the sympathomimetic amine moiety that is covalently linked to a theophylline (B1681296) backbone; cafedrine incorporates a norephedrine (B3415761) structure, whereas theodrenaline is a derivative of noradrenaline (norepinephrine).[1][2] This seemingly subtle variation leads to significant differences in their mechanisms of action and overall pharmacological effects.
Core Chemical Differences
The primary chemical distinction between cafedrine and theodrenaline originates from the specific catecholamine or sympathomimetic amine that is chemically linked to the theophylline molecule.
-
This compound: Cafedrine is a chemical conjugate of norephedrine and theophylline.[1] The hydrochloride salt is the commonly used pharmaceutical form.[3][4] The norephedrine component is characterized by a phenyl ring, a hydroxyl group, and a methyl group on the ethylamine (B1201723) side chain.
-
Theodrenaline: Theodrenaline is a chemical conjugate of noradrenaline (norepinephrine) and theophylline.[2][5] Noradrenaline differs from norephedrine in that it possesses two hydroxyl groups on the phenyl ring (a catechol moiety) and lacks the methyl group on the ethylamine side chain that is present in norephedrine.
These structural differences are illustrated in the chemical structures below:
Caption: Chemical structure of Theodrenaline.
Comparative Physicochemical Data
The structural variations between this compound and theodrenaline give rise to differing physicochemical properties, which are summarized in the table below.
| Property | This compound | Theodrenaline |
| IUPAC Name | 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride [4] | 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione [5] |
| Molecular Formula | C18H24ClN5O3 [3][4] | C17H21N5O5 [2][5] |
| Molecular Weight | 393.87 g/mol [4] | 375.38 g/mol [6] |
| CAS Number | 3039-97-2 (HCl salt) [3][4] | 13460-98-5 (free base) [2][5] |
| Appearance | Solid powder [4] | Data not available |
| Solubility | Water solubility of 42 mg/mL at 20°C for the hydrochloride salt. [3] | Data not available |
| pKa | 8.2 (amine), 3.9 (xanthine) [3] | Data not available |
| LogP (Octanol-Water) | 1.78 [3] | Data not available |
| Melting Point | 192–194°C (decomposes) [3] | Data not available |
Synthesis Methodologies
The synthesis of both cafedrine and theodrenaline involves the alkylation of theophylline with a suitable amine derivative.
Synthesis of this compound
The synthesis of cafedrine typically involves the reaction of a haloalkyltheophylline with norephedrine. A general procedure is as follows:
-
Preparation of 7-(2-bromoethyl)theophylline: Theophylline is reacted with a dibromoethane in the presence of a base to yield 7-(2-bromoethyl)theophylline.
-
Condensation with Norephedrine: The resulting 7-(2-bromoethyl)theophylline is then reacted with (1R,2S)-norephedrine in a suitable solvent, such as isopropanol, under reflux conditions. [7]3. Formation of the Hydrochloride Salt: The free base of cafedrine is then treated with hydrochloric acid in an appropriate solvent (e.g., ethanol) to precipitate this compound. [8]
Synthesis of Theodrenaline
The synthesis of theodrenaline follows a similar principle, substituting norephedrine with noradrenaline.
-
Preparation of a Suitable Theophylline Derivative: As with cafedrine synthesis, a reactive theophylline intermediate, such as 7-(2-chloroethyl)theophylline, is prepared.
-
Condensation with Noradrenaline: This intermediate is then condensed with noradrenaline. Due to the presence of the catechol group in noradrenaline, which is sensitive to oxidation, this reaction requires carefully controlled conditions, including the use of an inert atmosphere and antioxidants. The reaction is typically carried out in a polar aprotic solvent. [9]3. Purification: The crude product is then purified using techniques such as recrystallization to obtain pure theodrenaline.
Experimental Protocols
The pharmacological characterization of cafedrine and theodrenaline involves a series of in vitro and in vivo experiments to determine their receptor binding affinities, functional activities, and overall physiological effects.
Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity
This protocol is designed to determine the binding affinity of cafedrine and theodrenaline to beta-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of the test compounds for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing human β1 or β2-adrenergic receptors.
-
Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol.
-
Test compounds: this compound and Theodrenaline.
-
Non-specific binding control: Propranolol (a high-affinity beta-blocker).
-
Assay buffer: Tris-HCl buffer with MgCl2.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound or propranolol.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. [10][11][12] Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (in the presence of excess propranolol) from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of cafedrine and theodrenaline (via their theophylline moiety) to inhibit PDE activity.
Objective: To determine the IC50 of the test compounds for PDE enzymes.
Materials:
-
Purified phosphodiesterase isoenzymes (e.g., PDE3, PDE4).
-
Substrate: [3H]-cAMP or [3H]-cGMP.
-
Test compounds: this compound and Theodrenaline.
-
Positive control inhibitor (e.g., IBMX, a non-selective PDE inhibitor).
-
Snake venom nucleotidase.
-
Anion-exchange resin (e.g., Dowex).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In reaction tubes, combine the PDE enzyme, assay buffer, and varying concentrations of the test compound or positive control.
-
Initiation: Start the reaction by adding the [3H]-cAMP or [3H]-cGMP substrate.
-
Incubation: Incubate at 37°C for a defined period.
-
Termination: Stop the reaction by boiling the tubes.
-
Conversion to Adenosine (B11128)/Guanosine: Add snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.
-
Separation: Add an anion-exchange resin slurry to bind the unreacted charged substrate, leaving the uncharged product in the supernatant.
-
Counting: Centrifuge the tubes and measure the radioactivity in an aliquot of the supernatant using a scintillation counter. [13][14][15] Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
The pharmacological effects of cafedrine and theodrenaline are mediated through distinct but overlapping signaling pathways.
Signaling Pathways
Cafedrine: The norephedrine component of cafedrine acts as an indirect sympathomimetic by promoting the release of endogenous noradrenaline from nerve terminals. This released noradrenaline then activates adrenergic receptors. The theophylline moiety acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). [3] Theodrenaline: The noradrenaline component of theodrenaline directly activates adrenergic receptors, primarily β1- and α1-adrenoceptors. Similar to cafedrine, the theophylline component inhibits PDE, augmenting the effects of direct receptor stimulation by increasing intracellular cAMP levels.
Caption: Signaling pathways of Cafedrine and Theodrenaline.
Experimental Workflow
The following diagram illustrates a typical in vitro experimental workflow for the pharmacological characterization of compounds like cafedrine and theodrenaline.
Caption: In Vitro Experimental Workflow.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Theodrenaline hydrochloride | 2572-61-4 [smolecule.com]
- 3. This compound (3039-97-2) for sale [vulcanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Cafedrine/Theodrenaline - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. [Synthesis, absolute configuration and mass spectroscopic fragmentation of the circulation analeptic cafedrine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ephedrine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. CN113717060A - Synthesis method of noradrenaline and bitartrate thereof - Google Patents [patents.google.com]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
In Vitro Effects of Cafedrine Hydrochloride on Cardiac Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine (B87544) hydrochloride is a synthetic sympathomimetic agent, chemically a conjugate of norephedrine (B3415761) and theophylline (B1681296). It is often used in combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline) in a 20:1 ratio, commercially known as Akrinor®, for the treatment of hypotensive states.[1][2] This technical guide focuses on the available in vitro data regarding the effects of Cafedrine hydrochloride on cardiac muscle, providing insights into its mechanism of action, experimental protocols for its study, and its role within the combined therapeutic formulation.
While most research has been conducted on the cafedrine/theodrenaline combination, this guide will dissect the available information to highlight the specific contributions and characteristics of this compound.
Mechanism of Action in Cardiac Muscle
This compound's effects on cardiomyocytes are primarily understood through the actions of its constituent molecules: norephedrine and theophylline. The proposed mechanism involves a dual action that ultimately leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and enhanced cardiac contractility (positive inotropy).[1][3]
The norephedrine component of cafedrine acts as an indirect sympathomimetic. It is proposed to stimulate the release of endogenous noradrenaline from sympathetic nerve endings within the cardiac tissue.[1][3] This released noradrenaline then binds to β1-adrenergic receptors on the surface of cardiomyocytes.[1][4]
The theophylline component is a phosphodiesterase (PDE) inhibitor.[1][3] In human cardiac tissue, PDE3 is the most relevant isoform. By inhibiting PDE3, theophylline slows the degradation of cAMP, leading to its accumulation within the cell.[1][3]
However, it is crucial to note that one in vitro study on human atrial myocardium concluded that norephedrine loses its indirect sympathomimetic effect when covalently bound to theophylline, as it is in cafedrine.[5] This suggests that the positive inotropic effect of the cafedrine/theodrenaline mixture is predominantly driven by the direct sympathomimetic action of theodrenaline and the PDE-inhibiting effect of theophylline.[5]
Another study on murine tracheal epithelium demonstrated that cafedrine alone can induce calcium release from intracellular stores through mechanisms triggered by β-adrenergic receptor stimulation.[6]
Signaling Pathway
The binding of noradrenaline (released by the indirect action of the norephedrine component of cafedrine, or from theodrenaline in the combined formulation) to β1-adrenergic receptors initiates a well-defined signaling cascade:
-
Activation of Gs-protein: The activated β1-adrenergic receptor stimulates the associated Gs-protein.[1]
-
Adenylyl Cyclase Activation: The Gs-protein, in turn, activates adenylyl cyclase.[1][4]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.[1][4]
-
Protein Kinase A (PKA) Activation: Increased cAMP levels lead to the activation of Protein Kinase A (PKA).[4]
-
Phosphorylation of Target Proteins: PKA phosphorylates several key proteins involved in cardiac contraction, including L-type calcium channels and phospholamban, leading to increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, respectively. This results in a stronger and faster contraction and relaxation.[4]
-
PDE Inhibition: The theophylline component of cafedrine inhibits phosphodiesterase (PDE), the enzyme responsible for breaking down cAMP. This inhibition leads to a sustained elevation of intracellular cAMP, thereby amplifying the effects of β1-adrenergic receptor stimulation.[1][3]
Quantitative Data
Direct quantitative data on the inotropic effects of This compound alone on isolated cardiac muscle is limited in the available scientific literature. Most studies have focused on the 20:1 combination with theodrenaline (Akrinor®).
| Preparation | Drug/Compound | Parameter | Value | Reference |
| Human Atrial Trabeculae | Akrinor® (Cafedrine/Theodrenaline 20:1) | EC50 for increased force of contraction | 41 ± 3 mg/l | [1] |
| Murine Tracheal Epithelium | Cafedrine | EC50 for increased particle transport velocity | 408 µM | [7] |
| Murine Tracheal Epithelium | Akrinor® (Cafedrine/Theodrenaline 20:1) | EC50 for increased particle transport velocity | 0.46 µM | [7] |
Note: The data from murine tracheal epithelium is provided for context but may not directly translate to cardiac muscle effects.
Experimental Protocols
The following is a generalized protocol for assessing the inotropic effects of a substance like this compound on isolated human atrial trabeculae, based on methodologies described in the literature.[1][8]
Tissue Preparation
-
Source: Human right atrial appendages are obtained from patients undergoing cardiac surgery with informed consent and ethical approval.
-
Dissection: Immediately after excision, the tissue is placed in a cardioplegic solution. Trabeculae of appropriate size (diameter < 1 mm) are carefully dissected.
-
Mounting: The dissected trabeculae are mounted between two hooks in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C. One hook is connected to a force transducer to measure isometric contraction.
-
Stimulation: The muscle is electrically stimulated at a frequency of 1 Hz.
-
Equilibration: The trabeculae are allowed to equilibrate for at least 60 minutes, with periodic adjustments of the preload to achieve a stable baseline contraction force.
Experimental Workflow for this compound
Data Analysis
-
The force of contraction is measured at baseline and after the addition of each concentration of this compound.
-
The change in force is expressed as a percentage of the baseline.
-
A concentration-response curve is generated by plotting the percentage change in force against the logarithm of the drug concentration.
-
The EC50 (the concentration that produces 50% of the maximal effect) and the maximal response are determined from the curve.
Discussion and Future Directions
The available in vitro evidence suggests that this compound likely contributes to the positive inotropic effects of the Akrinor® formulation, primarily through the PDE-inhibiting action of its theophylline component. The role of its norephedrine component as an indirect sympathomimetic is less certain in its conjugated form and requires further investigation.
A significant gap in the literature is the lack of direct, quantitative data on the effects of this compound alone on the contractility of isolated cardiac muscle. Future research should focus on:
-
Performing concentration-response studies of pure this compound on isolated cardiomyocytes or cardiac muscle preparations to determine its EC50 and maximal inotropic effect.
-
Investigating the direct effects of this compound on intracellular calcium transients in cardiomyocytes.
-
Clarifying the extent to which the norephedrine component contributes to noradrenaline release when administered as cafedrine.
Such studies would provide a more complete understanding of this compound's cardiac pharmacology and help to refine its clinical application.
References
- 1. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Cafedrine/theodrenaline in anaesthesia | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | A 20:1 synergetic mixture of cafedrine/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release [frontiersin.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Cafedrine Hydrochloride: Discovery, History, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cafedrine hydrochloride is a synthetic sympathomimetic agent with a unique dual mechanism of action, functioning as both an indirect adrenergic agonist and a phosphodiesterase inhibitor. Historically, it has been utilized, often in combination with theodrenaline (B228420), for the management of hypotensive states, particularly in the perioperative and obstetric settings. This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological principles of this compound. It includes a detailed examination of its mechanism of action, supported by signaling pathway diagrams, and a summary of key quantitative data from clinical research. Furthermore, this document furnishes detailed experimental protocols for assays relevant to the characterization of its bioactivity, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Discovery and History
Cafedrine, a chemical linkage of norephedrine (B3415761) and theophylline (B1681296), has been in clinical use in some European countries, most notably Germany, since 1963.[1][2] It is frequently formulated in a 20:1 fixed-dose combination with theodrenaline hydrochloride, a conjugate of noradrenaline and theophylline, under the trade name Akrinor®.[3] This combination was developed to provide a rapid and sustained pressor effect for the treatment of hypotension arising from various clinical scenarios, including anesthesia and emergency situations.[1][3] The rationale behind this combination is to leverage the complementary pharmacological properties of the two components to achieve effective blood pressure stabilization with a favorable side-effect profile.[1]
Chemical and Physical Properties
This compound is the hydrochloride salt of Cafedrine. Its chemical structure consists of a norephedrine moiety linked to a theophylline molecule.
| Property | Value |
| Chemical Name | 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride |
| Molecular Formula | C18H24ClN5O3 |
| Molecular Weight | 393.9 g/mol |
| CAS Number | 3039-97-2 |
Mechanism of Action
This compound exerts its pharmacological effects through a dual mechanism of action:
-
Indirect Sympathomimetic Action: The norephedrine component of Cafedrine acts as an indirect sympathomimetic agent. It primarily functions by stimulating the release of endogenous noradrenaline from presynaptic nerve terminals.[3] This released noradrenaline then activates adrenergic receptors, leading to downstream physiological effects.
-
Phosphodiesterase (PDE) Inhibition: The theophylline moiety of Cafedrine is a non-selective inhibitor of phosphodiesterases, the enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] By inhibiting PDEs, Cafedrine increases the intracellular concentrations of these second messengers, leading to a potentiation of downstream signaling pathways.
The combined effect of these two mechanisms results in a net positive inotropic and chronotropic effect on the heart, as well as peripheral vasoconstriction, ultimately leading to an increase in blood pressure.
Signaling Pathways
The signaling cascade initiated by this compound involves both adrenergic receptor activation and the modulation of intracellular cyclic nucleotide levels.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Pharmacokinetic data for this compound is somewhat limited. Following intravenous administration of 200 mg of Cafedrine, an initial plasma level of 6 μg/mL is observed.[1][2][4][5] Cafedrine has a reported half-life of approximately 60 minutes.[1][2] The metabolism of Cafedrine primarily yields norephedrine and other minor metabolites.[1][2][4][5]
| Parameter | Value |
| Initial Plasma Level (after 200 mg IV) | 6 μg/mL |
| Half-life | ~60 minutes |
| Primary Metabolite | Norephedrine |
Pharmacodynamics
The pharmacodynamic effects of Cafedrine, particularly in combination with theodrenaline, have been investigated in clinical trials. The HYPOTENS trial, a multicenter, non-interventional study, compared the efficacy of a 20:1 Cafedrine/theodrenaline (C/T) combination with ephedrine (B3423809) for the treatment of intraoperative hypotension.
Table 1: Key Hemodynamic Changes from the HYPOTENS Trial
| Parameter | Cafedrine/Theodrenaline (C/T) | Ephedrine (E) | p-value |
| Blood Pressure Increase from Baseline | More pronounced | Less pronounced | <0.0001 (post-hoc) |
| Requirement for Additional Boluses | Fewer required | More required | <0.01 |
| Incidence of Tachycardia | Comparable | Comparable | Not significant |
| Heart Rate Stability | Stable | Dose-dependent elevation | Not specified |
Data extracted from the HYPOTENS trial publications.
The HERO (Hemodynamic Effects of Cafedrine/Theodrenaline vs Noradrenaline) trial is a randomized controlled study designed to compare the hemodynamic effects of C/T with noradrenaline for intraoperative hypotension.[6][7][8][9] The final results of this study are anticipated in 2024 and are expected to provide further insights into the comparative efficacy of these agents.[6][7][8][9]
Experimental Protocols
The following are detailed, representative experimental protocols for assays crucial to characterizing the mechanism of action of this compound and its constituent moieties.
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of the norephedrine component of Cafedrine for β-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of norephedrine for a specific β-adrenergic receptor subtype.
Materials:
-
Membrane preparation from cells or tissues expressing the β-adrenergic receptor of interest.
-
Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Non-labeled competitor: Norephedrine hydrochloride.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer and centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-CGP 12177 (at a final concentration equal to its Kd), and 100 µL of membrane preparation (containing 20-50 µg of protein).
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol), 50 µL of [³H]-CGP 12177, and 100 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of norephedrine hydrochloride, 50 µL of [³H]-CGP 12177, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the norephedrine concentration. Determine the IC₅₀ value (the concentration of norephedrine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of the theophylline component of Cafedrine on PDE activity.
Objective: To determine the IC₅₀ value of theophylline for a specific PDE isoenzyme.
Materials:
-
Purified PDE enzyme (e.g., PDE3 or PDE4).
-
Substrate: [³H]-cAMP.
-
Inhibitor: Theophylline.
-
Assay buffer: 40 mM Tris-HCl, 10 mM MgCl₂, pH 8.0.
-
Stop solution: 0.1 M HCl.
-
Snake venom (from Crotalus atrox) containing 5'-nucleotidase.
-
Anion-exchange resin (e.g., Dowex 1x8).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup: In microcentrifuge tubes, prepare the following reaction mixtures:
-
Control: 100 µL of assay buffer, 25 µL of [³H]-cAMP (final concentration ~1 µM), and 25 µL of PDE enzyme.
-
Inhibitor: 100 µL of assay buffer containing varying concentrations of theophylline, 25 µL of [³H]-cAMP, and 25 µL of PDE enzyme.
-
-
Incubation: Incubate the tubes at 30°C for 20 minutes.
-
Termination: Stop the reaction by adding 25 µL of stop solution.
-
5'-Nucleotidase Digestion: Add 25 µL of snake venom (1 mg/mL) to each tube and incubate at 30°C for 10 minutes. This will convert the [³H]-5'-AMP product to [³H]-adenosine.
-
Separation: Apply the reaction mixture to a column containing the anion-exchange resin. The unreacted [³H]-cAMP will bind to the resin, while the [³H]-adenosine will pass through.
-
Counting: Collect the eluate in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the percentage of PDE inhibition for each theophylline concentration relative to the control. Plot the percentage of inhibition against the logarithm of the theophylline concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
This compound is a well-established therapeutic agent with a long history of clinical use for the management of hypotension. Its dual mechanism of action, combining indirect sympathomimetic effects with phosphodiesterase inhibition, provides a unique pharmacological profile. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, and clinical data, along with detailed experimental protocols relevant to its characterization. This information serves as a valuable resource for researchers and drug development professionals seeking to understand and further investigate this and similar cardiovascular agents. The forthcoming results of the HERO trial will undoubtedly provide further valuable data to refine our understanding of the clinical utility of this compound in modern medical practice.
References
- 1. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. A randomized open label, parallel-group study to evaluate the hemodynamic effects of Cafedrine/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. German Clinical Trials Register [drks.de]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Cafedrine Hydrochloride for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Cafedrine hydrochloride, a cardiac stimulant used to manage hypotension.[1][2][3] The information presented herein is intended to support research and development activities by offering detailed data and standardized experimental methodologies.
Core Physicochemical Properties
This compound is a synthetic compound that chemically links norephedrine (B3415761) and theophylline (B1681296).[1][2][4] This unique structure confers a dual mechanism of action, involving both indirect sympathomimetic activity and phosphodiesterase inhibition.[5] The hydrochloride salt form enhances its water solubility, making it suitable for parenteral administration.[5]
Table of Quantitative Data
For ease of comparison and reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₂₄ClN₅O₃ | [1][2][5] |
| Molecular Weight | 393.9 g/mol | [1][2][4][5] |
| CAS Number | 3039-97-2 | [1][2][4][5] |
| Appearance | Solid powder | [1][2][5] |
| Melting Point | 192–194°C (decomposes) | [5] |
| Water Solubility | 42 mg/mL (at 20°C) | [5] |
| pKa | 8.2 (amine), 3.9 (xanthine) | [5] |
| logP (Octanol-Water) | 1.78 | [5] |
Experimental Protocols
To ensure reproducibility and accuracy in research settings, the following are detailed methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[1]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample height of 1-2 mm is achieved.[1]
-
Apparatus Setup: The loaded capillary tube is inserted into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point. The heating rate is then reduced to about 2°C per minute to allow for accurate observation.[1]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts and the entire sample is liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.[6]
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 and the principles outlined in USP General Chapter <1236> for determining the water solubility of a substance.
Apparatus:
-
Mechanical shaker or magnetic stirrer with a thermostatically controlled water bath
-
Analytical balance
-
Centrifuge
-
pH meter
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container. The amount should be sufficient to ensure that a solid phase remains at equilibrium.
-
Equilibration: The container is placed in a mechanical shaker or on a magnetic stirrer in a water bath maintained at a constant temperature (e.g., 20°C). The mixture is agitated for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The sample is then centrifuged to further separate the solid and liquid phases.
-
Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn and filtered through a membrane filter that does not adsorb the compound. The concentration of this compound in the filtrate is then determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/mL) at the specified temperature.
Determination of pKa (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constants (pKa) of this compound using potentiometric titration.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure:
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is an issue) to a known concentration.
-
Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The solution is then titrated with a standardized acid or base. For a compound with both acidic and basic functional groups like this compound, a titration with both acid and base may be necessary to determine all pKa values.
-
Data Collection: The pH of the solution is recorded after each incremental addition of the titrant. The titration is continued until the pH change becomes negligible.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve. The pKa is equal to the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
This protocol details the "gold standard" shake-flask method for determining the octanol-water partition coefficient (logP).
Apparatus:
-
Separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate (B84403) buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in either the n-octanol or the aqueous phase. A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.
-
Equilibration: The mixture is shaken for a sufficient time to allow for partitioning equilibrium to be reached (typically 1-2 hours).
-
Phase Separation: The mixture is then centrifuged to ensure complete separation of the two phases.
-
Sample Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logP = log10([Compound]octanol / [Compound]aqueous).
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect through a dual mechanism of action. The norephedrine component acts as an indirect sympathomimetic by promoting the release of norepinephrine (B1679862) from neuronal storage vesicles. The theophylline moiety acts as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE3.[5]
The released norepinephrine stimulates β1-adrenergic receptors in the heart, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) via the activation of adenylyl cyclase.[7][8] The inhibition of PDE3 by the theophylline component further contributes to elevated cAMP levels by preventing its degradation.[7][8] The increased cAMP concentration enhances cardiac contractility (positive inotropy).[7]
Caption: Signaling pathway of this compound in cardiomyocytes.
References
- 1. nsmn1.uh.edu [nsmn1.uh.edu]
- 2. oecd.org [oecd.org]
- 3. biorelevant.com [biorelevant.com]
- 4. Solubility Measurements | USP-NF [uspnf.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. oecd.org [oecd.org]
- 8. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Sympathomimetic Profile of Cafedrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cafedrine (B87544) hydrochloride, a synthetic sympathomimetic amine, functions as a cardiac stimulant and antihypotensive agent.[1][2] Structurally, it is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1][3] This guide provides a comprehensive technical overview of cafedrine hydrochloride's role as a sympathomimetic amine, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a summary of quantitative data from clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. While often used in a 20:1 combination with theodrenaline (B228420) hydrochloride, this document will focus on the specific contributions and properties of cafedrine.[4][5]
Core Mechanism of Action
This compound exerts its sympathomimetic effects through a dual mechanism of action: indirect sympathomimetic activity and phosphodiesterase (PDE) inhibition.[3] The norephedrine component is primarily responsible for the indirect sympathomimetic effects by stimulating the release of endogenous noradrenaline from neuronal vesicular stores.[3][4] This leads to an increased concentration of noradrenaline in the synaptic cleft, which then activates adrenergic receptors.[6]
The theophylline moiety of cafedrine contributes to its overall effect by inhibiting phosphodiesterases (PDEs), particularly PDE3.[3][4] This inhibition leads to a decrease in the degradation of cyclic adenosine (B11128) monophosphate (cAMP), resulting in elevated intracellular cAMP levels.[3][7] The accumulation of cAMP enhances the downstream signaling of β-adrenergic receptor activation, leading to increased inotropy (cardiac contractility).[4][7]
Adrenergic Receptor Interaction
The endogenously released noradrenaline, prompted by cafedrine, primarily activates β1-adrenergic receptors in cardiac muscle cells.[4][8] This activation, coupled with the potentiation by PDE inhibition, leads to a positive inotropic effect, increasing cardiac output and stroke volume.[2][9] The norephedrine component may also act as a partial agonist at α1-adrenoceptors, which could contribute to vasoconstriction.[4][8] However, the overall clinical effect of cafedrine, especially in combination with theodrenaline, is characterized by a significant increase in cardiac output with minimal changes to systemic vascular resistance and heart rate.[4][7][8]
Signaling Pathway
The sympathomimetic action of this compound in cardiomyocytes is initiated by the release of endogenous noradrenaline, which then binds to β1-adrenergic receptors. This binding activates a Gs-protein, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent rise in cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that ultimately increase cardiac contractility. The theophylline component of cafedrine enhances this pathway by inhibiting PDE3, thus preventing the breakdown of cAMP.
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies investigating the hemodynamic effects of cafedrine, often in combination with theodrenaline.
Table 1: Hemodynamic Effects of Cafedrine/Theodrenaline
| Parameter | Change from Baseline | Time to Effect | Reference |
| Mean Arterial Pressure (MAP) | ~60% increase | 10 min | [10] |
| Systemic Vascular Resistance Index (SVRI) | +42% | 10 min | [10] |
| Cardiac Index (CI) | +17% | 10 min | [10] |
| Maximum pressure increase in the aorta (dPmx) | +31% | 10 min | [10] |
| Global end-diastolic index (GEDI) | +9% | 10 min | [10] |
| Systolic Blood Pressure (SBP) | 138% relative increase | - | [11] |
| Diastolic Blood Pressure (DBP) | 126% relative increase | - | [11] |
| Heart Rate (HR) | ~1.5% increase | - | [11] |
Table 2: Pharmacokinetic and Dose-Response Data
| Parameter | Value | Condition | Reference |
| ED50 for SBP | 2.09 mg (C/T) | - | [11] |
| ED50 for DBP | 2.4 mg (C/T) | - | [11] |
| ED50 for HR | 1.39 mg (C/T) | - | [11] |
| Time to 10% MAP increase (Females) | 7.2 min | - | [3] |
| Time to 10% MAP increase (Males) | 8.6 min | - | [3] |
| Dose for equivalent pressor response (Females vs. Males) | 23% lower dose for females | - | [3] |
| Primary Metabolites | Theodrenaline (23%), Paraxanthine (41%), Norephedrine glucuronide (18%) | Phase I metabolism | [3] |
Experimental Protocols
Study of Hemodynamic Effects on Anesthesia-Induced Hypotension
-
Objective: To investigate the hemodynamic effects of a cafedrine/theodrenaline combination on anesthesia-induced hypotension.[10]
-
Study Design: Prospective observational study.[10]
-
Participants: 20 patients scheduled for elective major abdominal surgery.[10]
-
Methodology:
-
Induction of total intravenous anesthesia (TIVA) with propofol (B549288) and remifentanil.[10]
-
If mean arterial blood pressure (MAP) decreased below 60 mm Hg, a bolus of 60 mg cafedrine / 3 mg theodrenaline was administered.[10]
-
Hemodynamic parameters including Systemic Vascular Resistance Index (SVRI), Cardiac Index (CI), Global End-Diastolic Index (GEDI), maximum pressure increase in the aorta (dPmx), and Global Ejection Fraction (GEF) were assessed using transpulmonary thermodilution (PiCCO2-Monitor).[10]
-
-
Endpoint: Measurement of changes in hemodynamic parameters at 10 minutes post-administration.[10]
Population Kinetic/Pharmacodynamic Modelling
-
Objective: To develop a population kinetic/pharmacodynamic (K/PD) model to describe the effect of cafedrine/theodrenaline on MAP, systolic (SBP) and diastolic blood pressure (DBP), and heart rate (HR).[11]
-
Study Design: Based on data from the HYPOTENS study (NCT02893241, DRKS00010740), a prospective, open-label, noninterventional multicenter study.[11]
-
Participants: Patients experiencing intraoperative hypotension.[11]
-
Methodology:
-
Administration of this compound 200 mg/theodrenaline hydrochloride 10 mg per 2 mL solution for injection.[11]
-
Collection of hemodynamic data (MAP, SBP, DBP, HR) over time.[11]
-
Application of nonlinear mixed-effects modelling to analyze the dose-concentration-response relationship and the impact of patient-specific covariates.[11]
-
-
Endpoint: Estimation of K/PD parameters such as maximum effect (MAX) and half-maximal effective concentration (ED50).[11]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the hemodynamic effects of this compound in a clinical setting.
References
- 1. Cafedrine - Wikipedia [en.wikipedia.org]
- 2. Cafedrine | 14535-83-2 | Benchchem [benchchem.com]
- 3. This compound (3039-97-2) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. [Hemodynamic effects of cafedrine/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
Understanding the Stereoisomers of Cafedrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cafedrine (B87544) hydrochloride, a synthetic derivative of norephedrine (B3415761) and theophylline (B1681296), is a cardiovascular stimulant primarily used in the management of hypotension. As a molecule possessing two chiral centers, cafedrine can exist as four distinct stereoisomers. It is well-established in pharmacology that stereoisomerism can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug. However, a comprehensive, publicly available analysis of the individual stereoisomers of cafedrine hydrochloride is notably absent in the current scientific literature. This technical guide synthesizes the available information on the stereochemistry of cafedrine, outlines the methodologies required for the separation and characterization of its stereoisomers, and provides a framework for future research to elucidate their specific pharmacological profiles. While quantitative data for individual stereoisomers is not currently available, this document serves as a foundational resource for researchers aiming to investigate the stereospecific properties of cafedrine.
Introduction to this compound
Cafedrine is chemically described as (RS)-7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione. It is a conjugate of norephedrine and theophylline.[1] Commercially, it is often found in a 20:1 combination with theodrenaline (B228420) hydrochloride under the brand name Akrinor®, used to treat hypotensive states.[2] The pharmacological effect of this combination is attributed to its sympathomimetic and phosphodiesterase (PDE) inhibitory activities. The norephedrine component of cafedrine is understood to act as a β-adrenergic agonist, while the theophylline moiety contributes to PDE inhibition.[3]
Stereochemistry of Cafedrine
Cafedrine possesses two chiral centers, leading to the potential for four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The synthesis of cafedrine and its stereoisomers was first reported in 1980, with the relative and absolute configurations being determined by means of ¹H- and ¹³C-NMR spectroscopy.[4]
Table 1: Potential Stereoisomers of Cafedrine
| Stereoisomer Configuration | Norephedrine Precursor |
| (1R,2S)-Cafedrine | (1R,2S)-(-)-Norephedrine |
| (1S,2R)-Cafedrine | (1S,2R)-(+)-Norephedrine |
| (1R,2R)-Cafedrine | (1R,2R)-(-)-Pseudoephedrine |
| (1S,2S)-Cafedrine | (1S,2S)-(+)-Pseudoephedrine |
Note: This table is illustrative and based on the chiral precursors. The exact pharmacological activities of these individual isomers are not documented in publicly available literature.
Proposed Experimental Protocols for Stereoisomer Characterization
To address the current knowledge gap, a systematic investigation into the stereoisomers of this compound is required. The following sections outline proposed experimental methodologies.
Stereoselective Synthesis
Caption: Proposed workflow for the stereoselective synthesis of a single cafedrine isomer.
Chiral Separation and Analysis
For the separation and analysis of a mixture of stereoisomers, chiral high-performance liquid chromatography (HPLC) is the method of choice.
Proposed HPLC Method Development:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as a cellulose (B213188) or amylose (B160209) derivative, would be a suitable starting point.
-
Mobile Phase: A systematic screening of mobile phases, including normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with additives) systems, should be conducted to achieve optimal separation.
-
Detection: UV detection at a wavelength where the purine (B94841) ring of theophylline exhibits strong absorbance would be appropriate.
-
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for developing a chiral HPLC method for cafedrine stereoisomers.
Pharmacological Evaluation
The individual stereoisomers should be subjected to a battery of in vitro assays to determine their pharmacological profiles.
3.3.1. Adrenergic Receptor Binding Assays
-
Objective: To determine the binding affinity of each stereoisomer for α₁-, α₂-, β₁-, and β₂-adrenergic receptors.
-
Methodology: Radioligand binding assays using cell membranes expressing the specific receptor subtypes. A constant concentration of a radiolabeled antagonist (e.g., [³H]prazosin for α₁, [³H]yohimbine for α₂, [³H]CGP-12177 for β) would be competed with increasing concentrations of the unlabeled cafedrine stereoisomer.
-
Data Analysis: The concentration-response data would be used to calculate the inhibition constant (Ki) for each stereoisomer at each receptor subtype.
3.3.2. Phosphodiesterase Inhibition Assays
-
Objective: To determine the inhibitory potency of each stereoisomer against various phosphodiesterase (PDE) isoforms, particularly those prevalent in cardiovascular tissue (e.g., PDE3, PDE4).
-
Methodology: Commercially available PDE assay kits can be used. These assays typically measure the conversion of cAMP or cGMP to AMP or GMP in the presence of the PDE enzyme and varying concentrations of the inhibitor.
-
Data Analysis: The concentration-response data would be used to calculate the IC₅₀ value for each stereoisomer against each PDE isoform.
Anticipated Stereospecific Signaling Pathways
Based on the known pharmacology of related compounds like ephedrine (B3423809) and dobutamine, it is highly probable that the stereoisomers of cafedrine will exhibit different activities at adrenergic receptors. For instance, one stereoisomer may be a more potent agonist at β₁-adrenergic receptors, leading to a greater inotropic effect, while another may have a higher affinity for α-adrenergic receptors, resulting in more pronounced vasoconstriction.
Caption: Hypothesized differential signaling pathways for two distinct cafedrine stereoisomers.
Data Presentation
All quantitative data generated from the proposed experiments should be summarized in clearly structured tables to facilitate comparison between the stereoisomers.
Table 2: Template for Adrenergic Receptor Binding Affinities (Ki, nM)
| Stereoisomer | α₁-AR | α₂-AR | β₁-AR | β₂-AR |
| (1R,2S)-Cafedrine | - | - | - | - |
| (1S,2R)-Cafedrine | - | - | - | - |
| (1R,2R)-Cafedrine | - | - | - | - |
| (1S,2S)-Cafedrine | - | - | - | - |
Data to be populated from experimental results.
Table 3: Template for Phosphodiesterase Inhibition (IC₅₀, µM)
| Stereoisomer | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |
| (1R,2S)-Cafedrine | - | - | - | - | - |
| (1S,2R)-Cafedrine | - | - | - | - | - |
| (1R,2R)-Cafedrine | - | - | - | - | - |
| (1S,2S)-Cafedrine | - | - | - | - | - |
Data to be populated from experimental results.
Conclusion and Future Directions
The stereoisomers of this compound represent a significant uninvestigated area in cardiovascular pharmacology. The development of stereoselective synthetic routes and robust analytical methods for their separation are critical first steps. Subsequent detailed pharmacological characterization will be essential to understand the contribution of each isomer to the overall therapeutic effect and potential side-effect profile of racemic cafedrine. This knowledge will be invaluable for the rational design of future cardiovascular drugs with improved efficacy and safety. For drug development professionals, a thorough understanding of the stereopharmacology of cafedrine could inform the development of a single-isomer product with a more favorable therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific blockage of the alpha adrenergic receptor by substituted 1-aminotetralines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Synthesis, absolute configuration and mass spectroscopic fragmentation of the circulation analeptic cafedrine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate dance of cafedrine hydrochloride and phosphodiesterase: A technical deep dive
For the attention of researchers, scientists, and drug development professionals, this guide illuminates the interaction between cafedrine (B87544) hydrochloride and the phosphodiesterase (PDE) enzyme family, a cornerstone of cellular signaling. By delving into the quantitative data, experimental methodologies, and underlying signaling pathways, this document provides a comprehensive resource for understanding and leveraging this pharmacological relationship.
Cafedrine, a synthetic compound, is a conjugate of norephedrine (B3415761) and theophylline (B1681296). Its pharmacological effects, particularly its interaction with phosphodiesterases, are primarily attributed to its theophylline moiety. Theophylline is a well-established non-selective PDE inhibitor, meaning it can inhibit multiple PDE isoforms to varying degrees. This non-selective inhibition leads to an increase in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), crucial second messengers in a myriad of physiological processes.
The primary mechanism of action of cafedrine, through its theophylline component, is the reinforcement of β1-adrenoceptor stimulation. By inhibiting PDEs, particularly PDE3 and PDE4, the degradation of cAMP is slowed, leading to its accumulation. This elevated cAMP level potentiates the effects of β1-adrenoceptor activation, such as increased cardiac contractility and heart rate.
Quantitative Analysis of Theophylline's Interaction with PDE Isoforms
The inhibitory potency of theophylline across various PDE isoforms is a critical factor in understanding its pharmacological profile. While theophylline is known as a non-selective inhibitor, its affinity for different PDE families varies. The following table summarizes the available quantitative data on the inhibitory activity of theophylline against several PDE isoforms. It is important to note that obtaining a complete set of IC50 or Ki values for theophylline across all PDE isoforms from a single, directly comparable study is challenging. The data presented here is a compilation from various sources and should be interpreted with consideration for the different experimental conditions under which they were obtained.
| PDE Isoform | Substrate | IC50 / Ki (µM) | Source / Note |
| PDE1 | cAMP/cGMP | Weak inhibition | General literature consensus |
| PDE2 | cAMP/cGMP | Weak inhibition | General literature consensus |
| PDE3 | cAMP | Weak inhibition | General literature consensus |
| PDE4 | cAMP | Weak inhibition | The bronchodilator action of theophylline occurs at concentrations >50 µM. |
| PDE5 | cGMP | Weak inhibition | General literature consensus |
| PDE7A | cAMP | 343.5 | [1] |
| Tracheal cAMP-PDE | cAMP | ~222 (equivalent to 40 µg/mL) | [2] |
Note: The IC50 value for Tracheal cAMP-Phosphodiesterase was converted from µg/mL to µM assuming the molecular weight of theophylline (180.16 g/mol ).
Unveiling the Mechanism: Experimental Protocols
The determination of the inhibitory activity of compounds like theophylline on PDE enzymes relies on robust and reproducible experimental protocols. Both radioactive and non-radioactive methods are commonly employed in the field.
Radiometric Phosphodiesterase Activity Assay
This traditional and highly sensitive method measures the activity of PDE by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP) to its corresponding 5'-monophosphate.
Principle: The assay involves two main steps. First, the PDE enzyme hydrolyzes the radiolabeled cyclic nucleotide. The reaction is then terminated, and a 5'-nucleotidase (often from snake venom) is added to convert the 5'-monophosphate product into a nucleoside. The unreacted substrate is then separated from the product, typically using anion-exchange chromatography, and the radioactivity of the product is measured by liquid scintillation counting.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), Mg²⁺, the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP), and the PDE enzyme preparation.
-
Inhibitor Addition: For inhibitor studies, add varying concentrations of theophylline (or cafedrine hydrochloride) to the reaction mixture. A vehicle control (without the inhibitor) is also prepared.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at a controlled temperature (e.g., 30°C or 37°C) for a specific period, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction, typically by heat inactivation (e.g., boiling for 1-2 minutes).
-
5'-Nucleotidase Treatment: Add snake venom 5'-nucleotidase to the reaction mixture and incubate to convert the [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.
-
Separation: Separate the charged, unreacted substrate from the uncharged nucleoside product using an anion-exchange resin (e.g., Dowex).
-
Quantification: Elute the nucleoside and measure its radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each theophylline concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
Non-Radioactive Phosphodiesterase Activity Assays
Increasingly, non-radioactive methods are being adopted for their safety, convenience, and suitability for high-throughput screening. These assays are often based on colorimetric, fluorescent, or luminescent detection.
a) Colorimetric Assay (e.g., Malachite Green-based):
Principle: This assay measures the inorganic phosphate (B84403) (Pi) released from the 5'-monophosphate product by the action of a 5'-nucleotidase. The released phosphate reacts with a malachite green-molybdate reagent to form a colored complex that can be quantified spectrophotometrically.
b) Fluorescence Polarization (FP) Assay:
Principle: This homogeneous assay uses a fluorescently labeled cyclic nucleotide. When the PDE enzyme cleaves the substrate, the smaller fluorescent product has a faster rotational motion, leading to a decrease in fluorescence polarization. The degree of polarization is inversely proportional to the PDE activity.
c) Luminescence-Based Assay (e.g., PDE-Glo™):
Principle: This assay quantifies the amount of AMP produced by the PDE reaction. The AMP is converted to ATP, which is then used by a luciferase enzyme to generate a luminescent signal. The intensity of the light produced is directly proportional to the PDE activity.
Visualizing the Core Mechanisms
To better understand the complex interplay of this compound within cellular signaling cascades, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
Caption: Signaling pathway of β-adrenergic stimulation and its modulation by cafedrine (theophylline) through PDE inhibition.
Caption: A generalized experimental workflow for assessing the inhibitory effect of a compound on phosphodiesterase activity.
This in-depth guide provides a foundational understanding of the interaction between this compound and phosphodiesterases. The non-selective inhibitory action of its theophylline component on PDEs, leading to increased intracellular cAMP levels, is a key aspect of its pharmacological profile. Further research to elucidate the precise inhibitory constants against a broader range of PDE isoforms will undoubtedly refine our understanding and potentially open new avenues for therapeutic applications.
References
Initial Investigation of Cafedrine Hydrochloride's Pressor Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine (B87544) hydrochloride is a cardiac stimulant and antihypotensive agent. It is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1] This document provides an in-depth technical guide on the core aspects of the pressor effects of cafedrine hydrochloride, primarily in its widely studied combination with theodrenaline (B228420) hydrochloride. The information is compiled from a comprehensive review of preclinical and clinical research, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
The pressor effects of cafedrine, particularly when combined with theodrenaline (a conjugate of noradrenaline and theophylline), are multifactorial, involving direct and indirect sympathomimetic actions, as well as phosphodiesterase (PDE) inhibition.[2][3] The overall effect is a rapid and sustained increase in mean arterial pressure (MAP), primarily driven by an increase in cardiac output, with minimal changes to heart rate and systemic vascular resistance.[2][4][5]
The key components of its mechanism are:
-
Indirect Sympathomimetic Action: The norephedrine component of cafedrine stimulates the release of endogenous norepinephrine (B1679862) from nerve terminals.[2]
-
Direct β1-Adrenergic Stimulation: The released norepinephrine, along with the noradrenaline component of theodrenaline, directly stimulates β1-adrenoceptors in cardiomyocytes. This activation, mediated by Gs-proteins, leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in a positive inotropic effect (increased contractility).[2]
-
α1-Adrenergic Stimulation: The noradrenaline component of theodrenaline also activates α1-adrenoceptors on vascular smooth muscle cells. This leads to Gq-protein activation of phospholipase C, resulting in the release of intracellular calcium and subsequent vasoconstriction.[2]
-
Phosphodiesterase (PDE) Inhibition: The theophylline moiety of both cafedrine and theodrenaline is a non-specific inhibitor of PDEs, particularly PDE3 in cardiac tissue.[2] By inhibiting the breakdown of cAMP, theophylline potentiates the effects of β1-adrenergic stimulation, leading to a more pronounced and sustained increase in cardiac contractility.[2] In vascular smooth muscle, theophylline's inhibition of PDE3 can lead to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP), which can counteract α1-mediated vasoconstriction by promoting vasodilation.[2]
This dual mechanism of increasing cardiac output while having a balanced effect on systemic vascular resistance makes the cafedrine/theodrenaline combination effective in treating hypotension without causing significant reflex bradycardia or excessive vasoconstriction.[2][5]
Data Presentation: Quantitative Effects on Hemodynamic Parameters
The following tables summarize the quantitative data on the pressor effects of this compound, primarily from studies using the 20:1 combination with theodrenaline hydrochloride (Akrinor®), in both clinical and preclinical settings.
Table 1: Effects on Mean Arterial Pressure (MAP) in Humans
| Subject Population | Intervention | Baseline MAP (mmHg) | Change in MAP | Time to Effect | Study Reference |
| Patients under general/regional anesthesia | 53 ± 30 mg cafedrine / 2.65 ± 1.5 mg theodrenaline | Drop to <80% of baseline | +11 ± 14 mmHg | 5 min | Heller et al., 2008[5] |
| +14 ± 16 mmHg | 10 min | Heller et al., 2008[5] | |||
| Patients with anesthesia-induced hypotension | 1.27 ± 1.0 mg/kg cafedrine / 64 ± 50 µg/kg theodrenaline | 63 ± 10 | +11 ± 16 mmHg | 5 min | Heller et al., 2015[4] |
| Patients with anesthesia-induced hypotension | 60 mg cafedrine / 3 mg theodrenaline | < 60 | ~60% increase | 10 min | Weitzel et al., 2018[6] |
| Healthy Subjects (Cafedrine alone) | 200 mg cafedrine | Not specified | Maximum effect | 20 min | Sternitzke et al., 1984[5] |
| Healthy Subjects (Theodrenaline alone) | Not specified | Not specified | +28% | Immediate, decreases over 20 min | Sternitzke et al., 1984[5] |
Table 2: Effects on Cardiac Index (CI) and Systemic Vascular Resistance Index (SVRI) in Humans
| Subject Population | Intervention | Change in CI | Change in SVRI | Study Reference |
| Patients with anesthesia-induced hypotension | 60 mg cafedrine / 3 mg theodrenaline | +17% | +42% | Weitzel et al., 2018[6] |
Table 3: Dose-Response Relationship for MAP Increase in Humans
| Endpoint | ED50 (Cafedrine Component) | Study Reference |
| 10% increase in MAP within 5 min | 1.49 mg/kg | Heller et al., 2008[5] |
| 10% increase in MAP within 10 min | 0.53 mg/kg | Heller et al., 2008[5] |
Experimental Protocols
In Vivo Model: Anesthetized Dogs with Cardiogenic Shock
This protocol is based on a study investigating the effects of cafedrine/theodrenaline in a canine model of cardiogenic shock.
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Anesthesia is induced and maintained with a suitable anesthetic agent (e.g., pentobarbital (B6593769) sodium). Mechanical ventilation is employed to maintain normal blood gases.
-
Surgical Instrumentation:
-
A catheter is placed in the femoral artery for continuous monitoring of arterial blood pressure.
-
A catheter is inserted into the femoral vein for drug administration.
-
A thermodilution catheter is advanced via the jugular vein into the pulmonary artery for measurement of cardiac output, pulmonary artery pressure, and central venous pressure.
-
Electrograms are recorded for heart rate monitoring.
-
-
Induction of Cardiogenic Shock: Cardiogenic shock is induced by a method such as coronary artery ligation to produce myocardial infarction.
-
Drug Administration: Cafedrine/theodrenaline is administered intravenously as a bolus or continuous infusion at various doses.
-
Hemodynamic Measurements: Arterial blood pressure, heart rate, cardiac output, pulmonary artery pressure, and central venous pressure are recorded continuously before and after drug administration. Systemic vascular resistance is calculated from these parameters.
In Vitro Model: Isolated Human Atrial Trabeculae
This protocol is adapted from a study investigating the direct effects of Akrinor™ on human cardiac muscle.
-
Tissue Source: Human atrial tissue is obtained from patients undergoing open-heart surgery.
-
Tissue Preparation: Small, unbranched atrial trabeculae are dissected and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Experimental Setup: The trabeculae are electrically stimulated at a frequency of 1 Hz. Isometric contraction is measured using a force transducer.
-
Drug Application: Akrinor™, cafedrine, theodrenaline, and other pharmacological agents (e.g., β-blocker, α-blocker, phosphodiesterase inhibitors) are added to the organ bath in a cumulative concentration-response manner.
-
Data Analysis: The effects of the drugs on the force of contraction are recorded and analyzed to determine potency (EC50) and efficacy.
Mandatory Visualization
Signaling Pathways
References
- 1. Development of a canine model to enable the preclinical assessment of pH-dependent absorption of test compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Hemodynamic effects of cafedrine/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Theophylline Moiety's Contribution to Cafedrine Hydrochloride Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cafedrine hydrochloride is a unique cardiovascular agent utilized for the management of hypotensive states. Its pharmacological activity arises from the synergistic action of its two constituent moieties: norephedrine (B3415761) and theophylline (B1681296). While the norephedrine component provides an indirect sympathomimetic effect, the theophylline moiety contributes a distinct mechanism of action through the inhibition of phosphodiesterase (PDE), primarily PDE3. This technical guide delves into the specific contribution of the theophylline moiety to the overall therapeutic effect of this compound, providing a detailed examination of its mechanism of action, relevant quantitative data, experimental protocols for its study, and a visualization of the involved signaling pathways.
Introduction to this compound
This compound is a chemical conjugate of norephedrine and theophylline.[1] It is employed as a cardiac stimulant and antihypotensive agent to elevate blood pressure in individuals experiencing hypotension.[1][2] The compound's dual mechanism of action allows for a multi-pronged approach to restoring hemodynamic stability. The norephedrine component triggers the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals, thereby stimulating adrenergic receptors.[3][4] Concurrently, the theophylline portion of the molecule exerts its effects by inhibiting phosphodiesterases.[3][5]
The Role of the Theophylline Moiety: Phosphodiesterase Inhibition
Theophylline, a methylxanthine derivative, is a non-selective phosphodiesterase inhibitor.[6][7][8] In the context of this compound's cardiovascular activity, its primary contribution is the inhibition of phosphodiesterase type 3 (PDE3).[3][9]
Mechanism of Action
PDE3 is an enzyme abundant in cardiac and vascular smooth muscle cells that is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP).[9] By inhibiting PDE3, the theophylline moiety of this compound prevents the breakdown of cAMP, leading to its intracellular accumulation.[3][9] This elevation in cAMP levels has profound effects on cardiac myocytes.
Increased intracellular cAMP activates Protein Kinase A (PKA), a key enzyme in the cardiac signaling cascade.[7][10] PKA, in turn, phosphorylates several target proteins that regulate cardiac contractility and calcium handling, including:
-
L-type Calcium Channels: Phosphorylation of these channels increases calcium influx into the cardiomyocyte during depolarization, enhancing the trigger for calcium-induced calcium release from the sarcoplasmic reticulum.[7][11]
-
Phospholamban (PLN): PKA-mediated phosphorylation of PLN relieves its inhibitory effect on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a). This enhances the re-uptake of calcium into the sarcoplasmic reticulum during diastole, leading to increased calcium stores available for subsequent contractions and improved lusitropy (myocardial relaxation).[10]
-
Troponin I (cTnI): Phosphorylation of cTnI by PKA decreases the sensitivity of the myofilaments to calcium, which contributes to faster relaxation.[10]
The net result of these PKA-mediated phosphorylation events is a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect on the heart.[10]
Synergy with the Norephedrine Moiety
The PDE-inhibiting action of the theophylline moiety acts synergistically with the sympathomimetic effect of the norephedrine component. Norephedrine-induced release of norepinephrine stimulates β1-adrenergic receptors on cardiomyocytes.[3] These receptors are Gs-protein coupled and their activation leads to the stimulation of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.[3][7] Therefore, the norephedrine moiety increases the production of cAMP, while the theophylline moiety prevents its degradation, leading to a more pronounced and sustained elevation of intracellular cAMP levels and a greater positive inotropic response.
Quantitative Data
The following tables summarize the quantitative data regarding the hemodynamic effects of this compound, primarily administered as a combination product with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline), and the inhibitory activity of theophylline.
Table 1: Hemodynamic Effects of Cafedrine/Theodrenaline in Patients with Anesthesia-Induced Hypotension
| Parameter | Baseline (Mean ± SD) | Post-Administration (Mean ± SD) | Percentage Change | Citation(s) |
| Mean Arterial Pressure (MAP) | 63 ± 10 mmHg | 74 ± 16 mmHg (at 5 min) | ~17% increase | [5][12] |
| Cardiac Index (CI) | - | - | ~17% increase | [12] |
| Systemic Vascular Resistance Index (SVRI) | - | - | ~42% increase | [12] |
| Maximum pressure increase in the aorta (dP/dtmax) | - | - | ~31% increase | [12] |
| Global End-Diastolic Index (GEDI) | - | - | ~9% increase | [12] |
*Data is from a prospective observational study in 20 patients.[12]
Table 2: Dose-Response and Efficacy of Cafedrine/Theodrenaline
| Parameter | Value | Condition | Citation(s) |
| ED50 for 10% MAP increase within 10 min | 0.53 mg/kg (cafedrine component) | Patients under general/regional anesthesia | [4] |
| Time to 10% MAP increase (Women) | 7.2 ± 4.6 min | Patients under anesthesia | [5] |
| Time to 10% MAP increase (Men) | 8.6 ± 6.3 min | Patients under anesthesia | [5] |
| Dose for MAP increase of 14 ± 16 mmHg (Healthy) | 1.16 ± 0.77 mg/kg (cafedrine) | Patients under anesthesia | [4] |
| Dose for MAP increase of 14 ± 16 mmHg (Heart Failure) | 1.78 ± 1.67 mg/kg (cafedrine) | Patients under anesthesia | [4] |
Table 3: Theophylline Phosphodiesterase Inhibition
| PDE Isozyme | IC50 (µM) | Tissue/Assay Condition | Citation(s) |
| PDE3 | ~10-100 | Varies (bronchial, pulmonary artery) | [13] |
| PDE4 | ~10-100 | Varies (bronchial tissue) | [13] |
| PDE5 | >100 | Varies (pulmonary artery) | [13] |
Experimental Protocols
Assessment of Cardiac Contractility (Isolated Perfused Heart - Langendorff Method)
This ex vivo model allows for the direct measurement of a drug's effect on myocardial contractility, independent of systemic neurohumoral influences.
Methodology:
-
Heart Isolation: A heart (e.g., from a guinea pig or rabbit) is rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.[14][15]
-
Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure. This perfusion maintains the viability of the heart tissue.[14]
-
Measurement of Contractility: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and the maximum rate of pressure rise and fall (dP/dtmax and dP/dtmin), which are indices of contractility and relaxation, respectively.[14]
-
Drug Administration: After a stabilization period, this compound, theophylline, or norephedrine can be added to the perfusate at increasing concentrations to establish a dose-response relationship.[14]
-
Data Analysis: Changes in LVDP and dP/dtmax are recorded and analyzed to quantify the inotropic effect of the test substance.
Determination of Phosphodiesterase (PDE) Inhibition Activity
In vitro assays are used to determine the potency and selectivity of a compound's inhibitory effect on specific PDE isozymes.
Methodology (Scintillation Proximity Assay - SPA):
-
Reagents: Recombinant human PDE3 enzyme, [3H]-cAMP (radiolabeled substrate), SPA beads coated with a scintillant that binds the product ([3H]-AMP), and the test compound (theophylline moiety of this compound).[6]
-
Reaction Setup: The PDE3 enzyme is incubated with [3H]-cAMP in a buffer system in the presence of various concentrations of the test inhibitor.[6][8]
-
Enzymatic Reaction: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).[6][8]
-
Termination and Detection: The reaction is stopped, and SPA beads are added. The [3H]-AMP product binds to the beads, bringing the radioisotope in close proximity to the scintillant, which results in light emission.[6]
-
Quantification: The emitted light is measured using a scintillation counter. The amount of light is proportional to the amount of [3H]-AMP produced and thus reflects PDE3 activity.[6]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][8]
Signaling Pathways and Visualizations
References
- 1. The Role of Cyclic AMP Signaling in Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. [Hemodynamic effects of cafedrine/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Methodological & Application
High-performance liquid chromatography (HPLC) method for Cafedrine hydrochloride analysis
An Application Note for the Analysis of Cafedrine Hydrochloride by High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is designed for researchers, scientists, and drug development professionals, providing a reliable protocol for determining the purity and concentration of this compound in active pharmaceutical ingredients (API) and formulated products. The described isocratic reverse-phase HPLC method is straightforward, accurate, and precise, making it suitable for quality control and research applications.
Introduction
This compound is a cardiac stimulant, chemically linking norephedrine (B3415761) and theophylline (B1681296).[1][2] It is utilized in the management of hypotension. Given its therapeutic importance, a validated, reliable analytical method is crucial for ensuring the quality and consistency of drug products containing Cafedrine. This document provides a comprehensive HPLC method, including detailed chromatographic conditions, sample preparation protocols, and expected method performance characteristics based on established analytical practices.
Experimental
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, column oven, and data acquisition software.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Orthophosphoric acid (OPA)
-
Water (HPLC grade)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound. These conditions are based on methods developed for structurally similar compounds and are expected to provide good peak shape and resolution.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol : 0.05% Triethylamine (pH 2.70, adjusted with OPA) (25:75 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approx. 25 °C) |
| Detection | UV at 275 nm |
| Run Time | Approximately 10 minutes |
Rationale for Wavelength Selection: The UV detection wavelength of 275 nm is selected based on the chromophore present in the theophylline moiety of the Cafedrine molecule, which is known to absorb in this region.[3][4]
Protocols
Preparation of Mobile Phase
-
Prepare a 0.05% Triethylamine solution by adding 0.5 mL of TEA to 1000 mL of HPLC-grade water.
-
Adjust the pH of the solution to 2.70 using Orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon filter.
-
Prepare the final mobile phase by mixing the filtered buffer with Methanol in a 75:25 (v/v) ratio.
-
Degas the mobile phase by sonication or helium sparging before use.
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
From the stock solution, prepare working standards at different concentration levels (e.g., 1-20 µg/mL) by further dilution with the mobile phase.
Preparation of Sample Solution (for a Tablet Dosage Form)
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
The final concentration of this solution will be approximately 100 µg/mL. Further dilutions may be necessary to bring the concentration within the linear range of the calibration curve.
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following table summarizes the typical parameters and acceptance criteria for method validation.
| Validation Parameter | Typical Specification |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |
| Range | 1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL (Signal-to-Noise ratio of 3:1) |
| Limit of Quantification (LOQ) | ~0.03 µg/mL (Signal-to-Noise ratio of 10:1) |
| Specificity | No interference from excipients or degradation products. |
Note: The LOD and LOQ values are estimations based on similar compounds and should be experimentally determined.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the HPLC analysis of this compound, from sample preparation to data reporting.
Caption: HPLC analysis workflow for Cafedrine HCl.
Method Validation Logical Relationships
This diagram shows the logical hierarchy and relationship between key HPLC method validation parameters as per ICH guidelines.
Caption: Logical relationships in HPLC method validation.
References
Application Notes and Protocols for Studying the Hemodynamic Effects of Cafedrine Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine hydrochloride, often used in a 20:1 combination with theodrenaline (B228420) hydrochloride, is a sympathomimetic agent employed to counteract hypotensive states, particularly those induced by anesthesia.[1][2] Its mechanism of action involves a multi-faceted approach to restoring hemodynamic stability, primarily through positive inotropic and moderate vasopressor effects.[3][4] Cafedrine itself is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1] The norephedrine component stimulates the release of endogenous norepinephrine (B1679862) and also acts on β-adrenoceptors, while the theophylline component is believed to inhibit phosphodiesterases, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and potentiation of the adrenergic response.[5][6]
These application notes provide detailed protocols for studying the hemodynamic effects of this compound in two key animal models of hypotension: anesthesia-induced hypotension and septic shock. The protocols are designed to be adaptable for use in rodent (rat) and canine models, which are commonly used in preclinical cardiovascular research.
Key Hemodynamic Parameters to Assess
The following parameters are critical for evaluating the efficacy of this compound in reversing hypotension:
-
Mean Arterial Pressure (MAP): The primary indicator of overall arterial blood pressure.
-
Heart Rate (HR): To assess for potential chronotropic effects.
-
Cardiac Output (CO) / Cardiac Index (CI): To measure the volume of blood pumped by the heart per unit of time, with CI being indexed to body surface area.
-
Stroke Volume (SV): The volume of blood pumped from the left ventricle per beat.
-
Systemic Vascular Resistance (SVR) / Systemic Vascular Resistance Index (SVRI): To determine the resistance the heart must overcome to pump blood through the body.
-
dP/dtmax: A measure of myocardial contractility.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups (e.g., vehicle control vs. different doses of this compound).
Table 1: Example Data Summary for Anesthesia-Induced Hypotension Model (Rat)
| Parameter | Baseline | Hypotension | Cafedrine HCl (X mg/kg) | Vehicle Control |
| MAP (mmHg) | 105 ± 5 | 55 ± 4 | 95 ± 6 | 58 ± 5 |
| HR (beats/min) | 350 ± 20 | 330 ± 18 | 360 ± 22 | 335 ± 20 |
| CO (mL/min) | 80 ± 7 | 50 ± 6 | 75 ± 8 | 52 ± 7 |
| SVR (mmHg/mL/min) | 1.31 ± 0.15 | 1.10 ± 0.12 | 1.27 ± 0.14 | 1.12 ± 0.13 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Example Data Summary for Septic Shock Model (Canine)
| Parameter | Baseline | Septic Shock (6h) | Cafedrine HCl (Y mg/kg) | Vehicle Control |
| MAP (mmHg) | 110 ± 7 | 60 ± 5 | 100 ± 8 | 62 ± 6 |
| CI (L/min/m²) | 3.5 ± 0.3 | 2.0 ± 0.2 | 3.2 ± 0.4 | 2.1 ± 0.3 |
| SVRI (dyne·s/cm⁵·m²) | 2000 ± 150 | 1200 ± 100 | 1800 ± 120 | 1250 ± 110 |
| dP/dtmax (mmHg/s) | 1500 ± 120 | 800 ± 90 | 1300 ± 110 | 820 ± 100 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Anesthesia-Induced Hypotension Model
This protocol describes the induction of a controlled hypotensive state using inhalant or intravenous anesthetics, followed by the administration of this compound to assess its restorative effects.
Animal Model: Male Sprague-Dawley rats (250-350 g) or Beagle dogs (8-12 kg).
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic agents (e.g., Isoflurane (B1672236), Propofol)
-
Surgical instruments for catheterization
-
Arterial and venous catheters
-
Pressure transducer and data acquisition system
-
Ventilator (for dogs)
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal. For rats, induce anesthesia with 5% isoflurane in an induction chamber and maintain with 1-3% isoflurane via a nose cone.[7] For dogs, induce anesthesia with propofol (B549288) (e.g., target-controlled infusion to achieve 3.5 µg/ml) and maintain with isoflurane.[3]
-
Intubate dogs and provide mechanical ventilation.
-
Place the animal on a heating pad to maintain core body temperature at 37°C.
-
-
Surgical Instrumentation:
-
Surgically expose the carotid artery and jugular vein.
-
Insert a catheter into the carotid artery for continuous blood pressure monitoring. Connect the catheter to a pressure transducer.
-
Insert a catheter into the jugular vein for intravenous drug administration.
-
Allow the animal to stabilize for at least 20-30 minutes after surgery, monitoring baseline hemodynamic parameters.
-
-
Induction of Hypotension:
-
To induce hypotension, increase the concentration of the inhalant anesthetic (e.g., isoflurane to 3-4% in rats) or the infusion rate of the intravenous anesthetic (e.g., propofol in dogs) until a target Mean Arterial Pressure (MAP) of 50-60 mmHg is achieved and maintained for at least 15 minutes.
-
-
Drug Administration:
-
Once a stable hypotensive state is established, administer a bolus intravenous injection of either this compound or the vehicle control.
-
A dose-response study is recommended. For rats, a starting dose range could be extrapolated from human and other animal studies, considering the 20:1 ratio in the combined product. A suggested starting range for this compound alone could be 0.5 - 5 mg/kg.
-
-
Data Acquisition and Analysis:
-
Continuously record hemodynamic parameters (MAP, HR, etc.) throughout the experiment.
-
Analyze the data to determine the peak effect of this compound on blood pressure and the duration of action.
-
Compare the hemodynamic changes in the this compound-treated groups with the vehicle control group.
-
Protocol 2: Septic Shock Model (Cecal Ligation and Puncture - CLP)
This protocol induces a hyperdynamic and subsequent hypodynamic state of septic shock, mimicking the clinical progression of sepsis.
Animal Model: Male Wistar rats (250-300 g) or Beagle dogs (10-15 kg).
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic for surgery (e.g., Ketamine/Xylazine for rats, Propofol for dogs)
-
Surgical instruments
-
Suture material
-
Arterial and venous catheters
-
Pressure transducer and data acquisition system
-
Fluid resuscitation solutions (e.g., Lactated Ringer's solution)
Procedure:
-
CLP Surgery:
-
Anesthetize the animal.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the position of the ligation.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge for rats). Extrude a small amount of fecal content to ensure patency.
-
Return the cecum to the abdominal cavity and close the incision in layers.
-
Administer fluid resuscitation (e.g., 20-30 ml/kg saline subcutaneously for rats) and postoperative analgesia.
-
-
Hemodynamic Monitoring:
-
Prior to or at a set time point after CLP surgery (e.g., 6-12 hours), re-anesthetize the animal and perform surgical instrumentation for hemodynamic monitoring as described in Protocol 1.
-
-
Induction of Septic Shock:
-
Allow sepsis to develop. Animals will typically exhibit signs of hypotension, tachycardia, and altered cardiac output within 6-18 hours post-CLP.
-
-
Drug Administration:
-
Once the animal has developed septic shock (e.g., MAP < 65 mmHg), administer an intravenous bolus of this compound or vehicle.
-
A dose-response study should be conducted.
-
-
Data Acquisition and Analysis:
-
Continuously monitor hemodynamic parameters.
-
Assess the ability of this compound to restore MAP and improve other hemodynamic variables in the septic state.
-
Compare the survival rates between treatment groups if the study is designed for survival analysis.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Anesthesia-Induced Hypotension
Caption: Experimental workflow for testing Cafedrine HCl in anesthesia-induced hypotension.
Logical Relationship for Sepsis Model Workflow
Caption: Logical workflow for the septic shock (CLP) model.
References
- 1. [PDF] Effects of ephedrine on cardiovascular function and oxygen delivery in isoflurane-anesthetized dogs. | Semantic Scholar [semanticscholar.org]
- 2. bmjopen.bmj.com [bmjopen.bmj.com]
- 3. Target-controlled infusion of propofol in dogs--evaluation of four targets for induction of anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. banfieldexchange.com [banfieldexchange.com]
- 7. kentscientific.com [kentscientific.com]
Application Notes and Protocols for the Quantification of Cafedrine Hydrochloride and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine (B87544) hydrochloride is a cardiac stimulant and antihypotensive agent, often used in combination with theodrenaline (B228420) to manage hypotension. Pharmacologically, cafedrine is a chemical conjugate of norephedrine (B3415761) and theophylline (B1681296). Its clinical efficacy is attributed to its sympathomimetic actions, which increase cardiac output and mean arterial pressure. Cafedrine is metabolized in vivo, with its primary metabolite being norephedrine, which also contributes to the overall pharmacological effect.[1][2]
Accurate and robust quantification of cafedrine and its active metabolite, norephedrine, in plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, therapeutic drug monitoring, and new drug development. This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of cafedrine and norephedrine in human plasma.
Principle of the Method
This method employs a protein precipitation technique for the extraction of cafedrine, norephedrine, and their respective stable isotope-labeled internal standards (SIL-IS) from plasma. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. The use of SIL-IS for each analyte ensures high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
Cafedrine hydrochloride reference standard
-
Norephedrine hydrochloride reference standard
-
Cafedrine-d5 and Norephedrine-d3 (or other suitable stable isotope-labeled internal standards)
-
Formic acid, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Methanol, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of cafedrine and norephedrine in methanol.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a combined working solution of Cafedrine-d5 and Norephedrine-d3 in 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and QC Samples: Prepare combined working solutions of cafedrine and norephedrine in 50:50 (v/v) acetonitrile:water at various concentrations. Spike these solutions into blank human plasma to achieve the final calibration curve and QC concentrations.
Plasma Sample Preparation
-
Allow all plasma samples, calibration standards, and QCs to thaw to room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL). Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following table outlines the proposed starting parameters for the LC-MS/MS analysis. These may require optimization for specific instruments.
| Parameter | Proposed Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 0.0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |
| MS System | Sciex 6500+ QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[3][4][5][6][7] The following tables summarize representative (hypothetical) data for key validation parameters.
Table 1: Proposed MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Cafedrine | 358.2 | 152.1 | 25 | 80 |
| Cafedrine-d5 | 363.2 | 157.1 | 25 | 80 |
| Norephedrine | 152.1 | 134.1 | 15 | 60 |
| Norephedrine-d3 | 155.1 | 137.1 | 15 | 60 |
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Cafedrine | 0.1 - 100 | > 0.995 | 0.1 |
| Norephedrine | 0.5 - 500 | > 0.995 | 0.5 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Cafedrine | LLOQ | 0.1 | 95.0 - 105.0 | < 15 | 94.0 - 106.0 | < 15 |
| Low | 0.3 | 92.0 - 108.0 | < 10 | 93.0 - 107.0 | < 10 | |
| Medium | 10 | 96.0 - 104.0 | < 8 | 97.0 - 103.0 | < 8 | |
| High | 80 | 98.0 - 102.0 | < 5 | 99.0 - 101.0 | < 5 | |
| Norephedrine | LLOQ | 0.5 | 96.0 - 104.0 | < 15 | 95.0 - 105.0 | < 15 |
| Low | 1.5 | 94.0 - 106.0 | < 10 | 96.0 - 104.0 | < 10 | |
| Medium | 50 | 97.0 - 103.0 | < 7 | 98.0 - 102.0 | < 7 | |
| High | 400 | 99.0 - 101.0 | < 5 | 99.5 - 100.5 | < 5 |
Table 4: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Cafedrine | Low | 88.5 | 95.2 |
| High | 90.1 | 96.8 | |
| Norephedrine | Low | 92.3 | 98.1 |
| High | 94.5 | 99.3 |
Visualizations
Metabolic Pathway of Cafedrine
The primary metabolic pathway for cafedrine involves the cleavage of the bond linking the theophylline and norephedrine moieties, resulting in the formation of norephedrine as the major active metabolite.[1][2]
Caption: Metabolic conversion of Cafedrine to Norephedrine.
Experimental Workflow
The analytical workflow provides a step-by-step overview of the entire quantification process, from sample handling to final data analysis.
Caption: Workflow for plasma sample analysis.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and selective framework for the simultaneous quantification of cafedrine and its primary metabolite, norephedrine, in plasma. The use of protein precipitation offers a simple and high-throughput sample preparation approach. This application note serves as a comprehensive guide for researchers to develop and validate a reliable bioanalytical method suitable for regulated pharmacokinetic and clinical studies.
References
- 1. Cafedrine | 14535-83-2 | Benchchem [benchchem.com]
- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for Cafedrine Hydrochloride in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine hydrochloride is a synthetic sympathomimetic agent, chemically a conjugate of norephedrine (B3415761) and theophylline (B1681296).[1][2] It is primarily utilized in clinical settings, often in a 20:1 combination with theodrenaline (B228420) hydrochloride (as Akrinor™), for the management of hypotension.[3][4][5] Understanding the pharmacological effects of this compound on isolated tissues is crucial for elucidating its mechanism of action and for the development of new therapeutic agents. These application notes provide detailed protocols for investigating the effects of this compound in isolated organ bath experiments, focusing on cardiac and vascular tissues.
The primary mechanism of action of Cafedrine is indirect, stemming from its norephedrine component, which is thought to induce the release of endogenous noradrenaline from nerve endings.[3][4][6] The theophylline moiety may contribute to its effects through the non-selective inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][6] However, in vitro studies on the combined product Akrinor™ suggest that at clinically relevant concentrations, the direct sympathomimetic and PDE-inhibiting effects of the conjugate itself may be limited, and the in vivo effects are likely attributable to its metabolites.[3]
Data Presentation
The following tables summarize the available quantitative data, primarily from studies using the combined formulation of Cafedrine and Theodrenaline (Akrinor™), as there is a scarcity of data on this compound alone in isolated tissue experiments.
Table 1: In Vitro Efficacy of Akrinor™ (Cafedrine/Theodrenaline 20:1) in Human Atrial Trabeculae
| Parameter | Value | Tissue | Species | Reference |
| EC50 | 41 ± 3 mg/L | Atrial Trabeculae | Human | [7] |
Note: This EC50 value represents the combined effect of Cafedrine and Theodrenaline.
Table 2: In Vivo Hemodynamic Effects of Cafedrine/Theodrenaline (20:1) Administration in Humans
| Parameter | Value | Condition | Reference |
| Time to 10% MAP Increase (Women) | 7.2 ± 4.6 min | Anesthesia-induced hypotension | [5] |
| Time to 10% MAP Increase (Men) | 8.6 ± 6.3 min | Anesthesia-induced hypotension | [5] |
| Dose for 10% MAP Increase (in patients with heart failure) | 1.78 ± 1.67 mg/kg (Cafedrine component) | Anesthesia-induced hypotension | [5] |
| Dose for 10% MAP Increase (in healthy patients) | 1.16 ± 0.77 mg/kg (Cafedrine component) | Anesthesia-induced hypotension | [5] |
| Peak MAP Increase | 11 ± 16 mmHg within 5 min | Anesthesia-induced hypotension | [5] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
Caption: Proposed signaling pathway for the cardiac effects of this compound.
Experimental Workflow for Isolated Organ Bath Experiments
Caption: General experimental workflow for isolated organ bath studies with this compound.
Experimental Protocols
The following are generalized protocols for studying the effects of this compound on isolated vascular and cardiac tissues. These should be adapted based on the specific research question and available equipment.
Protocol 1: Vasoreactivity in Isolated Aortic Rings
Objective: To determine the vasoconstrictor or vasodilator effects of this compound on isolated arterial smooth muscle.
Materials:
-
Male Wistar rats (250-300 g) or New Zealand white rabbits (2.5-3.0 kg)
-
Isolated organ bath system with isometric force transducers
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen gas (95% O2 / 5% CO2)
-
This compound stock solution
-
Phenylephrine (B352888) or KCl for inducing contraction
-
Acetylcholine (B1216132) for assessing endothelium integrity
-
Dissection tools
Procedure:
-
Tissue Preparation: Euthanize the animal via an approved method. Excise the thoracic aorta and place it in cold Krebs-Henseleit solution. Carefully remove adhering connective and adipose tissue. Cut the aorta into rings of 3-4 mm in width. For endothelium-denuded rings, gently rub the intimal surface with a fine wire.
-
Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Equilibration: Apply a resting tension of 1.5-2.0 g and allow the tissues to equilibrate for 60-90 minutes, with washes every 15-20 minutes.
-
Viability Check: After equilibration, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM) to ensure tissue viability. For endothelium-intact rings, assess relaxation with acetylcholine (e.g., 1 µM).
-
Concentration-Response Curve (Vasoconstriction): After a washout and return to baseline, add this compound in a cumulative manner (e.g., 10-9 to 10-4 M). Record the change in tension until a maximal response is achieved.
-
Concentration-Response Curve (Vasodilation): Pre-contract the aortic rings with a submaximal concentration of phenylephrine or KCl. Once a stable contraction plateau is reached, add this compound cumulatively to assess for any relaxant effects.
-
Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by KCl. Express relaxation as a percentage of the pre-contraction. Plot the concentration-response curves and calculate the EC50 or IC50 values.
Protocol 2: Inotropic Effects on Isolated Papillary Muscle or Atrial Trabeculae
Objective: To evaluate the direct inotropic effects of this compound on cardiac muscle.
Materials:
-
Male Wistar rats (250-300 g) or guinea pigs
-
Isolated organ bath system with isometric force transducers and electrical stimulation
-
Tyrode's solution (in mM: NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 10)
-
Carbogen gas (95% O2 / 5% CO2)
-
This compound stock solution
-
Isoproterenol (B85558) (positive control)
-
Dissection tools
Procedure:
-
Tissue Preparation: Euthanize the animal and quickly excise the heart, placing it in cold, oxygenated Tyrode's solution. Dissect the right or left ventricle to isolate a suitable papillary muscle or dissect atrial trabeculae from the right atrium.
-
Mounting: Mount the muscle preparation vertically in the organ bath between a fixed hook and an isometric force transducer. The bath should contain Tyrode's solution at 37°C, gassed with carbogen.
-
Stimulation and Equilibration: Stimulate the muscle electrically at a constant frequency (e.g., 1 Hz) with a voltage slightly above the threshold. Apply a preload to achieve approximately 90% of the maximal developed force and allow the preparation to equilibrate for at least 60 minutes.
-
Concentration-Response Curve: After a stable baseline is achieved, add this compound to the bath in a cumulative manner (e.g., 10-8 to 10-3 M), allowing the contractile force to stabilize at each concentration before adding the next.
-
Positive Control: At the end of the experiment, add a maximal concentration of a known inotropic agent like isoproterenol or CaCl2 to determine the maximal response of the tissue.
-
Data Analysis: Measure the developed force at each concentration of this compound. Express the responses as a percentage of the baseline contractile force or the maximal response to the positive control. Plot the concentration-response curve and determine the EC50.
Concluding Remarks
The provided protocols offer a framework for the in vitro investigation of this compound in isolated organ bath systems. Given the limited data on this compound as a single agent, these experiments are essential to delineate its direct pharmacological properties from the effects of its combination with theodrenaline and its metabolites. Researchers should carefully consider the potential for indirect sympathomimetic actions and may need to incorporate neuronal uptake inhibitors or catecholamine depleting agents to dissect the direct and indirect effects of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Cafedrine - Wikipedia [en.wikipedia.org]
- 3. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Cafedrine Hydrochloride for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols and critical data for the formulation of Cafedrine hydrochloride for use in preclinical research settings. This compound, a synthetic sympathomimetic agent, is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1][2][3][4] It is primarily investigated for its effects on the cardiovascular system, specifically its ability to increase blood pressure in hypotensive states.[2][4] This document outlines the physicochemical properties, solubility, and stability of this compound, along with step-by-step protocols for solution preparation for both in vitro and in vivo studies. Furthermore, it details its mechanism of action through key signaling pathways and provides a workflow for its preclinical evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for proper formulation and interpretation of research results. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C18H24ClN5O3 | [1][2] |
| Molecular Weight | 393.9 g/mol | [1][2] |
| IUPAC Name | 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethyl-purine-2,6-dione;hydrochloride | [1] |
| CAS Number | 3039-97-2 | [1][2] |
| Appearance | Solid powder | [1][2] |
| Water Solubility | 42 mg/mL (at 20°C) | [1] |
| Solubility | Soluble in DMSO | [4][5] |
| logP (Octanol-Water) | 1.78 | [1] |
| pKa | 8.2 (amine), 3.9 (xanthine) | [1] |
| Melting Point | 192–194°C (decomposes) | [1] |
| Storage Conditions | Dry, dark at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [2] |
Mechanism of Action
This compound exerts its cardiovascular effects through a dual mechanism of action involving both indirect sympathomimetic activity and phosphodiesterase (PDE) inhibition.[1][6]
-
Indirect Sympathomimetic Action: The norephedrine component of this compound facilitates the release of endogenous noradrenaline from neuronal vesicles.[1] This increases the concentration of noradrenaline in the synaptic cleft, leading to the activation of adrenergic receptors.[1]
-
Phosphodiesterase (PDE) Inhibition: The theophylline moiety of the molecule acts as a PDE inhibitor, specifically targeting PDE3.[1] Inhibition of PDE3 prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to its accumulation within cardiomyocytes.[1]
The synergistic effect of increased noradrenaline and elevated intracellular cAMP results in a positive inotropic effect on the heart, increasing cardiac contractility and output.[6] This is primarily mediated through the activation of β1-adrenergic receptors.[6]
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C for long-term storage or 4°C for short-term use.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Formulation for In Vitro Studies (e.g., Cell-based Assays)
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium or buffer (e.g., DMEM, PBS)
-
Sterile tubes
Protocol:
-
Thaw the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations for the experiment.
-
Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Use the freshly prepared dilutions immediately for the in vitro assay.
Formulation for In Vivo Studies (Rodent Models)
The following protocol is an example for preparing this compound for intravenous (IV) or intraperitoneal (IP) administration in rodents. The final vehicle composition may need to be optimized based on the specific experimental requirements and animal model.
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile PEG300
-
Sterile Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile tubes
Example Formulation Vehicle: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline
Protocol:
-
Prepare the vehicle solution:
-
In a sterile tube, combine 5 parts DMSO, 30 parts PEG300, and 5 parts Tween 80.
-
Vortex thoroughly to ensure a homogenous mixture.
-
Add 60 parts sterile saline or PBS and vortex again.
-
-
Prepare the this compound formulation:
-
Weigh the required amount of this compound.
-
Dissolve the powder in the pre-formulated vehicle to the desired final concentration for dosing (e.g., 1 mg/mL).
-
Vortex until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability under these conditions should be verified.
-
-
Administration:
-
Administer the formulation to the animals via the desired route (e.g., IV or IP) at the calculated dose volume based on body weight.
-
A vehicle control group receiving the same volume of the formulation vehicle without the drug should always be included.
-
Preclinical Evaluation Workflow
A typical preclinical evaluation of this compound would involve a series of in vitro and in vivo experiments to characterize its efficacy and safety profile.
Stability
This compound is stable as a solid powder when stored under the recommended conditions.[2] In solution, its stability is dependent on the solvent and storage temperature. Aqueous solutions are susceptible to degradation over time, especially at room temperature. Stock solutions in DMSO are generally more stable, particularly when stored at -20°C or below. For in vivo studies, it is recommended to use freshly prepared formulations. If storage of a formulated solution is necessary, a preliminary stability study should be conducted under the intended storage conditions.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. For research use only, not for human or veterinary use.[2]
References
Application Notes and Protocols for the Quality Control of Cafedrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine hydrochloride is a cardiac stimulant and antihypotensive agent.[1] It is a chemical combination of norephedrine (B3415761) and theophylline (B1681296).[2] Ensuring the quality, purity, and potency of this compound in pharmaceutical formulations is critical for its safety and efficacy. This document provides detailed analytical techniques and protocols for the comprehensive quality control of this compound.
Chromatographic Methods
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its potential impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating this compound from its degradation products, ensuring an accurate assessment of its stability.[3]
Experimental Protocol: Stability-Indicating RP-HPLC Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05% triethylamine (B128534) in water, pH adjusted to 2.7 with orthophosphoric acid) and an organic solvent (e.g., methanol) in a ratio of 75:25 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 275 nm.[5]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Prepare a working standard solution of 100 µg/mL by diluting 5 mL of the stock solution to 50 mL with the mobile phase.
-
-
Sample Preparation:
-
For bulk drug analysis, prepare a sample solution in the same manner as the standard solution.
-
For dosage forms (e.g., tablets), weigh and finely powder a representative number of units. Transfer a portion of the powder equivalent to 25 mg of this compound to a 25 mL volumetric flask, add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
-
Calculate the content of this compound in the sample using the following formula:
-
Data Presentation: HPLC Method Validation Parameters
| Parameter | Typical Results |
| Linearity Range (µg/mL) | 10 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
| Limit of Detection (LOD) (µg/mL) | Dependent on instrumentation, typically < 1 |
| Limit of Quantification (LOQ) (µg/mL) | Dependent on instrumentation, typically < 5 |
Note: The values in this table are representative and should be established for each specific method and laboratory.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound, especially for detecting volatile impurities and for forensic analysis.[6][7]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 120 °C for 1 minute, then ramped to 300 °C at a rate of 15 °C/min, and held for 10 minutes.[8]
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Sample Preparation (with derivatization):
-
Accurately weigh about 1 mg of this compound and dissolve it in 1 mL of a suitable solvent like methanol.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat at 80 °C for 30 minutes.[9]
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Presentation: GC-MS Quantitative Analysis
| Parameter | Typical Value |
| Linearity Range (ng/mL) | 20 - 2000 |
| Correlation Coefficient (r²) | > 0.98 |
| Intra-assay Precision (% RSD) | 1.6 - 12.5 |
| Inter-assay Precision (% RSD) | 1.5 - 9.5 |
| Accuracy (%) | -5.9 to 6.7 |
Note: These values are based on a similar compound and should be validated for this compound.[10]
Spectroscopic Methods
Spectroscopic methods are used for the identification and structural elucidation of this compound.
UV-Visible Spectroscopy
UV-Visible spectroscopy can be used for a simple and rapid quantitative determination of this compound.
Experimental Protocol: UV-Visible Spectrophotometric Assay
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid.[5]
-
Procedure:
-
Prepare a stock solution of this compound (1000 µg/mL) in the solvent.
-
Prepare a series of standard solutions with concentrations ranging from 10 to 50 µg/mL by diluting the stock solution.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax), which should be determined experimentally (expected around 275 nm).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare a sample solution of appropriate concentration and measure its absorbance.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural confirmation and elucidation of this compound.[6]
Typical ¹H and ¹³C NMR Spectral Data:
Titrimetric Method
A simple acid-base titration can be used for the assay of this compound, leveraging the basicity of the amine group. Alternatively, an argentometric titration can determine the hydrochloride content.
Experimental Protocol: Argentometric Titration for Hydrochloride Content
This method determines the amount of hydrochloride in the salt.
-
Principle: The chloride ions from this compound are titrated with a standard solution of silver nitrate. The endpoint can be detected potentiometrically or with a chemical indicator.[6]
-
Reagents:
-
0.1 M Silver Nitrate (AgNO₃) standard solution.
-
Nitric Acid (HNO₃), concentrated.
-
Indicator: Potassium chromate (B82759) solution (for Mohr's method) or Ferric ammonium (B1175870) sulfate (B86663) solution (for Volhard's method - back titration). A potentiometric endpoint detection is often preferred for better accuracy.
-
-
Procedure (Potentiometric Titration):
-
Accurately weigh about 300 mg of this compound and dissolve it in 50 mL of distilled water.
-
Add 5 mL of dilute nitric acid.
-
Immerse a silver electrode and a reference electrode into the solution.
-
Titrate with 0.1 M silver nitrate, recording the potential (in mV) after each addition.
-
The endpoint is the point of maximum potential change.
-
Calculate the percentage of hydrochloride using the following formula:
Where:
-
V = Volume of AgNO₃ consumed (mL)
-
M = Molarity of AgNO₃
-
36.46 = Molecular weight of HCl
-
W = Weight of the sample (mg)
-
Visualizations
Signaling Pathway of this compound
Experimental Workflow for Quality Control
References
- 1. metrohm.com [metrohm.com]
- 2. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 3. ejgm.co.uk [ejgm.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. Development and Validation of a Novel HPLC Method for the Determination of Ephedrine Hydrochloride in Nasal Ointment [mdpi.com]
- 8. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Titrating sodium hydroxide with hydrochloric acid | Class experiment | RSC Education [edu.rsc.org]
Application Notes and Protocols for Cafedrine Hydrochloride Clinical Trials
Introduction
Cafedrine (B87544) hydrochloride, a chemical linkage of norephedrine (B3415761) and theophylline (B1681296), is a cardiac stimulant used to manage hypotension.[1][2] It is often used in a 20:1 combination with theodrenaline (B228420) hydrochloride.[3][4] This document provides a detailed framework for the clinical development of Cafedrine hydrochloride, outlining experimental designs for Phase I, II, and III clinical trials. The protocols are intended for researchers, scientists, and drug development professionals to ensure rigorous and reproducible clinical investigation.
Mechanism of Action
This compound exerts its effects through a dual mechanism:
-
Indirect Sympathomimetic Activity : The norephedrine component of cafedrine leads to the release of noradrenaline from endogenous stores, which in turn stimulates adrenergic receptors.[3][5]
-
Phosphodiesterase (PDE) Inhibition : The theophylline component is expected to unselectively inhibit PDEs, particularly PDE3 in cardiac tissue.[3][5] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), augmenting the effects of β1-adrenoceptor stimulation and resulting in increased inotropy.[3][5][6]
The combined actions result in an increase in cardiac output and mean arterial pressure, typically with minimal impact on heart rate or systemic vascular resistance.[3][5][7]
Signaling Pathway
The signaling cascade of this compound involves the activation of both α- and β-adrenergic receptors and the inhibition of phosphodiesterase.
Pharmacokinetic Profile
The metabolism of this compound results in several active and inactive metabolites.
| Parameter | Value | Description |
| Primary Metabolites | ||
| Theodrenaline | 23% of dose | Active β1-agonist with a half-life of 45 minutes.[8] |
| Paraxanthine | 41% of dose | A PDE inhibitor that contributes to the prolonged action of the drug.[8] |
| Norephedrine glucuronide | 18% of dose | An inactive metabolite that is excreted renally.[8] |
| Pharmacokinetic Observations | ||
| Gender Differences | Women may require 23% lower doses for an equivalent pressor response.[8] | Time to a 10% increase in Mean Arterial Pressure (MAP) is approximately 19% faster in females.[8] |
| Volume of Distribution (Vd) | Varies with body fat distribution (0.94 L/kg vs. 0.68 L/kg).[8] |
Clinical Trial Program Workflow
A standard clinical development plan for this compound would proceed sequentially through Phase I, II, and III trials.
Phase I Clinical Trial Protocol
Title: A Phase I, Single-Center, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Intravenously Administered this compound in Healthy Adult Subjects.
1. Objectives:
-
Primary: To assess the safety and tolerability of single ascending intravenous doses of this compound in healthy subjects.
-
Secondary: To characterize the pharmacokinetic profile of this compound and its main metabolites.
-
Exploratory: To evaluate the pharmacodynamic effects of this compound on cardiovascular parameters.
2. Study Design:
-
Design: Single ascending dose, randomized, double-blind, placebo-controlled.
-
Population: 24-48 healthy adult male and female subjects, aged 18-50 years.[9]
-
Cohorts: Subjects will be enrolled in sequential cohorts, with each cohort receiving a single dose of this compound or placebo. Dose escalation will proceed after a safety review of the preceding cohort.
3. Experimental Protocols:
-
Dosing: Intravenous bolus administration.
-
Safety Monitoring: Continuous monitoring of vital signs, 12-lead ECGs, adverse events, and clinical laboratory tests (hematology, chemistry, urinalysis).
-
Pharmacokinetic Sampling: Serial blood samples will be collected at pre-defined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) for the analysis of this compound and its metabolites using validated LC-MS/MS methods.
-
Pharmacodynamic Assessments:
-
Blood Pressure Measurement: Automated oscillometric device, with the subject in a seated position after 5 minutes of rest.[10][11] Three readings will be taken at each time point and averaged.[10][12]
-
Heart Rate Measurement: Derived from continuous 12-lead ECG monitoring.[13][14]
-
Cardiac Output Measurement: Non-invasive methods such as transthoracic echocardiography or pulse contour analysis will be used to assess changes from baseline.[15][16]
-
4. Endpoints:
-
Primary Safety Endpoints: Incidence and severity of adverse events; clinically significant changes in vital signs, ECG parameters, and laboratory values.
-
Pharmacokinetic Endpoints: Cmax, Tmax, AUC(0-t), AUC(0-inf), t1/2, CL, and Vd for this compound and its metabolites.
Phase II Clinical Trial Protocol
Title: A Phase II, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study to Evaluate the Efficacy and Safety of this compound for the Treatment of Anesthesia-Induced Hypotension in Adult Patients Undergoing Non-Cardiac Surgery.
1. Objectives:
-
Primary: To evaluate the efficacy of different doses of this compound in restoring mean arterial pressure (MAP) in patients with anesthesia-induced hypotension.
-
Secondary: To assess the dose-response relationship of this compound on hemodynamic parameters and to further evaluate its safety profile in a patient population.
2. Study Design:
-
Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging.
-
Population: 150-200 adult patients (ASA physical status II-IV) scheduled for elective non-cardiac surgery under general anesthesia who develop hypotension (e.g., MAP < 65 mmHg or a >20% decrease from baseline).[4][17]
-
Dosing Arms: Patients will be randomized to receive one of three doses of this compound or placebo as an intravenous bolus.
3. Experimental Protocols:
-
Efficacy Monitoring:
-
Blood Pressure: Continuous intra-arterial blood pressure monitoring is preferred.[18] If not feasible, automated non-invasive blood pressure should be measured every 1-2 minutes for the first 15 minutes after drug administration.[17][19]
-
Heart Rate: Continuous ECG monitoring.
-
Cardiac Output: Minimally invasive methods like transpulmonary thermodilution or calibrated pulse contour analysis will be employed to provide continuous or semi-continuous measurements.[15][20][21]
-
-
Safety Monitoring: As per Phase I, with close monitoring for any perioperative complications.
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Sparse pharmacokinetic sampling will be conducted to build a population PK/PD model to characterize the relationship between drug concentration and hemodynamic response.
4. Endpoints:
-
Primary Efficacy Endpoint: The proportion of patients achieving a pre-defined MAP target (e.g., MAP ≥ 65 mmHg or restoration to within 20% of baseline) within a specified timeframe (e.g., 5 minutes) after drug administration.
-
Secondary Efficacy Endpoints: Time to achieve MAP target; total dose of vasopressors required; changes in cardiac index, stroke volume index, and systemic vascular resistance index.
-
Safety Endpoints: Incidence of adverse events, including tachycardia, bradycardia, arrhythmias, and hypertension.
Phase III Clinical Trial Protocol
Title: A Phase III, Multicenter, Randomized, Active-Controlled, Double-Blind, Non-Inferiority Study to Evaluate the Efficacy and Safety of this compound Compared to a Standard of Care Vasopressor (e.g., Phenylephrine or Norepinephrine) for the Treatment of Intraoperative Hypotension in High-Risk Adult Patients Undergoing Major Surgery.
1. Objectives:
-
Primary: To demonstrate that this compound is non-inferior to the active comparator in the treatment of intraoperative hypotension.
-
Secondary: To compare the safety profiles of this compound and the active comparator, and to assess effects on other hemodynamic parameters and clinical outcomes.
2. Study Design:
-
Design: Randomized, double-blind, active-controlled, non-inferiority.
-
Population: A large cohort (e.g., >500) of high-risk adult patients (e.g., ASA III/IV, history of cardiovascular disease) undergoing major elective surgery who develop intraoperative hypotension.[4]
-
Intervention: Patients will be randomized to receive either this compound or the active comparator for the management of hypotensive episodes.
3. Experimental Protocols:
-
Hemodynamic Monitoring: Comprehensive and standardized hemodynamic monitoring will be mandated for all participants, including continuous intra-arterial blood pressure and advanced cardiac output monitoring (e.g., pulmonary artery catheter or calibrated pulse contour analysis).[15][22]
-
Data Collection: Detailed data on the number of hypotensive episodes, total dose of study drug and any rescue vasopressors, and duration of hypotension will be collected.
-
Clinical Outcome Assessment: Postoperative outcomes such as length of hospital stay, incidence of acute kidney injury, myocardial injury, and 30-day mortality will be assessed.
-
Safety Monitoring: Rigorous monitoring for all adverse events, with a particular focus on cardiovascular events.
4. Endpoints:
-
Primary Efficacy Endpoint: The primary endpoint will be a measure of blood pressure control, such as the total time-weighted average MAP below a critical threshold during surgery.
-
Non-Inferiority Margin: A pre-specified non-inferiority margin for the primary endpoint will be established in consultation with regulatory authorities.
-
Secondary Endpoints: Mean cardiac index during surgery; incidence of rescue vasopressor use; incidence of major adverse cardiovascular events (MACE) within 30 days post-surgery; incidence of acute kidney injury.
-
Safety Endpoints: Comparison of the overall incidence and severity of adverse events between the two treatment groups.
Logical Diagram for Phase III Trial Design
References
- 1. Cafedrine - Wikipedia [en.wikipedia.org]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound (3039-97-2) for sale [vulcanchem.com]
- 9. Cafedrin/Theodrenalin (Akrinor®) Versus Ephedrine for Treatment of Hypotension in the Peri-operative Phase in Inpatient Setting | Clinical Research Trial Listing [centerwatch.com]
- 10. Methods of Blood Pressure Assessment Used in Milestone Hypertension Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recommended Standards for Assessing Blood Pressure in Human Research Where Blood Pressure or Hypertension Is a Major Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. Evaluation of heart rate measurements in clinical studies: a prospective cohort study in patients with heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atlasofscience.org [atlasofscience.org]
- 15. Methods in pharmacology: measurement of cardiac output - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CO Formula: Precise calculation of cardiac output in clinical practice [schwarzercardiotek.com]
- 17. trial.medpath.com [trial.medpath.com]
- 18. scilit.com [scilit.com]
- 19. mayo.edu [mayo.edu]
- 20. Estimating cardiac output. Utility in the clinical practice. Available invasive and non-invasive monitoring | Medicina Intensiva [medintensiva.org]
- 21. derangedphysiology.com [derangedphysiology.com]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Cafedrine Hydrochloride in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes and protocols are intended for research purposes only. The information provided is based on a comprehensive review of available scientific literature. However, there is a significant lack of publicly available preclinical data, including specific dosage ranges and toxicity profiles for Cafedrine (B87544) hydrochloride as a standalone compound in research animals. The dosage recommendations provided herein are largely extrapolated from human clinical data of a combination product (Cafedrine/Theodrenaline) and should be considered as starting points for dose-ranging studies. All animal research must be conducted in accordance with institutional and national guidelines for the ethical use of animals and under an approved institutional animal care and use committee (IACUC) protocol.
Introduction to Cafedrine Hydrochloride
This compound is a cardiac stimulant that functions as an antihypotensive agent.[1] It is a chemical conjugate of norephedrine (B3415761) and theophylline (B1681296).[1] In clinical practice, it is most commonly used in a 20:1 fixed-dose combination with theodrenaline (B228420) hydrochloride (a conjugate of noradrenaline and theophylline), known by the brand name Akrinor®.[2][3] This combination has been utilized, particularly in Germany, for the management of hypotensive states during anesthesia and in emergency medicine.[2]
Mechanism of Action
This compound exerts its effects through a dual mechanism:
-
Indirect Sympathomimetic Action: The norephedrine component of cafedrine stimulates the release of endogenous noradrenaline from sympathetic nerve terminals. This released noradrenaline then acts on adrenergic receptors.
-
Phosphodiesterase (PDE) Inhibition: The theophylline moiety can non-selectively inhibit phosphodiesterases, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This potentiation of the adrenergic response contributes to its positive inotropic effects on the heart.[2]
The overall effect is an increase in cardiac output and stroke volume, leading to a rise in mean arterial pressure, often with minimal impact on heart rate or systemic vascular resistance.[2]
Dosage Calculations for Research Animals
Due to the scarcity of specific preclinical studies detailing the use of this compound alone, the following dosage recommendations are estimations derived from human clinical data of the Cafedrine/Theodrenaline combination product. These estimations are calculated using allometric scaling, which converts a human equivalent dose (HED) to an animal equivalent dose (AED) based on body surface area.
It is imperative that researchers initiate studies with low doses and perform dose-escalation studies to determine the optimal and safe dose for the specific animal model and research question.
Allometric Scaling for Dose Estimation
The following formula can be used to estimate the animal equivalent dose (AED) from a human equivalent dose (HED):
AED (mg/kg) = HED (mg/kg) x (Km Human / Km Animal)
Where Km is a conversion factor.
-
Human Km: 37
-
Rat Km: 6
-
Mouse Km: 3
-
Dog Km: 20
-
Rabbit Km: 12
Estimated Starting Dosages
The following table provides estimated starting dosages for this compound in various research animals, extrapolated from a human effective dose (ED50) of 0.53 mg/kg for a 10% increase in mean arterial pressure within 10 minutes, as observed in clinical studies with the combination product.
| Animal Species | Human Equivalent Dose (HED) (mg/kg) | Km Ratio (Human/Animal) | Estimated Starting Dose (AED) (mg/kg) |
| Rat | 0.53 | 6.17 | 3.27 |
| Mouse | 0.53 | 12.33 | 6.53 |
| Dog | 0.53 | 1.85 | 0.98 |
| Rabbit | 0.53 | 3.08 | 1.63 |
Note: These are theoretical starting points. The actual effective and non-toxic doses may vary significantly based on the animal species, strain, sex, age, and the specific experimental conditions.
Experimental Protocols
Preparation of this compound Solution for Injection
-
Vehicle Selection: this compound is water-soluble. Sterile saline (0.9% NaCl) is a suitable vehicle for intravenous administration.
-
Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile saline to the desired final concentration.
-
Vortex or gently agitate until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light.
Intravenous Administration Protocol for Rodents (Rat Model)
This protocol provides a general guideline for intravenous bolus injection. For continuous infusion studies, appropriate infusion pumps and catheters are required.
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Weigh the animal on the day of the experiment to ensure accurate dosing.
-
-
Restraint and Catheterization:
-
Properly restrain the rat. Depending on the experimental design and institutional guidelines, this may involve manual restraint or the use of a restraining device.
-
For intravenous injection, the lateral tail vein is commonly used. Warming the tail with a heat lamp or warm water can aid in vasodilation and visualization of the vein.
-
Aseptically prepare the injection site.
-
Use a 27-30 gauge needle for the injection.
-
-
Dose Administration:
-
Slowly administer the calculated volume of the this compound solution.
-
Observe the animal for any immediate adverse reactions.
-
-
Post-Administration Monitoring:
-
Monitor cardiovascular parameters (e.g., blood pressure, heart rate) using appropriate instrumentation (e.g., tail-cuff plethysmography, telemetry).
-
Observe the animal for any behavioral changes or signs of toxicity.
-
Record all observations meticulously.
-
Toxicity and Safety Considerations
There is a lack of published LD50 or comprehensive preclinical toxicology data for this compound. Therefore, researchers must proceed with caution.
-
Dose-Ranging Studies: It is crucial to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific animal model.
-
Clinical Signs of Toxicity: Be vigilant for signs of sympathomimetic overstimulation, which may include:
-
Tachycardia
-
Hypertension
-
Arrhythmias
-
Tremors or seizures
-
Hyperthermia
-
Behavioral agitation
-
In the event of severe adverse reactions, appropriate supportive care should be provided, and the animal should be euthanized if necessary, in accordance with the approved IACUC protocol.
Data Presentation
All quantitative data from preclinical studies should be summarized in a clear and structured format. The following is an example of a table for presenting data from a dose-response study.
Table 1: Example of a Dose-Response Data Table for this compound in Rats
| Dose Group (mg/kg) | N | Baseline Mean Arterial Pressure (mmHg) ± SD | Peak Mean Arterial Pressure (mmHg) ± SD | Time to Peak Effect (minutes) ± SD | Change in Heart Rate (bpm) ± SD | Observations |
| Vehicle Control | 8 | |||||
| Low Dose | 8 | |||||
| Mid Dose | 8 | |||||
| High Dose | 8 |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for a Dose-Response Study
Caption: Experimental workflow for a dose-response study.
References
- 1. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification of Cafedrine Hydrochloride Metabolites Using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine hydrochloride is a cardiac stimulant and antihypotensive agent, chemically a conjugate of norephedrine (B3415761) and theophylline.[1] Understanding the metabolic fate of Cafedrine is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in drug development and for ensuring its safe and effective use. Metabolism studies are vital for identifying pharmacologically active or potentially toxic metabolites.[2] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful analytical technique for the identification and structural elucidation of drug metabolites in complex biological matrices.[2] This application note provides a detailed protocol for the identification of this compound metabolites in plasma samples using LC-HRMS.
Cafedrine is known to be metabolized to norephedrine and several minor metabolites.[3] However, detailed structural information and quantitative data for these minor metabolites are not extensively available in the current literature. This protocol, therefore, outlines a comprehensive workflow to identify both known and novel metabolites of Cafedrine.
Data Presentation
The primary metabolite of Cafedrine is norephedrine, formed by the cleavage of the bond linking norephedrine and theophylline. While other minor metabolites are reported to exist, their structures and quantitative distribution have not been fully elucidated in publicly available literature. The following table summarizes the known metabolic transformation and provides a template for researchers to populate as more data becomes available through the application of the protocols described herein.
| Parent Drug | Metabolite | Metabolic Reaction | % of Administered Dose (if known) | Analytical Method |
| Cafedrine | Norephedrine | Cleavage of the ethylamino-theophylline bond | Major metabolite, quantitative data not specified | LC-HRMS |
| Cafedrine | Minor Metabolite 1 | To be determined (e.g., Hydroxylation) | Not Reported | LC-HRMS |
| Cafedrine | Minor Metabolite 2 | To be determined (e.g., N-dealkylation) | Not Reported | LC-HRMS |
| Cafedrine | Minor Metabolite 3 | To be determined (e.g., Glucuronidation) | Not Reported | LC-HRMS |
Experimental Protocols
This section details the methodologies for sample preparation and LC-HRMS analysis for the identification of this compound metabolites.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples prior to LC-MS analysis.
Materials:
-
Human plasma containing Cafedrine metabolites
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Protocol:
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the metabolites and transfer it to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS analysis.
LC-HRMS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating Cafedrine and its potential metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
HRMS Parameters (Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2)
-
MS Scan Range: m/z 50-1000
-
MS/MS Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate informative fragment spectra.
Data Analysis and Metabolite Identification
-
Metabolite Prediction: Utilize in silico metabolite prediction software to generate a list of potential metabolites based on common metabolic transformations (e.g., oxidation, hydroxylation, N-dealkylation, glucuronidation).
-
Data Mining: Process the acquired LC-HRMS data using specialized software. Search for the predicted metabolites by extracting ion chromatograms (EICs) based on their accurate masses.
-
Structural Elucidation: Compare the MS/MS fragmentation pattern of the parent drug (Cafedrine) with those of the potential metabolites. Characteristic fragment ions can provide evidence for the site of metabolic modification.
-
Confirmation: Where possible, confirm the identity of metabolites by comparing their retention times and MS/MS spectra with those of authentic reference standards.
Visualizations
Experimental Workflow
Caption: Workflow for the identification of this compound metabolites.
Proposed Metabolic Pathway of Cafedrine
Caption: Proposed metabolic pathway of this compound.
References
- 1. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cafedrine Hydrochloride in Obstetric Anesthesia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cafedrine (B87544) hydrochloride, typically in a 20:1 combination with theodrenaline (B228420) hydrochloride, for the management of hypotension following spinal anesthesia in obstetric patients, particularly during Cesarean sections. The information is collated from various clinical and preclinical studies to guide further research and development.
Introduction and Mechanism of Action
Cafedrine hydrochloride, in combination with theodrenaline, is a sympathomimetic agent used to treat hypotension. Its efficacy in obstetric anesthesia is attributed to its unique dual mechanism of action that ensures maternal hemodynamic stability with minimal adverse fetal effects.[1][2]
-
Cafedrine: This component is a chemical linkage of norephedrine (B3415761) and theophylline.[3][4][5] The norephedrine moiety acts as an indirect sympathomimetic, prompting the release of endogenous noradrenaline from neuronal stores.[2]
-
Theodrenaline: This component is a covalent bond of noradrenaline and theophylline.[2] It provides a direct α-adrenoceptor-mediated vasoconstriction.[2]
-
Combined Effect: The formulation exerts both α1 and β1 adrenoceptor activity.[6] The β1-adrenergic stimulation leads to a positive inotropic effect, increasing cardiac output, while the α-adrenergic action causes peripheral vasoconstriction, thereby increasing systemic vascular resistance.[1][2] This combined action results in a rapid and sustained increase in blood pressure, often without a significant change in maternal heart rate.[2][6]
Signaling Pathway
The hemodynamic effects of the cafedrine/theodrenaline combination are initiated through the activation of adrenergic receptors on cardiomyocytes and vascular smooth muscle cells. The proposed signaling cascade involves G-protein-coupled receptors and the modulation of intracellular second messengers.
Quantitative Data Summary
The following tables summarize quantitative data from comparative clinical studies on the use of cafedrine/theodrenaline in obstetric anesthesia.
Table 1: Patient Demographics and Baseline Characteristics
| Parameter | Cafedrine/Theodrenaline (Akrinor®) | Phenylephrine | Ephedrine (B3423809) |
| Number of Patients | 440[7][8] | 412[7][8] | - |
| Age (years, mean ± SD) | 32.4 ± 5.3[8][9] | 32.0 ± 5.7[8][9] | - |
| Body Mass Index ( kg/m ², mean ± SD) | 29.5 ± 5.8[8][9] | 29.1 ± 5.8[8][9] | - |
| Gestational Week (mean ± SD) | 37.4 ± 3[8][9] | 37.4 ± 3[8][9] | - |
| Baseline Systolic BP (mmHg, mean ± SD) | 92 ± 16[6] | - | 92 ± 13[6] |
Table 2: Dosage and Administration
| Parameter | Cafedrine/Theodrenaline (Akrinor®) | Phenylephrine | Ephedrine | Norepinephrine |
| Typical Initial Bolus Dose | 43 ± 11 mg (cafedrine component)[10] | - | 16 ± 7 mg | 5 µg[11] |
| Mean Total Dose per case (mean ± SD) | 89 ± 51 mg (cafedrine component)[10] | - | 31.1 ± 20.0 mg | - |
| Administration Route | Intravenous bolus[8] | Continuous infusion[12] | Intravenous bolus | Intravenous bolus[11] |
| Dilution | 2 mL (1 ampoule) diluted to 10 mL with 0.9% NaCl[10] | 10 mg diluted in 49 mL 0.9% NaCl[12] | - | Diluted to 1ml=5µg[11] |
Table 3: Maternal Hemodynamic Outcomes
| Parameter | Cafedrine/Theodrenaline (Akrinor®) | Phenylephrine | Ephedrine | Norepinephrine |
| Time to BP restoration | Faster and more pronounced than ephedrine (P < 0.0001)[3][6] | - | Slower than C/T[3][6] | - |
| Incidence of Tachycardia (HR ≥ 100 bpm) | Lower than ephedrine (P < 0.01)[3][6] | - | Higher than C/T[3][6] | - |
| Need for additional boluses | Fewer than ephedrine (P < 0.01)[3][6] | - | More than C/T[3][6] | - |
| Nausea (%) | 25%[11] | - | - | 35%[11] |
Table 4: Neonatal Outcomes (Umbilical Artery Blood Gas Analysis)
| Parameter | Cafedrine/Theodrenaline (Akrinor®) | Phenylephrine | Ephedrine | Norepinephrine |
| pH (mean) | 7.3 ± 0.1[13] | No statistical difference from C/T[7][8] | - | 7.29[11] |
| Incidence of Acidosis (pH < 7.2) | 2.3%[12] | 6.5% (significantly higher than C/T)[12] | - | - |
| Base Deficit | Lower than ephedrine (P < 0.01)[3][6] | - | Higher than C/T[3][6] | - |
| Lactate (B86563) | Lower than ephedrine (P < 0.01)[3][6] | - | Higher than C/T[3][6] | - |
| Apgar Score (1 min, mean ± SD) | 8.9 ± 1.2 (significantly higher than non-treatment group)[10][13] | - | - | - |
Experimental Protocols
Protocol 1: Clinical Trial for Treatment of Spinal Anesthesia-Induced Hypotension
This protocol is a synthesized methodology based on published clinical trials comparing cafedrine/theodrenaline with other vasopressors.[3][6][7][14]
1. Objective: To compare the efficacy and safety of intravenous cafedrine/theodrenaline versus a comparator vasopressor (e.g., ephedrine) for the treatment of hypotension induced by spinal anesthesia during elective Cesarean section.
2. Study Population:
-
Inclusion Criteria: Parturients aged 18 years or older, scheduled for elective Cesarean section under spinal anesthesia, who develop hypotension requiring vasopressor treatment.[6]
-
Exclusion Criteria: Patients with known contraindications to either study drug, those who received prophylactic vasopressors, or patients with sepsis, severe fetal malformations, or other high-risk pregnancy conditions.[6]
3. Intervention:
-
Anesthesia: A standardized spinal anesthesia protocol is administered (e.g., 10mg hyperbaric bupivacaine + 5 µg sufentanil).[13]
-
Hypotension Definition: Hypotension is defined as a drop in systolic blood pressure (SBP) to < 100 mmHg or a decrease of >20% from the baseline value.[11][13]
-
Drug Administration: Upon diagnosis of hypotension, patients are randomized to receive an intravenous bolus of either:
-
Cafedrine/Theodrenaline: An initial dose of approximately 40-70 mg of the cafedrine component.[6][10] A common preparation involves diluting one 2 mL ampoule (200 mg cafedrine/10 mg theodrenaline) in 8 mL of 0.9% NaCl.[10][12]
-
Comparator (e.g., Ephedrine): An initial dose of approximately 10-16 mg.[6][14]
-
4. Data Collection and Endpoints:
-
Primary Endpoints:
-
Secondary Endpoints:
-
Monitoring: Maternal blood pressure and heart rate are recorded at frequent intervals (e.g., every minute) for the first 15-30 minutes after the initial bolus.[14][11]
Protocol 2: Preclinical In Vitro Vascular Smooth Muscle Contraction Assay
This hypothetical protocol is designed for drug development professionals to assess the direct vasoactive properties of this compound on vascular smooth muscle. It is adapted from general methodologies for such assays.
1. Objective: To determine the concentration-response relationship of this compound on isolated arterial segments and to characterize its mechanism of action (e.g., direct α-agonist activity).
2. Materials:
-
This compound (research grade).
-
Isolated arterial rings (e.g., from rat thoracic aorta or human umbilical artery).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Phenylephrine (as a positive control α1-agonist).
-
Phentolamine (B1677648) (as an α-antagonist to test for mechanism).
3. Methodology:
-
Tissue Preparation: Isolate the artery and carefully cut into 2-3 mm rings, preserving the endothelium.
-
Mounting: Mount the arterial rings in organ baths containing Krebs-Henseleit solution at 37°C, attached to isometric force transducers.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g), replacing the buffer every 15-20 minutes.
-
Viability Test: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash out and return to baseline.
-
Concentration-Response Curve:
-
Once a stable baseline is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Record the peak contractile force at each concentration.
-
Generate a concentration-response curve to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).
-
-
Mechanism of Action Study:
-
In a separate set of rings, pre-incubate the tissue with an α-antagonist like phentolamine (e.g., 10⁻⁶ M) for 20-30 minutes.
-
Repeat the cumulative concentration-response curve for this compound in the presence of the antagonist. A rightward shift in the curve would indicate an α-adrenoceptor-mediated contraction.
-
Protocol 3: Preclinical Adrenergic Receptor Binding Assay
This protocol is a hypothetical guide for determining the binding affinity of this compound to specific adrenergic receptor subtypes (e.g., α1, β1). It is based on standard radioligand binding assay principles.
1. Objective: To quantify the binding affinity (Ki) of this compound for α1 and β1-adrenergic receptors.
2. Materials:
-
Cell membranes prepared from cell lines overexpressing human α1 or β1-adrenergic receptors.
-
Radioligands:
-
For α1-receptors: [³H]-Prazosin.
-
For β1-receptors: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol.
-
-
This compound (non-labeled).
-
Scintillation counter and appropriate scintillation fluid.
-
Glass fiber filters and a cell harvester.
3. Methodology:
-
Saturation Binding (to determine Kd of radioligand):
-
Incubate a fixed amount of cell membrane protein with increasing concentrations of the radioligand.
-
For non-specific binding, run a parallel set of incubations with an excess of a non-labeled antagonist (e.g., phentolamine for [³H]-Prazosin).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding (Total - Non-specific) and determine the Kd (dissociation constant) and Bmax (receptor density) via Scatchard analysis.
-
-
Competition Binding (to determine Ki of Cafedrine):
-
Incubate the cell membranes with a fixed concentration of the radioligand (typically at its Kd value) and increasing concentrations of unlabeled this compound.
-
Measure the radioactivity as described above.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the cafedrine concentration.
-
Determine the IC50 (concentration of cafedrine that inhibits 50% of radioligand binding).
-
Calculate the Ki (inhibitory constant) for cafedrine using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
These protocols provide a framework for both clinical and preclinical investigation into the properties and applications of this compound in the context of obstetric anesthesia and vasopressor drug development.
References
- 1. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (3039-97-2) for sale [vulcanchem.com]
- 4. Cafedrine HCl | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. Theophylline/ephedrine - Wikipedia [en.wikipedia.org]
- 7. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. Cafedrine/Theodrenaline - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Contraction of vascular smooth muscle in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vascular smooth muscle contractility assays for inflammatory and immunological mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Theophylline - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Troubleshooting & Optimization
Navigating Solubility Challenges with Cafedrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming solubility issues with Cafedrine hydrochloride in various buffer systems. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development endeavors.
Troubleshooting Guide: Common Solubility Issues and Solutions
Researchers may encounter several challenges when preparing solutions of this compound. This guide provides a structured approach to troubleshooting common solubility problems.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dissolution | The concentration of this compound exceeds its solubility in the chosen buffer and pH. | - Increase the volume of the buffer to decrease the concentration.- Adjust the pH of the buffer to a range where this compound is more soluble (see pH-Solubility Profile below).- Consider using a co-solvent such as DMSO, but be mindful of its potential effects on your experiment.[1] |
| Cloudy or hazy solution | Formation of fine, undissolved particles. | - Gently warm the solution while stirring. Do not overheat, as this may cause degradation.- Sonicate the solution to aid in the dissolution of small particles.- Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved material. |
| Inconsistent solubility results | - Inaccurate buffer preparation.- Temperature fluctuations.- Insufficient equilibration time. | - Verify the pH of your buffer before and after adding this compound.- Perform solubility experiments at a constant, controlled temperature.- Ensure adequate time for the solution to reach equilibrium (typically 24-72 hours for shake-flask methods).[2] |
| Drug degradation | Instability of this compound at certain pH values or in the presence of certain buffer components. | - Assess the stability of this compound in your chosen buffer system over the time course of your experiment.- Use freshly prepared solutions whenever possible. |
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of this compound?
The hydrochloride salt of Cafedrine enhances its water solubility, which is reported to be 42 mg/mL at 20°C.[3]
2. How does pH affect the solubility of this compound?
This compound is a molecule with two ionizable groups: a xanthine (B1682287) moiety with a pKa of 3.9 and an amine group with a pKa of 8.2.[3] The solubility of this compound is therefore highly dependent on the pH of the solution.
-
At pH < 3.9: Both the xanthine and amine groups will be protonated, resulting in a positively charged molecule that is expected to have high aqueous solubility.
-
Between pH 3.9 and 8.2: The xanthine group will be deprotonated (neutral), while the amine group remains protonated (positively charged). The molecule will still be charged and is expected to be soluble.
-
At pH > 8.2: The amine group will be deprotonated (neutral), resulting in a neutral molecule. The solubility of the neutral form is generally lower than that of the ionized salt form.
Therefore, to maintain this compound in solution, it is advisable to use buffers with a pH below 8.2.
3. Which buffer systems are recommended for this compound?
Commonly used biological buffers such as phosphate-buffered saline (PBS) and citrate (B86180) buffers can be used.[4] The choice of buffer will depend on the desired pH and the specific requirements of your experiment. It is crucial to ensure that the buffer components do not interact with this compound.
4. Can I use co-solvents to increase the solubility of this compound?
Yes, organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve this compound, particularly for preparing stock solutions.[1] However, it is important to be aware of the potential effects of the co-solvent on your experimental system and to use the lowest effective concentration.
5. How can I predict the solubility of this compound at a specific pH?
The Henderson-Hasselbalch equation can be used to estimate the ratio of ionized to non-ionized drug at a given pH, which in turn influences its solubility.[5][6][7]
For the amine group (a weak base): pH = pKa + log([Base] / [Acid])
For the xanthine moiety (a weak acid): pH = pKa + log([Base] / [Acid])
A theoretical pH-solubility profile can be generated based on these pKa values to guide buffer selection.
pH-Solubility Profile of this compound (Theoretical)
The following diagram illustrates the expected relationship between pH and the solubility of this compound based on its pKa values. The regions of higher solubility correspond to the pH ranges where the molecule is predominantly in its ionized form.
Caption: Theoretical pH-solubility profile of this compound.
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution
This protocol describes the preparation of a 10 mg/mL solution of this compound in a 0.1 M phosphate (B84403) buffer at pH 7.4.
Materials:
-
This compound powder
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare 0.1 M Phosphate Buffer (pH 7.4):
-
Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic.
-
To prepare 100 mL of 0.1 M phosphate buffer, mix approximately 19 mL of 0.1 M NaH₂PO₄ and 81 mL of 0.1 M Na₂HPO₄.
-
Adjust the pH to 7.4 using small additions of the monobasic or dibasic solution while monitoring with a calibrated pH meter.
-
Bring the final volume to 100 mL with deionized water.
-
-
Dissolve this compound:
-
Weigh 100 mg of this compound powder.
-
Add the powder to a volumetric flask containing a stir bar.
-
Add approximately 8 mL of the 0.1 M phosphate buffer (pH 7.4).
-
Stir the solution at room temperature until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Once dissolved, bring the final volume to 10 mL with the phosphate buffer.
-
Verify the final pH of the solution.
-
Protocol 2: Shake-Flask Method for Solubility Determination
This protocol outlines the equilibrium solubility assessment of this compound in a chosen buffer.
Materials:
-
This compound powder
-
Selected buffer solution (e.g., phosphate, citrate) at the desired pH
-
Scintillation vials or other suitable containers
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (0.22 µm or 0.45 µm syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the buffer solution. Ensure there is undissolved solid present.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Allow the samples to equilibrate for 24-72 hours. Collect aliquots at various time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.
-
After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Dilute the supernatant or filtrate with the appropriate mobile phase or buffer.
-
Quantify the concentration of dissolved this compound using a validated analytical method.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. Cafedrine HCl | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (3039-97-2) for sale [vulcanchem.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 7. m.youtube.com [m.youtube.com]
Optimizing HPLC parameters for Cafedrine hydrochloride peak resolution
Technical Support Center: Optimizing HPLC for Cafedrine Hydrochloride
This guide provides troubleshooting and frequently asked questions (FAQs) to help you optimize High-Performance Liquid Chromatography (HPLC) parameters for the analysis of this compound, ensuring robust and reproducible peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: A good starting point for method development for this compound, a basic compound, is reversed-phase HPLC. Based on its structure, which includes a norephedrine (B3415761) and a theophylline (B1681296) component, a C18 column is a suitable initial choice.[1][2] A mobile phase consisting of an acetonitrile (B52724)/water or methanol (B129727)/water gradient with an acidic modifier like formic acid or a phosphate (B84403) buffer is often effective.[3][4]
Q2: My this compound peak is showing significant tailing. What are the common causes and solutions?
A2: Peak tailing for basic compounds like this compound is often caused by strong interactions with acidic silanol (B1196071) groups on the silica-based column packing.
-
Mobile Phase pH: The mobile phase pH is a critical factor.[5] Ensure the pH is low (e.g., 2.5-3.5) to keep the amine group on this compound protonated and minimize interaction with silanols. An incorrect pH is a significant cause of peak tailing.[5]
-
Column Choice: If tailing persists, consider using a column with end-capping or a modern stationary phase designed for basic compounds. Loss of end-capping can expose silanol groups and increase tailing.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[6][7] Try reducing the injection volume or diluting the sample.[6]
Q3: I am observing poor resolution between my this compound peak and an impurity. How can I improve it?
A3: Poor resolution, or the co-elution of peaks, can be addressed by adjusting several parameters to improve selectivity and efficiency.[8]
-
Modify Mobile Phase Composition: Altering the organic solvent (e.g., switching from acetonitrile to methanol) or changing the solvent-to-buffer ratio can significantly impact selectivity.[8][9]
-
Adjust Flow Rate: Lowering the flow rate can increase column efficiency and often improves resolution, though it will increase the run time.[6][8]
-
Change Column: Switching to a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can provide a different selectivity.[10] Alternatively, using a column with smaller particles or a longer column can increase efficiency (N), leading to better resolution.[9]
Q4: My retention times for this compound are shifting between injections. What should I check?
A4: Retention time variability can compromise data reliability. Common causes include:
-
System Leaks: Check for any leaks in the pump, injector, or fittings. Loose connections can cause pressure fluctuations.
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times.[5][6] Ensure the column compartment is maintaining a stable temperature.
-
Mobile Phase Preparation: Inconsistently prepared mobile phase or buffer degradation can lead to shifts. Always use freshly prepared, high-purity solvents and degas the mobile phase properly.[7]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Ideal peaks should be symmetrical and sharp. Deviations can indicate a number of problems.
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with active sites (silanols) on the column. | Lower the mobile phase pH (e.g., to pH 3.0) with formic or phosphoric acid. Use a column with high-purity silica (B1680970) and end-capping. |
| Column overload.[7] | Reduce the sample concentration or injection volume.[7] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase.[5] | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column collapse or void formation. | Replace the column. Check for and eliminate sources of high backpressure or pressure shocks. | |
| Broad Peaks | High extra-column volume (dead volume). | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. |
| Inefficient column.[5] | Replace the column. Consider using a column with smaller particles. | |
| Inconsistent flow rate.[5] | Check the pump for leaks, worn seals, or air bubbles. |
Issue 2: Poor Peak Resolution
Resolution measures how well two peaks are separated.[6] A resolution value (Rs) of ≥ 1.5 is generally desired for accurate quantification.
| Potential Cause | Recommended Solution | Considerations |
| Insufficient Column Efficiency (N) | Flow rate is too high.[6] | Decrease the flow rate. |
| Column is old or damaged. | Replace the column. | |
| Particle size is too large. | Switch to a column with smaller particles (e.g., 3 µm or sub-2 µm).[9] | |
| Poor Selectivity (α) | Mobile phase composition is not optimal. | Adjust the organic solvent-to-buffer ratio. Try a different organic solvent (e.g., methanol instead of acetonitrile). |
| Mobile phase pH is not optimal. | Adjust the pH to alter the ionization state of Cafedrine or co-eluting compounds. | |
| Column chemistry is not suitable. | Try a different stationary phase (e.g., Phenyl, Cyano).[11] | |
| Inadequate Retention (k) | Mobile phase is too strong. | Decrease the percentage of organic solvent in the mobile phase. |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method
This protocol provides a robust starting point for the analysis of this compound.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of water and methanol.
-
Dilute the stock solution with the initial mobile phase (95% A, 5% B) to the desired working concentration (e.g., 10-100 µg/mL).
-
Visualizations
Caption: General workflow for HPLC analysis of Cafedrine HCl.
Caption: Troubleshooting logic for improving HPLC peak resolution.
References
- 1. Cafedrine HCl | TargetMol [targetmol.com]
- 2. This compound (3039-97-2) for sale [vulcanchem.com]
- 3. scispace.com [scispace.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. uhplcs.com [uhplcs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mastelf.com [mastelf.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development and validation of RP-HPLC method for simultaneous estimation of nimesulide, phenylephrine hydrochloride, chlorpheniramine maleate and caffeine anhydrous in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Animal Responses to Cafedrine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cafedrine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and variability encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound exhibits a dual mechanism of action. Firstly, its norephedrine (B3415761) component acts as an indirect sympathomimetic, stimulating the release of endogenous noradrenaline from nerve endings. This released noradrenaline then activates β1-adrenoceptors in the heart, leading to increased cardiac contractility and output. Secondly, the theophylline (B1681296) component of Cafedrine is a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDE3 in cardiac tissue, it slows the degradation of cyclic AMP (cAMP), further enhancing the effects of β1-adrenoceptor stimulation.[1][2] In vascular smooth muscle, the effects can be more complex, with potential for both vasoconstriction via α1-adrenoceptor stimulation and vasodilation due to PDE inhibition.[1][2]
Q2: Why am I observing significant variability in the hypertensive response between individual animals of the same species?
A2: Inter-individual variability is a known phenomenon in pharmacological studies and can be influenced by a range of factors.[1] For this compound, documented factors contributing to varied responses include gender, baseline arterial pressure, underlying cardiovascular health (such as heart failure), and concurrent medications like beta-blockers.[1][3] Genetic differences, even within the same strain, can also play a role in drug metabolism and receptor sensitivity.
Q3: Is there a known difference in the response to this compound between male and female animals?
A3: Yes, studies have indicated that female subjects may exhibit a more rapid and pronounced increase in mean arterial pressure (MAP) in response to this compound compared to males.[1][3] The exact mechanism for this difference is not fully elucidated but may be related to differences in intravascular fluid volume, body composition, or hormonal influences on the cardiovascular system.
Q4: Can the anesthetic agent used in my experimental protocol affect the animal's response to this compound?
A4: Absolutely. Anesthetic agents can have significant effects on the cardiovascular system, including heart rate, blood pressure, and vascular tone.[4] The choice of anesthesia can, therefore, influence the baseline cardiovascular parameters and the magnitude of the response to this compound. It is crucial to maintain a consistent anesthesia protocol throughout your study to minimize this source of variability. For instance, some anesthetics may cause hypotension, which could alter the apparent efficacy of a pressor agent like Cafedrine.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Hypertensive Response
| Potential Cause | Troubleshooting Steps |
| Species and Strain Differences | Different animal species and even strains within a species can exhibit varied responses to this compound due to differences in drug metabolism and receptor density. Ensure that the dosage is optimized for the specific species and strain you are using. Consult literature for species-specific pharmacokinetic and pharmacodynamic data where available. |
| Gender Differences | As noted in the FAQs, gender can influence the drug's effect.[1][3] Segregate data analysis by gender to identify any significant differences. Consider using equal numbers of male and female animals in your experimental groups to balance this effect. |
| Baseline Blood Pressure | Animals with a higher baseline mean arterial pressure (MAP) may show a less substantial increase in response to this compound.[1] It is important to record and account for baseline MAP in your data analysis. |
| Underlying Health Conditions | Subclinical cardiovascular conditions, such as heart failure, can significantly diminish the pressor effect of this compound.[1][3] Ensure animals are healthy and properly acclimatized before the experiment. |
| Drug Administration and Dilution | Improper dilution or administration of the drug can lead to inaccurate dosing. Prepare fresh dilutions for each experiment and ensure the administration route (e.g., intravenous) is consistent and patent. For precise dosing, it is often recommended to dilute the stock solution.[3] |
Issue 2: Unexpected Cardiovascular Side Effects (e.g., Tachycardia, Arrhythmias)
| Potential Cause | Troubleshooting Steps |
| High Dosage | Excessive doses of this compound can lead to overstimulation of the sympathetic nervous system, resulting in tachycardia or other arrhythmias. Review your dosing regimen and consider a dose-response study to determine the optimal dose that provides the desired hypertensive effect without significant side effects. |
| Interaction with Anesthesia | Certain anesthetics can sensitize the myocardium to the effects of catecholamines, increasing the risk of arrhythmias. Review the cardiovascular safety profile of your chosen anesthetic and consider alternatives if necessary. |
| Rapid Intravenous Injection | A rapid bolus injection can cause a sudden surge in plasma concentration, potentially leading to adverse cardiovascular events. Consider a slower, controlled infusion to achieve a more gradual and stable increase in blood pressure. |
Issue 3: Delayed Onset or Reduced Efficacy of this compound
| Potential Cause | Troubleshooting Steps |
| Concurrent Beta-Blocker Administration | Co-administration of beta-blockers will antagonize the β1-adrenergic effects of this compound, leading to a delayed onset and reduced pressor effect.[1][3] If your experimental design includes beta-blockers, this interaction is expected. Quantify the extent of this interaction in your results. |
| Poor Cardiovascular Health | As mentioned, conditions like heart failure can impair the response. Animals with compromised cardiac function may require higher doses to achieve a similar effect to healthy animals.[1][3] |
| Pharmacokinetic Variability | The metabolism and clearance of this compound can vary between animals, affecting its duration and intensity of action. While detailed pharmacokinetic data in various animal species are limited, be aware that this can be a source of variability. |
Data Presentation
Table 1: Factors Influencing the Response to Cafedrine/Theodrenaline (20:1) Combination
| Factor | Observed Effect on Mean Arterial Pressure (MAP) Response | Reference |
| Gender | Females show a more rapid increase in MAP compared to males. | [1][3] |
| Heart Failure | Patients with heart failure require a higher dose to achieve a similar MAP increase compared to healthy individuals. | [1][3] |
| Beta-Blocker Therapy | Concomitant use of beta-blockers prolongs the time to achieve a 10% increase in MAP. | [1][3] |
| Baseline MAP | Higher baseline MAP is associated with a less substantial increase in MAP. | [1] |
Table 2: Dose-Response Data for Cafedrine/Theodrenaline (20:1) in Anesthetized Patients (for reference)
| Endpoint | ED50 of Cafedrine Component | Reference |
| 10% increase in MAP within 5 minutes | 1.49 mg/kg | [1] |
| 10% increase in MAP within 10 minutes | 0.53 mg/kg | [1][3] |
Note: This data is from human clinical studies and should be used as a reference for designing preclinical studies in animal models, with appropriate allometric scaling.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Rat Model of Anesthesia-Induced Hypotension
Objective: To assess the dose-dependent effect of this compound on mean arterial pressure (MAP) in anesthetized rats with induced hypotension.
Materials:
-
Male and female Sprague-Dawley rats (250-300g)
-
Anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine)
-
This compound solution
-
Saline (0.9% NaCl)
-
Pressure transducer and data acquisition system for blood pressure monitoring
-
Catheters for intravenous administration and arterial pressure measurement
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the rat using a standardized protocol.[5] Surgically implant a catheter into the carotid artery for continuous blood pressure monitoring and another into the jugular vein for drug administration.[6]
-
Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery, monitoring baseline MAP and heart rate (HR).
-
Induction of Hypotension: If not already present due to anesthesia, induce a controlled hypotensive state. This can be achieved by increasing the concentration of the inhalant anesthetic or administering a bolus of a short-acting vasodilator.[7] Aim for a sustained drop in MAP of 20-30% from baseline.
-
Drug Administration: Once a stable hypotensive state is achieved, administer a bolus of this compound intravenously. Use a dose-escalation design, starting with a low dose (e.g., 0.5 mg/kg) and progressively increasing the dose in subsequent animal groups. A vehicle control group (saline) should be included.
-
Monitoring: Continuously record MAP and HR for at least 60 minutes post-administration.
-
Data Analysis: Calculate the change in MAP and HR from the hypotensive baseline at various time points. Construct a dose-response curve to determine the ED50. Analyze data from male and female rats separately to assess for gender-related differences.
Protocol 2: Investigation of this compound Interaction with Beta-Blockers in a Dog Model
Objective: To evaluate the effect of beta-blockade on the cardiovascular response to this compound in anesthetized dogs.
Materials:
-
Beagle dogs (male and female, 10-15 kg)
-
Anesthetic agent (e.g., propofol (B549288) induction, isoflurane maintenance)
-
This compound solution
-
Propranolol (B1214883) (non-selective beta-blocker) solution
-
Saline (0.9% NaCl)
-
Telemetry system or external setup for continuous monitoring of ECG, blood pressure, and heart rate.
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the dog and instrument for cardiovascular monitoring, including intravenous access for drug administration and arterial access for blood pressure measurement.[8]
-
Baseline Recording: Record stable baseline cardiovascular parameters for at least 30 minutes.
-
Group Allocation: Randomly assign dogs to two groups: Control (saline pre-treatment) and Beta-Blocker (propranolol pre-treatment).
-
Pre-treatment: Administer either saline or propranolol (e.g., 0.5-1 mg/kg, IV) to the respective groups. Allow 15-20 minutes for the pre-treatment to take effect, confirming beta-blockade in the propranolol group (e.g., by observing a blunted response to an isoproterenol (B85558) challenge).
-
This compound Administration: Administer a standardized dose of this compound (e.g., 1 mg/kg, IV) to all animals.
-
Monitoring: Continuously monitor cardiovascular parameters for at least 60 minutes post-Cafedrine administration.
-
Data Analysis: Compare the magnitude and time course of the MAP and HR response to this compound between the control and beta-blocker groups.
Mandatory Visualization
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Systematic Review: Anaesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)–Part A: Effects of Changes in Physiological Parameters [frontiersin.org]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. An opioid basis for early-phase isoflurane-induced hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of an anesthetized dog model of transient cardiac ischemia and rapid pacing: a pilot study for preclinical assessment of the potential for proarrhythmic risk of novel drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cafedrine Hydrochloride Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cafedrine (B87544) hydrochloride for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general synthetic route for Cafedrine?
A1: Cafedrine is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1][2][3] The most common synthesis route involves the nucleophilic substitution reaction between a norephedrine isomer (typically (1R,2S)-(-)-norephedrine) and an activated theophylline derivative. A common reactant is 7-(2-chloroethyl)theophylline (B172990). The reaction is typically carried out in a polar aprotic solvent in the presence of a base to yield the Cafedrine free base, which is then converted to its hydrochloride salt.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yield is a common issue that can stem from several factors. Systematically investigating the following parameters is recommended:
-
Incomplete Reaction: The reaction may not be running to completion. Consider extending the reaction time or increasing the temperature. Progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Base: The choice and amount of base are critical. The base deprotonates the secondary amine of norephedrine, increasing its nucleophilicity. If the base is too weak, the reaction rate will be slow. If it is too strong or sterically unhindered, it may promote side reactions. A common choice is potassium carbonate (K₂CO₃) or an organic base like triethylamine (B128534) (TEA). Ensure at least one equivalent of base is used, with a slight excess often being beneficial.
-
Incorrect Solvent: The solvent must be appropriate for a nucleophilic substitution reaction. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are generally effective as they can dissolve the reactants and facilitate the reaction without interfering.
-
Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the degradation of reactants or the formation of side products. The optimal temperature must be determined empirically, often in the range of 80-120°C.
-
Moisture in Reaction: The presence of water can interfere with the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents for best results.
Q3: I am observing significant impurity formation. What are the likely side products and how can they be minimized?
A3: Impurities can arise from unreacted starting materials or competing side reactions.
-
Unreacted Starting Materials: If the reaction is incomplete, unreacted norephedrine and 7-(2-chloroethyl)theophylline will be the primary impurities. Optimizing reaction conditions (time, temperature, stoichiometry) as described in Q2 can minimize these.
-
Side Products: A potential side reaction is the elimination of HCl from 7-(2-chloroethyl)theophylline to form 7-vinyltheophylline, especially with a strong, sterically hindered base. Using a milder base like potassium carbonate can reduce the likelihood of this side reaction. Another possibility is the formation of diastereomers if the starting norephedrine is not stereochemically pure.[4]
-
Purification: Most impurities can be removed during the work-up and purification steps. Purification of the crude product is typically achieved via recrystallization after conversion to the hydrochloride salt.
Q4: What is the best procedure for purifying Cafedrine and forming the hydrochloride salt?
A4: The crude Cafedrine free base is often an oil, which can be difficult to purify directly. Conversion to the hydrochloride salt facilitates purification by crystallization.
-
Work-up: After the reaction is complete, the mixture is typically cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with water to remove inorganic salts and water-soluble impurities.
-
Salt Formation: The organic solution containing the Cafedrine free base is then treated with a stoichiometric amount of hydrochloric acid. This can be a solution of HCl in an organic solvent like isopropanol (B130326) or diethyl ether, or a concentrated aqueous solution. Adding the acid dropwise while stirring is recommended.[5]
-
Crystallization: The Cafedrine hydrochloride salt will precipitate from the solution. Cooling the mixture in an ice bath can enhance crystallization. The choice of solvent is crucial for good crystal formation; ethanol (B145695) or mixtures of ethanol and diethyl ether are often effective.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove residual impurities, and then dried under vacuum.
Data Presentation: Optimizing Reaction Conditions
The following table provides an illustrative summary of how varying reaction parameters can influence the yield of the Cafedrine synthesis. The reaction shown is the condensation of norephedrine with 7-(2-chloroethyl)theophylline.
| Entry | Base (1.2 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 65 |
| 2 | K₂CO₃ | Acetonitrile | 100 | 8 | 78 |
| 3 | K₂CO₃ | DMF | 80 | 12 | 72 |
| 4 | Et₃N | Acetonitrile | 80 | 12 | 55 |
| 5 | Et₃N | DMF | 100 | 8 | 68 |
Note: This data is illustrative and serves as a guide for optimization. Actual results may vary.
Experimental Protocols
Detailed Methodology for this compound Synthesis
This protocol describes a representative synthesis of this compound from (1R,2S)-(-)-norephedrine and 7-(2-chloroethyl)theophylline.
Materials:
-
(1R,2S)-(-)-Norephedrine
-
7-(2-chloroethyl)theophylline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (e.g., 2M solution in diethyl ether)
-
Ethanol
-
Diethyl Ether
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (1R,2S)-(-)-norephedrine (1.0 eq.), 7-(2-chloroethyl)theophylline (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the resulting crude residue (Cafedrine free base) in dichloromethane. Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude Cafedrine free base, which may be a viscous oil.
-
Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of ethanol. While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until the solution becomes acidic (check with pH paper).
-
Crystallization and Isolation: A white precipitate of this compound should form. If precipitation is slow, cool the flask in an ice bath. Allow the mixture to stand for 1-2 hours to ensure complete crystallization. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities. For further purification, the product can be recrystallized from hot ethanol.
-
Drying: Dry the purified this compound crystals under vacuum to a constant weight.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting and resolving issues of low yield during the synthesis of this compound.
A troubleshooting workflow for low yield in Cafedrine HCl synthesis.
References
- 1. Cafedrine - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Cafedrine HCl | TargetMol [targetmol.com]
- 4. [Synthesis, absolute configuration and mass spectroscopic fragmentation of the circulation analeptic cafedrine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Mitigating interference in analytical assays for Cafedrine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with analytical assays for Cafedrine hydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing step-by-step solutions to identify and resolve them.
Question: Why am I seeing poor peak shape (e.g., fronting, tailing, or splitting) for this compound in my HPLC analysis?
Answer:
Poor peak shape can arise from several factors related to the chromatography system, the mobile phase, or the column itself.
-
Troubleshooting Steps:
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Assess for Secondary Interactions: Peak tailing can occur due to interactions between the basic amine group of Cafedrine and residual acidic silanols on the C18 column.
-
Solution: Add a competitive amine, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v) to block these active sites. Adjusting the mobile phase pH to a lower value (e.g., pH 3-4) can also help by ensuring the silanols are not ionized.
-
-
Investigate Peak Splitting: This can be a sign of two different retention mechanisms occurring. In ion-pair chromatography of similar sympathomimetic drugs, peak splitting has been observed. It can also indicate a partially blocked column frit or a void in the column packing.
-
Solution: Try back-flushing the column. If the problem persists, consider replacing the column frit or the entire column. Ensure your mobile phase is well-mixed and degassed.
-
-
Question: My results show low recovery of this compound from biological samples. What are the likely causes and solutions?
Answer:
Low recovery is often due to inefficient sample preparation, leading to loss of the analyte.
-
Troubleshooting Steps:
-
Optimize Extraction pH: this compound is a basic compound. Ensure the pH of your sample is adjusted to a basic pH (e.g., pH 9-10) before liquid-liquid extraction (LLE) with an organic solvent. This will ensure the analyte is in its neutral, more organic-soluble form.
-
Evaluate Different Extraction Solvents: If using LLE, test a range of solvents with varying polarities (e.g., ethyl acetate (B1210297), dichloromethane, or a mixture thereof) to find the one that provides the best recovery.
-
Consider Solid-Phase Extraction (SPE): SPE can offer higher recoveries and cleaner extracts compared to LLE.[1] For Cafedrine, a cation-exchange SPE cartridge could be effective. The sample would be loaded at a neutral pH, washed, and then eluted with a basic or high-ionic-strength solvent.
-
Check for Incomplete Protein Precipitation: If using a protein precipitation method, ensure you are using a sufficient volume of precipitant (e.g., acetonitrile (B52724) or methanol) and that the sample is adequately vortexed and centrifuged to remove all proteins that might entrap the analyte.
-
Question: I am observing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis of this compound. How can I mitigate this?
Answer:
Matrix effects are a common challenge in bioanalysis, caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the analyte.[2][3]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components.
-
Optimize Chromatography: Ensure that this compound is chromatographically separated from the bulk of the matrix components.
-
Solution: Modify the gradient elution profile to increase the separation of the analyte from early-eluting salts and late-eluting lipids.[4]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus compensating for the matrix effect in the final quantitative analysis.[4]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound assays?
A1: Common sources of interference include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological samples like plasma or urine can cause ion suppression or enhancement in LC-MS/MS analysis.[2][5]
-
Metabolites: The primary metabolite of Cafedrine is norephedrine. It is crucial that your analytical method can distinguish between Cafedrine and its metabolites to avoid overestimation.
-
Excipients from formulations: In the analysis of pharmaceutical products, excipients can co-elute and interfere with the analyte peak.
-
Contaminants: Impurities from solvents, reagents, and plasticware can introduce interfering peaks.[6]
Q2: How can I perform a forced degradation study for this compound to identify potential degradation products?
A2: Forced degradation studies are essential for developing stability-indicating methods.[7] A typical study would involve subjecting a solution of this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid drug at 105°C for 48 hours.
-
Photolytic Degradation: Exposing a solution of the drug to UV light (254 nm) and visible light for a defined period.
After exposure, the stressed samples are analyzed by a suitable method (e.g., HPLC-UV or LC-MS/MS) to separate and identify any degradation products formed.
Q3: What are the key validation parameters for an analytical method for this compound?
A3: According to ICH guidelines, a validated analytical method should demonstrate:
-
Specificity/Selectivity: The ability to accurately measure the analyte in the presence of potential interferences like metabolites, degradation products, and matrix components.
-
Linearity: A linear relationship between the concentration of the analyte and the analytical response over a defined range.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).
Quantitative Data Summary
The following table summarizes expected analytical performance data for a validated LC-MS/MS method for the quantification of this compound in human plasma, based on typical values for similar analytes.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect (%) | 80 - 120% |
| Extraction Recovery (%) | > 70% |
| Limit of Quantitation (LOQ) | 1 ng/mL |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol describes a general procedure for the extraction of this compound from human plasma using a cation-exchange SPE cartridge.
-
Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium (B1175870) acetate buffer (pH 6.0).
-
Sample Loading: To 500 µL of human plasma, add an appropriate amount of internal standard (e.g., a stable isotope-labeled Cafedrine). Vortex to mix. Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0) to remove interfering substances. Follow with a wash of 1 mL of methanol to remove more non-polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of a 5% ammonium hydroxide (B78521) solution in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Analytical Method: HPLC-UV for Pharmaceutical Formulations
This protocol outlines a stability-indicating HPLC-UV method for the quantification of this compound in a tablet formulation.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.02 M phosphate (B84403) buffer (pH 3.5) and acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare working standards of appropriate concentrations by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Transfer a portion of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.
-
Add about 15 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.
-
Visualizations
Caption: Signaling pathway of the sympathomimetic action of Cafedrine.
Caption: Workflow for bioanalysis of this compound.
Caption: Troubleshooting decision tree for Cafedrine analysis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Development and validation of RP-HPLC method for simultaneous estimation of nimesulide, phenylephrine hydrochloride, chlorpheniramine maleate and caffeine anhydrous in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. bepls.com [bepls.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of dosing regimens for consistent Cafedrine hydrochloride effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cafedrine (B87544) hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cafedrine hydrochloride?
A1: this compound is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1] It primarily acts as a cardiac stimulant and antihypotensive agent.[1] Its effects are often observed in combination with theodrenaline (B228420), another theophylline derivative. The combination product, often known as Akrinor™, exerts its effects through a dual mechanism:
-
Indirect Sympathomimetic Activity: The norephedrine component of cafedrine triggers the release of noradrenaline from endogenous stores in nerve endings. This, along with the noradrenaline component of theodrenaline, activates β1-adrenoceptors in the heart muscle, leading to increased inotropy (cardiac contractility).[2][3]
-
Phosphodiesterase (PDE) Inhibition: The theophylline component is believed to nonspecifically inhibit phosphodiesterases, particularly PDE3 in cardiac tissue. This inhibition slows the degradation of cyclic AMP (cAMP), amplifying the effects of β1-adrenoceptor stimulation.[2][3]
In vascular smooth muscle, the noradrenaline component of theodrenaline activates α1-adrenoceptors, contributing to vasoconstriction.[2]
Q2: What is the typical formulation and administration of this compound in clinical settings?
A2: In many clinical applications, this compound is administered as part of a fixed 20:1 combination with theodrenaline hydrochloride.[2][4] A common commercial formulation, Akrinor™, contains 200 mg of this compound and 10 mg of theodrenaline hydrochloride in a 2 mL solution for intravenous injection.[5][6][7] For precise dosing, this 2 mL solution is often diluted in 8 mL of saline to a total volume of 10 mL.[5][6] Administration is typically an intravenous bolus.[2]
Q3: What are the expected pharmacokinetic and pharmacodynamic effects of this compound?
A3: When administered as a 20:1 combination with theodrenaline, the formulation leads to a rapid and sustained increase in mean arterial pressure (MAP).[2][3] This is primarily achieved by increasing cardiac preload, stroke volume, and cardiac output, while systemic vascular resistance and heart rate generally remain stable.[2][3] The rapid onset of action is attributed to the noradrenaline-mediated vasoconstriction from theodrenaline, while cafedrine contributes to a more delayed but longer-lasting effect.[3][7]
Pharmacokinetic studies have identified three main metabolites: theodrenaline, paraxanthine (B195701) (a PDE inhibitor), and norephedrine glucuronide (inactive).[8]
Troubleshooting Guide
Problem 1: Slower than expected onset of action or reduced effectiveness in increasing Mean Arterial Pressure (MAP).
Possible Causes and Solutions:
-
Concomitant Beta-Blocker Therapy: Patients on beta-blocking agents may experience a delayed and diminished response to Cafedrine/Theodrenaline.[5][6][9] The time to a 10% increase in MAP can be significantly prolonged in these patients.[5][9]
-
Recommendation: Consider alternative vasopressors or be prepared for a delayed onset of action. Increased doses may be necessary, but should be administered with caution and careful monitoring.
-
-
Underlying Heart Failure: Patients with heart failure may require higher doses of Cafedrine/Theodrenaline to achieve a similar increase in MAP compared to healthy individuals.[5][6][9] The time to reach the highest MAP may also be longer in this patient group.[5][6]
-
Recommendation: Titrate the dose carefully based on the patient's response and monitor for any signs of cardiac distress.
-
-
Gender Differences: Studies have shown that women may exhibit a faster response to Cafedrine/Theodrenaline, with a quicker time to a 10% increase in MAP compared to men.[5][6][9] Population pharmacokinetic analyses suggest women may require lower doses for an equivalent pressor response.[8]
-
Recommendation: Be aware of potential gender-based differences in response and adjust dosing accordingly.
-
Problem 2: Difficulty in establishing a consistent and reproducible dosing regimen.
Possible Causes and Solutions:
-
Variability in Patient Characteristics: As highlighted, factors such as gender, underlying medical conditions (e.g., heart failure), and concomitant medications can significantly influence the pharmacodynamics of this compound.[5][6][9]
-
Recommendation: Implement a standardized patient screening protocol to identify these influencing factors before initiating experiments. Stratify experimental groups based on these characteristics to reduce variability.
-
-
Lack of a Standardized Dosing Protocol: Inconsistent dilution or administration techniques can lead to variable drug delivery.
Data Presentation
Table 1: Summary of Pharmacodynamic Effects of Cafedrine/Theodrenaline in Different Patient Populations
| Parameter | Healthy Patients | Patients with Heart Failure | Patients on Beta-Blockers | Women | Men |
| Dose for MAP Increase | 1.16 ± 0.77 mg/kg | 1.78 ± 1.67 mg/kg | Not specified | 1.16 mg/kg (suggested lower dose) | 1.51 mg/kg (suggested higher dose) |
| Time to 10% MAP Increase | 7.3 ± 4.3 min | Not specified | 9.0 ± 7.0 min | 7.2 ± 4.6 min | 8.6 ± 6.3 min |
| Time to Highest MAP | Not specified | Longer than healthy patients | Not specified | Not specified | Not specified |
Data is presented as mean ± standard deviation where available. Doses refer to the cafedrine component. Data compiled from multiple studies for comparison.[5][6][8][9]
Experimental Protocols
Protocol 1: Evaluation of Hemodynamic Effects of Cafedrine/Theodrenaline during General Anesthesia
This protocol is based on methodologies described in clinical studies investigating the effects of Cafedrine/Theodrenaline on hypotension following the induction of general anesthesia.[5][6]
-
Patient Selection: Recruit adult patients undergoing elective surgery requiring general anesthesia. Record baseline characteristics including age, gender, weight, height, ASA physical status, and any concomitant medications, particularly beta-blockers.[5][6]
-
Anesthesia Induction: Induce general anesthesia using a standardized protocol (e.g., 1.5 mg/kg propofol, 0.5 µg/kg sufentanil, and 0.5 mg/kg rocuronium (B1662866) for tracheal intubation).[5]
-
Hemodynamic Monitoring: Continuously monitor mean arterial pressure (MAP) and heart rate.
-
Intervention Trigger: If a patient's MAP drops by ≥ 5% from the baseline, administer Cafedrine/Theodrenaline to maintain MAP within a 20% drop from baseline.[6]
-
Drug Preparation and Administration: Prepare the Cafedrine/Theodrenaline solution by diluting one 2 mL ampoule (200 mg this compound / 10 mg theodrenaline hydrochloride) in 8 mL of saline to a total volume of 10 mL.[5][6] Administer as an intravenous bolus. The dose should be recorded in mg/kg based on the cafedrine component.
-
Data Collection: Record the time to a 10% increase in MAP and the time to the maximum MAP observed within a 30-minute observation period.[6]
-
Data Analysis: Analyze the data to determine the influence of variables such as gender, presence of heart failure, and use of beta-blockers on the dose required and the time to effect.[5][6]
Mandatory Visualizations
Caption: Proposed mechanism of action of Cafedrine/Theodrenaline in cardiomyocytes.[2][3]
Caption: Experimental workflow for evaluating Cafedrine/Theodrenaline effects.[5][6]
References
- 1. Cafedrine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 6. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound (3039-97-2) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cafedrine Hydrochloride Stability and Storage
Disclaimer: This document provides technical guidance on preventing the degradation of Cafedrine hydrochloride during storage. Due to the limited availability of specific forced degradation studies on this compound in publicly accessible literature, some information regarding potential degradation pathways has been extrapolated from studies on its constituent moieties, norephedrine (B3415761) and theophylline (B1681296). It is crucial for researchers to perform their own stability studies to confirm these potential pathways and establish appropriate storage conditions for their specific formulations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To ensure long-term stability, this compound as a solid powder should be stored in a dry, dark, and cool environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), storing at -20°C is advisable.[1][2] It is also essential to keep the container tightly closed and in a well-ventilated place.[3]
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light. While specific data for this compound is limited, analogous compounds suggest that solutions are susceptible to degradation. Stock solutions, especially if prepared in solvents like DMSO, should be stored at -20°C for short-term use (days to weeks) and at -80°C for long-term storage (months).[4] It is recommended to prepare fresh solutions for critical experiments.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structures of its components, norephedrine and theophylline, this compound may degrade through several pathways, including:
-
Hydrolysis: The amide linkage in the theophylline moiety could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The catechol-like structure in the norephedrine part and the purine (B94841) ring in theophylline are potential sites for oxidation.[5] The presence of a benzylic hydroxyl group in the norephedrine moiety also makes it susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of both the norephedrine and theophylline components.[5][6]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation processes mentioned above.
Q4: Are there any known incompatibilities for this compound?
A4: this compound should be stored apart from foodstuff containers or incompatible materials.[3] Strong oxidizing agents and strong bases should be avoided as they are likely to cause degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid this compound (e.g., yellowing) | Oxidation or exposure to light. | Discard the material. Ensure future storage is in a dark, airtight container, potentially under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitate formation in a refrigerated stock solution | Poor solubility at low temperatures or degradation leading to insoluble products. | Allow the solution to warm to room temperature and assess if the precipitate redissolves. If it does not, it may be a degradation product, and the solution should be discarded. Consider using a different solvent or preparing more dilute stock solutions. |
| Loss of potency in experimental assays | Degradation of the compound. | Prepare fresh solutions before each experiment. Verify the storage conditions of both the solid compound and the stock solutions. Perform a stability check of your experimental solutions under the assay conditions. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound. | Refer to the stability-indicating HPLC method provided below to identify potential degradation products. Conduct forced degradation studies to confirm the identity of the new peaks. |
Quantitative Data on Stability
Due to the lack of specific published forced degradation studies on this compound, the following table presents hypothetical degradation data based on studies of structurally related compounds (norepinephrine and theophylline) to illustrate potential stability issues. Researchers must perform their own studies to obtain accurate data for this compound.
| Stress Condition | Condition Details | Hypothetical % Degradation of Cafedrine HCl | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15% | Hydrolysis of the theophylline amide bond |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8h | 25% | Hydrolysis and potential rearrangement products |
| Oxidation | 3% H₂O₂ at RT for 24h | 30% | Oxidized norephedrine and theophylline moieties |
| Thermal Degradation | 80°C for 48h (solid) | 10% | Various decomposition products |
| Photodegradation | UV light (254 nm) for 24h (in solution) | 40% | Photolytic cleavage and rearrangement products |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the conditions to intentionally degrade this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid): Store 10 mg of solid this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Thermal Degradation (Solution): Reflux the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-degraded control sample, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
This hypothetical HPLC method is designed to separate this compound from its potential degradation products. Method development and validation are required for specific applications.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution may be necessary to separate all degradation products. A starting point could be a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-20 min: Gradient to 70% Acetonitrile
-
20-25 min: Hold at 70% Acetonitrile
-
25-30 min: Return to 10% Acetonitrile
-
30-35 min: Equilibration at 10% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm (based on the UV absorbance of the theophylline moiety).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. scielo.br [scielo.br]
- 2. omicsonline.org [omicsonline.org]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. noradrenaline and adrenaline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects in preclinical studies of Cafedrine hydrochloride
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected side effects during preclinical studies of Cafedrine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant tachycardia and arrhythmias in our rodent model following this compound administration, which is more severe than anticipated. What could be the underlying cause?
A1: This is a critical observation and could be multifactorial. This compound's mechanism involves the release of endogenous norepinephrine (B1679862) and inhibition of phosphodiesterase (PDE).[1] The combination of these actions can lead to exaggerated sympathomimetic effects.
-
Norepinephrine Release: The norephedrine (B3415761) component of Cafedrine stimulates the release of norepinephrine, which directly acts on β1-adrenergic receptors in the heart, increasing heart rate and contractility.[1] An unexpectedly high release of norepinephrine in your specific animal model or strain could be a contributing factor.
-
Phosphodiesterase (PDE) Inhibition: The theophylline (B1681296) component inhibits PDEs, leading to an accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in cardiomyocytes. This potentiates the effects of β1-adrenergic stimulation, further increasing heart rate and the risk of arrhythmias.[2]
-
Model Sensitivity: The species or strain of your animal model may have a higher density of or sensitivity in their cardiac β-adrenergic receptors, making them more susceptible to the effects of Cafedrine.
Troubleshooting Steps:
-
Dose-Response Evaluation: If you haven't already, conduct a thorough dose-response study to identify a potential therapeutic window with acceptable cardiovascular effects.
-
Cardiovascular Monitoring: Implement continuous electrocardiogram (ECG) monitoring via telemetry to accurately quantify the incidence and severity of arrhythmias.
-
Investigate Off-Target Effects: Consider investigating the expression levels of different PDE isoenzymes in the cardiac tissue of your animal model.
Q2: Our preclinical study is showing unexpected central nervous system (CNS) stimulation, such as hyperactivity and tremors, in test subjects. Is this a known side effect of this compound?
A2: While the primary target of this compound is the cardiovascular system, CNS stimulation is a plausible side effect due to its constituent components.
-
Theophylline-Related Effects: Theophylline is a known CNS stimulant. Its effects can include nervousness, restlessness, insomnia, and tremors. At higher doses, it can lead to seizures.[3][4][5]
-
Norepinephrine-Mediated Effects: The release of norepinephrine can also contribute to CNS arousal and alertness.
Troubleshooting Steps:
-
Behavioral Assessments: Systematically quantify the observed CNS effects using standardized behavioral tests (e.g., open field test for hyperactivity, tremor scoring).
-
Dose Reduction: Determine if the CNS effects are dose-dependent and if a lower dose can maintain the desired cardiovascular effects without significant CNS stimulation.
-
Pharmacokinetic Analysis: Analyze the brain-to-plasma concentration ratio of Cafedrine and its metabolites in your animal model to understand its CNS penetration.
Q3: We have observed a paradoxical hypotensive effect at higher doses of this compound in our large animal model. What could explain this unexpected outcome?
A3: A biphasic or paradoxical response can occur with compounds that have complex pharmacology.
-
Vasodilatory Effects of Theophylline: Theophylline can have vasodilatory effects, which may counteract the vasoconstrictive effects of norepinephrine at certain concentrations or in specific vascular beds. This is thought to be mediated by the inhibition of phosphodiesterase 3 (PDE3) and subsequent accumulation of cyclic guanosine (B1672433) monophosphate (cGMP).[2]
-
Receptor Desensitization: At high concentrations of norepinephrine, β-adrenergic receptors can become desensitized, leading to a diminished pressor response.
-
Partial Agonism: The norephedrine component may act as a partial agonist at α1-adrenoceptors, which could mediate vasoconstriction on its own but potentially reduce the effects of the more potent endogenous norepinephrine.[2]
Troubleshooting Steps:
-
Comprehensive Hemodynamic Monitoring: Utilize advanced monitoring techniques, such as pressure-volume loop analysis, to dissect the effects on cardiac output, systemic vascular resistance, and contractility.
-
Receptor Occupancy Studies: If feasible, conduct receptor binding or occupancy studies to investigate the interaction of Cafedrine and its metabolites with adrenergic receptors at different concentrations.
-
Evaluate Different Vascular Beds: Assess the effects of Cafedrine on isolated blood vessels from different anatomical regions to determine if there are regional differences in the vascular response.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cardiovascular Liabilities
This guide outlines a systematic approach to troubleshooting unexpected cardiovascular side effects observed during preclinical studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Severe Hypertension | Overstimulation of α1-adrenergic receptors due to excessive norepinephrine release. | 1. Verify dose accuracy. 2. Conduct a dose-escalation study with smaller increments. 3. Measure plasma norepinephrine levels. 4. Consider co-administration with an α1-adrenergic antagonist in a mechanistic study. |
| Bradycardia | Reflex bradycardia in response to a rapid increase in blood pressure. | 1. Analyze the temporal relationship between the changes in blood pressure and heart rate using continuous telemetry data. 2. Assess autonomic function in the animal model. |
| Reduced Cardiac Output | Potential for excessive afterload, direct myocardial depression at high doses, or β-receptor desensitization. | 1. Perform pressure-volume loop analysis to directly measure cardiac output, stroke volume, and ejection fraction. 2. Evaluate cardiac contractility indices (e.g., dP/dtmax). 3. Assess for cardiac tissue damage through histopathology and biochemical markers. |
| QTc Prolongation | Potential off-target effects on cardiac ion channels (e.g., hERG). | 1. Conduct a thorough ECG analysis, including precise measurement of the QTc interval using species-specific correction formulas. 2. Perform in vitro patch-clamp studies on relevant cardiac ion channels. |
Guide 2: Managing and Interpreting Non-Cardiovascular Side Effects
This guide provides steps for addressing unexpected side effects outside of the cardiovascular system.
| Observed Issue | Potential Cause | Recommended Action |
| Gastrointestinal Distress (e.g., vomiting, diarrhea) | Theophylline is known to cause gastrointestinal side effects.[3][5] | 1. Monitor and score the severity of GI effects. 2. Evaluate different routes of administration (if applicable). 3. Perform histopathological examination of the GI tract. |
| Renal Effects (e.g., changes in urine output, kidney biomarkers) | Altered renal blood flow due to hemodynamic changes. | 1. Monitor urine output and specific gravity. 2. Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN). 3. Conduct histopathology of the kidneys. |
| Metabolic Changes (e.g., hyperglycemia, hypokalemia) | Catecholamine-mediated effects on glucose and electrolyte homeostasis. | 1. Monitor blood glucose and serum potassium levels. 2. Assess for changes in other metabolic parameters. |
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Safety Assessment in a Rodent Model
Objective: To continuously monitor cardiovascular parameters in conscious, freely moving rodents following administration of this compound.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (n=8 per group).
-
Surgical Implantation: Surgically implant telemetry transmitters (e.g., DSI PhysioTel™) for the measurement of ECG, blood pressure, and temperature. Allow for a post-operative recovery period of at least 7 days.
-
Acclimatization: Acclimate animals to the study room and recording equipment for at least 48 hours prior to dosing.
-
Dosing: Administer this compound or vehicle via the intended clinical route (e.g., intravenous bolus). Include at least three dose levels and a vehicle control group.
-
Data Acquisition: Record continuous telemetry data from at least 1 hour pre-dose to 24 hours post-dose.
-
Data Analysis:
-
Analyze heart rate, systolic and diastolic blood pressure, and mean arterial pressure.
-
Perform detailed ECG analysis to assess for changes in PR interval, QRS duration, and QT interval (corrected for heart rate using a species-specific formula).
-
Quantify the incidence and type of any cardiac arrhythmias.
-
-
Terminal Procedures: At the end of the study, collect blood for pharmacokinetic analysis and cardiac tissue for histopathology and biomarker analysis.
Protocol 2: Assessment of Biochemical Markers of Cardiac Injury
Objective: To quantify plasma concentrations of biomarkers indicative of myocardial damage.
Methodology:
-
Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) into appropriate anticoagulant tubes at baseline and various time points post-dosing.
-
Plasma Separation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Biomarker Analysis: Use validated immunoassays (e.g., ELISA) to measure the concentrations of cardiac troponin I (cTnI), cardiac troponin T (cTnT), and creatine (B1669601) kinase-MB (CK-MB).[2][6][7]
-
Data Interpretation: Compare the levels of cardiac biomarkers between treated and control groups. A significant increase in these markers in the treated groups may indicate drug-induced myocardial injury.
Protocol 3: Histopathological Evaluation of Cardiac Tissue
Objective: To identify any structural changes in the heart tissue following treatment with this compound.
Methodology:
-
Tissue Collection: At the end of the in-life phase, euthanize the animals and perform a necropsy. Excise the heart, trim, and weigh it.
-
Fixation: Fix the heart in 10% neutral buffered formalin.
-
Tissue Processing: Process the fixed hearts through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) from standard anatomical planes of the heart (e.g., longitudinal and transverse sections of the ventricles and atria).
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology. Consider special stains like Masson's trichrome to assess for fibrosis.
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides for any evidence of inflammation, necrosis, apoptosis, hypertrophy, or fibrosis.
Visualizations
Caption: Signaling pathway of Cafedrine-induced tachycardia.
Caption: Workflow for troubleshooting unexpected in vivo effects.
References
- 1. Implanted telemetry in preclinical research [emkatech.com]
- 2. Biochemical Markers of Myocardial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. The Biomarkers for Acute Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Methods for Cafedrine Hydrochloride from Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Cafedrine hydrochloride from biological matrices. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples like blood, plasma, and urine?
A1: The primary methods for extracting this compound, a sympathomimetic amine, from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the sample volume, the required level of cleanliness, and the desired concentration factor.
Q2: How does the chemical structure of Cafedrine influence the extraction strategy?
A2: Cafedrine is a chemical linkage of norephedrine (B3415761) and theophylline.[1] This structure gives it a moderate polarity and basic properties. Extraction strategies should be designed to efficiently partition this molecule from endogenous matrix components. For instance, in LLE, pH adjustment to an alkaline state will neutralize the amine group, making it more soluble in organic solvents. In SPE, a cation exchange or a mixed-mode sorbent can be effective in retaining the protonated amine.
Q3: What are the critical stability concerns for this compound in biological samples?
A3: Like other phenethylamines, Cafedrine's stability can be affected by temperature, light, pH, and enzymatic degradation.[2] For instance, studies on the structurally similar ephedrine (B3423809) hydrochloride have shown degradation in blood and urine samples, especially at room temperature or in the presence of microbial contamination.[3] It is recommended to store samples at -20°C or lower and to process them as quickly as possible.[3] The use of preservatives may also be considered.
Q4: What is the primary metabolic pathway for Cafedrine?
A4: Cafedrine is metabolized in the body to norephedrine and other minor metabolites.[4] Understanding this pathway is crucial for analytical method development, as it may be necessary to quantify both the parent drug and its major metabolites.
Troubleshooting Guides
Low Analyte Recovery
Q: I am experiencing low recovery of this compound. What are the potential causes and how can I troubleshoot this?
A: Low recovery can stem from several factors related to your chosen extraction method. Here’s a breakdown of potential issues and solutions for each technique:
-
Protein Precipitation (PPT):
-
Issue: Incomplete protein removal leading to co-precipitation of the analyte.
-
Troubleshooting:
-
Optimize the ratio of precipitating solvent (e.g., acetonitrile, methanol) to the sample. A 3:1 or 4:1 ratio is often a good starting point.
-
Ensure thorough vortexing and adequate incubation time at a low temperature (e.g., -20°C for 30 minutes) to maximize protein precipitation.
-
Consider using a different precipitating agent. Acids like trichloroacetic acid (TCA) can also be effective.[5]
-
-
-
Liquid-Liquid Extraction (LLE):
-
Issue: Incorrect pH of the aqueous phase.
-
Troubleshooting:
-
Cafedrine is a basic compound. Ensure the pH of your biological sample is adjusted to be alkaline (typically pH 9-11) before extraction with an organic solvent. This neutralizes the amine group, increasing its solubility in the organic phase.
-
-
Issue: Inappropriate organic solvent.
-
Troubleshooting:
-
Select a solvent that matches the polarity of Cafedrine. A mixture of a non-polar solvent (e.g., hexane (B92381) or methyl tert-butyl ether) and a slightly more polar solvent (e.g., ethyl acetate) can be effective.
-
-
Issue: Insufficient mixing or phase separation.
-
Troubleshooting:
-
Vortex the sample and solvent mixture vigorously for at least 1-2 minutes to ensure efficient partitioning.
-
Centrifuge at a sufficient speed and for an adequate duration to achieve a clean separation of the aqueous and organic layers.
-
-
-
Solid-Phase Extraction (SPE):
-
Issue: Incorrect sorbent selection.
-
Troubleshooting:
-
For a basic compound like Cafedrine, a cation-exchange or a mixed-mode (e.g., reversed-phase and cation-exchange) sorbent is generally recommended.
-
-
Issue: Inefficient elution.
-
Troubleshooting:
-
Ensure the elution solvent is strong enough to displace the analyte from the sorbent. For a cation-exchange sorbent, this typically involves using a solvent containing a small percentage of a basic modifier like ammonium (B1175870) hydroxide (B78521) in an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Issue: Sample breakthrough during loading.
-
Troubleshooting:
-
Ensure the sample is loaded onto the SPE cartridge at a slow and consistent flow rate to allow for proper interaction between the analyte and the sorbent.
-
-
Matrix Effects in LC-MS/MS Analysis
Q: I am observing significant ion suppression or enhancement for this compound in my LC-MS/MS analysis. How can I mitigate these matrix effects?
A: Matrix effects are a common challenge in bioanalysis and can significantly impact the accuracy and precision of your results.[1] Here are some strategies to address this issue:
-
Improve Sample Cleanup:
-
If you are using PPT, consider switching to a more selective technique like LLE or SPE to remove more of the interfering matrix components.
-
For SPE, optimize the wash steps to remove endogenous substances without eluting the analyte. A wash with a weak organic solvent or a buffer at a specific pH can be effective.
-
-
Optimize Chromatographic Conditions:
-
Modify your HPLC/UHPLC gradient to achieve better separation of this compound from co-eluting matrix components.
-
Consider using a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl column) that may offer different selectivity for your analyte and interfering compounds.
-
-
Use an Internal Standard:
-
The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for this compound. The SIL internal standard will experience the same matrix effects as the analyte, allowing for accurate quantification.
-
If a SIL internal standard is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
-
-
Dilute the Sample:
-
Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[6] However, this will also reduce the analyte concentration, so ensure your method has sufficient sensitivity.
-
Analyte Stability Issues
Q: My results for this compound are inconsistent, and I suspect analyte degradation. What steps can I take to ensure its stability during extraction?
A: Maintaining the stability of this compound throughout the extraction process is crucial for reliable results.
-
Control Temperature:
-
Keep biological samples frozen until analysis.
-
Perform extraction steps on ice or at reduced temperatures whenever possible to minimize enzymatic degradation.
-
-
Control pH:
-
Cafedrine may be more stable at a slightly acidic pH during storage. However, for extraction, the pH will need to be adjusted as described in the low recovery section. Minimize the time the sample is at a high pH.
-
-
Protect from Light:
-
While there is no specific data on the light sensitivity of Cafedrine, it is good practice to protect samples from direct light, especially if they will be processed over an extended period. Use amber vials or work in a dimly lit area.
-
-
Use of Antioxidants/Preservatives:
-
For long-term storage, consider adding antioxidants or preservatives to the samples, but ensure they do not interfere with the analytical method.
-
Experimental Protocols
The following are generalized protocols based on established methods for structurally similar sympathomimetic amines. It is crucial to validate these methods for this compound in your specific biological matrix.
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Add an appropriate amount of internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine
-
To 1 mL of urine in a glass tube, add an appropriate amount of internal standard.
-
Add 100 µL of 5 M sodium hydroxide to adjust the pH to >10. Vortex briefly.
-
Add 5 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate, 70:30 v/v).
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Whole Blood
-
Sample Pre-treatment: To 500 µL of whole blood, add 1 mL of a lysis buffer (e.g., 0.1 M zinc sulfate (B86663) in water) and vortex. Centrifuge at 3,000 x g for 10 minutes. Use the supernatant for SPE.
-
SPE Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX) or a strong cation exchange (e.g., Bond Elut SCX).
-
Conditioning: Condition the cartridge with 2 mL of methanol followed by 2 mL of water.
-
Equilibration: Equilibrate the cartridge with 2 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6).
-
Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash with 2 mL of 0.1 M acetic acid.
-
Wash with 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Extraction Methods for Sympathomimetic Amines (Data from similar compounds)
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | 80-95% | 85-105% | >90% |
| Matrix Effect | High | Moderate | Low |
| Sample Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low | High |
| Selectivity | Low | Moderate | High |
| Automation Potential | High | Moderate | High |
Note: The values presented are typical ranges observed for sympathomimetic amines and may vary for this compound. Method validation is essential.
Table 2: Stability of Ephedrine Hydrochloride (a structurally related compound) in Biological Matrices
| Matrix | Storage Condition | Duration | Analyte Loss | Reference |
| Plasma | 37°C | 48 hours | ~10% | [3] |
| Urine | 37°C | 48 hours | >15% | [3] |
| Plasma | -20°C | 3 months | Stable | [3] |
| Urine | -20°C | 1 month | Degradation observed | [3] |
| Plasma | -20°C | 6 months | >50% loss | [3] |
| Urine | -20°C | 6 months | >70% loss | [3] |
Note: This data is for ephedrine hydrochloride and should be used as a guideline. Stability studies for this compound are highly recommended.
Mandatory Visualizations
References
- 1. Cafedrine - Wikipedia [en.wikipedia.org]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for the quantification of ephedrines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction cleanup and liquid chromatography with ultraviolet detection of ephedrine alkaloids in herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Addressing challenges in the formulation of Cafedrine hydrochloride for continuous infusion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of Cafedrine hydrochloride for continuous infusion.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution shows precipitation after dilution with an infusion fluid. What could be the cause?
A1: Precipitation of this compound upon dilution can be attributed to several factors:
-
pH Shift: this compound is the salt of a weak base and a strong acid. Its solubility is pH-dependent. Dilution in a large volume of an infusion fluid with a different pH can shift the equilibrium, leading to the precipitation of the less soluble free base. For instance, dilution in alkaline solutions should be avoided.
-
Excipient Incompatibility: If you are working with a formulation containing excipients, these may interact with the infusion fluid, causing precipitation.
-
"Salting Out" Effect: High concentrations of electrolytes in the infusion fluid can sometimes reduce the solubility of a drug substance, a phenomenon known as the "salting out" effect.
-
Temperature Effects: A decrease in temperature upon mixing can reduce the solubility of this compound.
Troubleshooting Steps:
-
Verify the pH of the infusion fluid and the final admixture. The optimal pH for this compound solubility should be maintained. Consider using a buffered infusion vehicle if necessary.
-
Assess the compatibility of all excipients in your formulation with the chosen infusion fluid.
-
Evaluate the effect of different infusion fluids. Studies suggest this compound is compatible with 0.9% Sodium Chloride (saline).[1][2] Compatibility with dextrose solutions and others should be experimentally verified.
-
Control the temperature during and after preparation of the infusion.
Q2: I am observing a decrease in the potency of my this compound infusion over time. What are the likely degradation pathways?
A2: While specific degradation pathways for this compound are not extensively published, based on its chemical structure, the following are potential routes of degradation:
-
Oxidation: The secondary amine and the benzylic hydroxyl group are susceptible to oxidation. The presence of dissolved oxygen in the infusion fluid or exposure to light can accelerate this process. The inclusion of an antioxidant, such as sodium disulfite (an excipient in the commercial Akrinor® formulation), suggests that oxidation is a recognized stability concern.[3][4]
-
Hydrolysis: Although generally stable, the amide-like bonds within the xanthine (B1682287) ring system could be susceptible to hydrolysis under extreme pH conditions (strong acid or base).
-
Photodegradation: Exposure to light, especially UV light, can lead to the degradation of many pharmaceutical compounds. Infusion bags should be protected from light.
Troubleshooting Steps:
-
Protect the infusion from light at all times using amber-colored infusion bags or by wrapping the infusion setup in a light-protective cover.
-
Minimize headspace and consider de-aerating infusion fluids to reduce dissolved oxygen.
-
Investigate the use of antioxidants in your formulation, ensuring their compatibility with this compound and other excipients.
-
Perform forced degradation studies (see Experimental Protocols section) to identify the primary degradation pathways and degradation products for your specific formulation.
Q3: Is this compound compatible with standard infusion bags (e.g., PVC, polyolefin)?
A3: There is limited published data on the compatibility of this compound with specific infusion container materials. However, general principles of drug-container interactions should be considered:
-
Sorption (Adsorption/Absorption): Drug molecules can adsorb to the surface of or absorb into the plastic matrix of infusion bags and administration sets. This is a more significant concern for lipophilic drugs. While this compound is water-soluble, the potential for sorption, especially in PVC containers, should not be dismissed without experimental verification.
-
Leaching: Plasticizers, such as DEHP [di(2-ethylhexyl) phthalate], can leach from PVC containers into the infusion fluid. This is a greater concern with formulations containing surfactants or co-solvents.
Troubleshooting Steps:
-
Conduct compatibility studies with your specific formulation and a range of container types (e.g., PVC, polyolefin, glass). See the Experimental Protocols section for a general methodology.
-
Prefer non-PVC infusion systems (e.g., polyolefin, polypropylene) or glass containers to minimize the risk of sorption and leaching, especially during early-stage development.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄ClN₅O₃ | |
| Molecular Weight | 393.9 g/mol | |
| Appearance | Solid powder | |
| Water Solubility (20°C) | 42 mg/mL |
Table 2: Summary of Potential Formulation Challenges and Mitigation Strategies
| Challenge | Potential Cause(s) | Recommended Action(s) |
| Precipitation | pH shift, excipient incompatibility, "salting out", low temperature. | Verify pH, assess excipient compatibility, use compatible infusion fluids (e.g., 0.9% NaCl), control temperature. |
| Degradation | Oxidation, hydrolysis, photolysis. | Protect from light, minimize oxygen exposure, consider antioxidants, maintain optimal pH. |
| Sorption to Infusion Container | Interaction with plastic matrix (especially PVC). | Conduct compatibility studies, prefer non-PVC containers (e.g., polyolefin, glass). |
| Leaching from Infusion Container | Extraction of plasticizers (e.g., DEHP from PVC). | Avoid PVC containers, especially with formulations containing co-solvents. |
Experimental Protocols
Protocol for Compatibility and Stability Study of this compound in Intravenous Fluids
Objective: To evaluate the physical and chemical stability of this compound when diluted in common intravenous fluids and stored in different types of infusion containers.
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Water for Injection).
-
Aseptically dilute the stock solution to the desired final concentration (e.g., 1 mg/mL and 5 mg/mL) in the following intravenous fluids:
-
0.9% Sodium Chloride Injection
-
5% Dextrose Injection
-
-
Package the diluted solutions in the following infusion containers:
-
Polyvinyl Chloride (PVC) bags
-
Non-PVC (e.g., Polyolefin) bags
-
Glass bottles (as a control)
-
-
-
Storage Conditions:
-
Store the prepared infusions at room temperature (25°C ± 2°C) under normal laboratory lighting and protected from light (e.g., wrapped in aluminum foil).
-
Pull samples at initial time (t=0) and at predetermined intervals (e.g., 4, 8, 12, 24, and 48 hours).
-
-
Analytical Testing:
-
Visual Inspection: At each time point, visually inspect each container for signs of precipitation, color change, or haze against a black and a white background.
-
pH Measurement: Measure the pH of the solution at each time point.
-
Chemical Stability (HPLC Assay): Quantify the concentration of this compound using a validated stability-indicating HPLC method (see protocol below). A significant loss of potency is typically defined as a decrease to less than 90% of the initial concentration.
-
Protocol for Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Forced Degradation Studies:
-
Expose solutions of this compound to stress conditions to intentionally induce degradation. This will generate the degradation products needed to prove the specificity of the analytical method.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 80°C for 48 hours.
-
Photodegradation: Expose solution to a photostability chamber (ICH Q1B guidelines).
-
Neutralize the acid and base-stressed samples before analysis.
-
-
HPLC Method Development (Example Conditions):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation (ICH Q2(R1) Guidelines):
-
Specificity: Inject the stressed samples to demonstrate that the peaks for the degradation products are well-resolved from the peak for intact this compound.
-
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
-
Visualizations
Caption: Experimental workflow for compatibility and stability testing.
Caption: Logical workflow for troubleshooting precipitation issues.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Enhancing Analytical Detection of Cafedrine Hydrochloride Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the analytical detection limits for Cafedrine hydrochloride and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound, and what are the main challenges in their detection?
A1: The primary metabolite of Cafedrine is norephedrine (B3415761).[1] While other minor metabolites may exist, they are not well-characterized in publicly available literature. The main challenges in detecting Cafedrine and its metabolites, particularly in biological matrices like plasma and urine, include their low concentrations, potential for ion suppression from matrix components, and the need for sensitive analytical instrumentation.[2][3]
Q2: What are the recommended sample preparation techniques for improving the detection of Cafedrine metabolites?
A2: Effective sample preparation is critical for removing interferences and concentrating the analytes.[4] Commonly employed techniques for small molecule drug metabolites like norephedrine include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) is added to a plasma sample to precipitate proteins.[1][5] This is often followed by centrifugation and analysis of the supernatant.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, such as an aqueous sample and an organic solvent.[6][7]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate analytes from a liquid sample, allowing for significant cleanup and concentration.[7][8]
Q3: Which analytical technique is most suitable for the sensitive quantification of Cafedrine metabolites?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of drug metabolites.[6][9][10] The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer provides high specificity and allows for the detection of analytes at very low concentrations.[10][11]
Q4: How can I improve the sensitivity of my LC-MS/MS method for Cafedrine metabolites?
A4: To enhance sensitivity, consider the following:
-
Optimize Ionization Source Parameters: Fine-tune the electrospray ionization (ESI) source settings, such as capillary voltage, gas flows, and temperature, to maximize the ionization efficiency of the target analytes.
-
Chromatographic Optimization: Use a high-efficiency column and optimize the mobile phase composition and gradient to achieve sharp, well-resolved peaks, which improves the signal-to-noise ratio.
-
Derivatization: In some cases, chemical derivatization can improve the chromatographic retention and ionization efficiency of the analytes. For instance, reductive ethylation has been shown to significantly increase the detection sensitivity of norepinephrine (B1679862).[5]
-
Use of High-Resolution Mass Spectrometry (HRMS): HRMS can help to distinguish analyte signals from background noise with greater certainty, improving detection limits.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound metabolites.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. |
| Secondary Interactions with Column | Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase or use a column with a different chemistry. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Ion Suppression from Matrix Effects | Improve sample cleanup using techniques like SPE.[7] Dilute the sample or modify the chromatographic method to separate the analyte from co-eluting matrix components. |
| Suboptimal MS/MS Transition | Re-optimize the precursor and product ion selection and collision energy for each metabolite. |
| Inefficient Ionization | Optimize ESI source parameters. Ensure the mobile phase is compatible with efficient ionization (e.g., contains a suitable volatile buffer). |
| Analyte Degradation | Ensure proper sample handling and storage conditions. Use fresh samples and standards. |
Issue 3: High Background Noise
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix Interferences | Enhance the sample preparation procedure to remove more of the biological matrix. |
| Electronic Noise | Ensure proper grounding of the instrument and check for any sources of electronic interference in the laboratory. |
Issue 4: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Pump Malfunction or Leaks | Check the LC pump for consistent flow and pressure. Inspect for any leaks in the system. |
| Column Equilibration Issues | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of solvents. |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for norephedrine (as a proxy for Cafedrine metabolites) from various LC-MS/MS methods reported in the literature. It is important to note that these values can vary significantly based on the specific instrumentation, sample matrix, and experimental conditions.
| Analyte | Method | Sample Matrix | LOD | LOQ | Reference |
| Norepinephrine | LC-MS/MS | Human Plasma | - | 0.0500 ng/mL | [2] |
| Norepinephrine | LC-MS/MS | Brain Microdialysate | 1000 pM | - | [13] |
| Norepinephrine | UPLC-MS/MS | Plasma | 0.025 ng/mL | 0.05 ng/mL | [5] |
| Ephedrine | LC-MS/MS | Horse Urine | 2 ng/mL | 4 ng/mL | [8] |
| Pseudoephedrine | LC-MS/MS | Horse Urine | 2 ng/mL | 4 ng/mL | [8] |
| Ephedrine Analogues | UHPLC-MS/MS | Urine | <0.5 ng/mL | - | [14] |
Note: The LOD and LOQ are important parameters for assessing the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[15][16]
Experimental Protocols
Protocol 1: Generic Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Generic Liquid-Liquid Extraction for Urine Samples
-
To 500 µL of urine sample, add an appropriate internal standard.
-
Adjust the pH of the sample as needed with a suitable buffer.
-
Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and then centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Visualizations
Caption: A generalized experimental workflow for the analysis of Cafedrine metabolites.
Caption: A logical troubleshooting guide for addressing low signal intensity.
References
- 1. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 2. criver.com [criver.com]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for characterizing caffeine, methylliberine, and theacrine pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatography/tandem mass spectrometric assay for the simultaneous measurement of dopamine, norepinephrine, 5-hydroxytryptamine and cocaine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. altabrisagroup.com [altabrisagroup.com]
Validation & Comparative
A Comparative Analysis of Cafedrine Hydrochloride and Ephedrine in the Management of Intraoperative Hypotension
For Researchers, Scientists, and Drug Development Professionals
Intraoperative hypotension (IOH) is a frequent and critical event during anesthesia, potentially leading to significant perioperative morbidity and mortality. The prompt and effective restoration of blood pressure is paramount to prevent organ damage. This guide provides a detailed comparison of two sympathomimetic agents used to treat IOH: cafedrine (B87544) hydrochloride, often used in a 20:1 combination with theodrenaline (B228420) hydrochloride (C/T), and the more internationally common ephedrine (B3423809). This analysis is based on available clinical data, with a focus on their mechanisms of action, clinical efficacy, and safety profiles.
Mechanism of Action: A Tale of Two Pathways
Both cafedrine hydrochloride and ephedrine are sympathomimetic amines, yet they exert their pressor effects through distinct and overlapping mechanisms.
This compound: This compound exhibits a dual mechanism of action.[1] The norephedrine (B3415761) component of cafedrine acts as an indirect sympathomimetic, stimulating the release of endogenous norepinephrine (B1679862) from neuronal stores.[2] Concurrently, the theophylline (B1681296) moiety inhibits phosphodiesterase (PDE), particularly PDE3, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] This dual action results in a net beta-adrenergic effect, increasing cardiac output and stroke volume with minimal impact on heart rate or systemic vascular resistance.[3][4]
Ephedrine: The mechanism of ephedrine is also multifaceted, involving both direct and indirect actions.[5][6][7] It directly stimulates alpha- and beta-adrenergic receptors, and it also indirectly promotes the release of norepinephrine from sympathetic nerve endings.[6][8] This combined effect leads to an increase in heart rate, cardiac output, and peripheral vascular resistance.[6]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for this compound and ephedrine.
Caption: Proposed mechanism of action of this compound in cardiomyocytes.
Caption: Direct and indirect mechanisms of action of ephedrine.
Clinical Efficacy: A Head-to-Head Comparison
The HYPOTENS trial, a large, multicenter, prospective, non-interventional study, provides significant real-world data on the comparative effectiveness of C/T and ephedrine for treating IOH. The study included cohorts of patients undergoing general anesthesia and cesarean section under spinal anesthesia.[9][10][11][12]
| Parameter | Cafedrine/Theodrenaline (C/T) | Ephedrine | p-value | Source |
| Blood Pressure Restoration | Faster and more pronounced effect | Effective, but slower onset | < 0.0001 | [13][14] |
| Mean Arterial Pressure (MAP) Recovery Time | 7.2 min (ΔT₋₁₀%) | 9.8 min (ΔT₋₁₀%) | < 0.01 | [1] |
| Incidence of Tachycardia (HR ≥ 100 bpm) | Lower incidence | Higher incidence | < 0.01 | [13][14] |
| Requirement for Additional Boluses | Fewer additional boluses required | More additional boluses required | < 0.01 | [13][14] |
| Tachyphylaxis | Reduced (dose escalation in 12%) | More pronounced (dose escalation in 34%) | [1] | |
| Physician Satisfaction | Higher | Lower | [13][14] | |
| Neonatal Umbilical Artery pH (Cesarean Section) | 7.31 | 7.28 | = 0.03 | [1] |
| Neonatal Base Deficit (Cesarean Section) | Lower | Greater | < 0.01 | [13][14] |
| Neonatal Lactate Values (Cesarean Section) | Lower | Greater | < 0.01 | [13][14] |
Experimental Protocols: The HYPOTENS Study
The HYPOTENS trial was a prospective, national, multicenter, open-label, two-armed, non-interventional study comparing C/T with ephedrine for the treatment of IOH.[9][10][11][12]
-
Patient Population: The study included two main cohorts: patients aged ≥50 years with ASA classification 2-4 undergoing non-emergency surgery under general anesthesia, and patients undergoing Cesarean section under spinal anesthesia.[11]
-
Intervention: The choice of vasopressor (C/T or ephedrine) was at the discretion of the attending anesthesiologist.[13]
-
Cafedrine/Theodrenaline (C/T): Administered as a bolus of a 20:1 combination of this compound (200 mg) and theodrenaline hydrochloride (10 mg) in 2 ml.[13][14]
-
Ephedrine: Administered as an intravenous bolus.[13] The mean initial dose in the cesarean section cohort was 0.19 ± 0.08 mg kg⁻¹ (16 ± 7 mg).[14]
-
-
Primary Endpoints: The primary objectives were to assess the speed of onset and the ability to restore blood pressure without a significant increase in heart rate.[13] This was a composite endpoint including the lower absolute deviation from an individually determined target blood pressure and the incidence of a heart rate ≥100 beats/min within the first 15 minutes after administration.[11]
-
Secondary Endpoints: These included the number of additional boluses required, maternal and fetal outcomes, and physician satisfaction.[13]
Experimental Workflow Diagram
Caption: Workflow of the HYPOTENS non-interventional study.
Summary and Conclusion
The available evidence, primarily from the HYPOTENS trial, suggests that while both cafedrine/theodrenaline and ephedrine are effective in treating intraoperative hypotension, C/T demonstrates a more favorable profile in several key areas. Specifically, C/T provides a faster and more pronounced restoration of blood pressure with a lower incidence of tachycardia and a reduced need for subsequent interventions.[13][14] In the obstetric setting, the use of C/T was associated with better neonatal outcomes in terms of umbilical artery pH and base deficit, suggesting a potential advantage in maintaining fetal well-being during maternal hypotension.[1][13][14]
For researchers and drug development professionals, these findings highlight the clinical utility of a dual-mechanism vasopressor like this compound. The distinct pharmacological profile of cafedrine, which enhances cardiac output without significant chronotropic effects, presents a valuable alternative to traditional sympathomimetics like ephedrine, particularly in sensitive patient populations such as parturients. Further research into the specific applications and potential long-term benefits of this compound is warranted.
References
- 1. This compound (3039-97-2) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cafedrine | 14535-83-2 | Benchchem [benchchem.com]
- 5. anesthesiaservicessc.com [anesthesiaservicessc.com]
- 6. droracle.ai [droracle.ai]
- 7. youtube.com [youtube.com]
- 8. Ephedrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Treatment of intraoperative hypotension with cafedrine/theodrenaline versus ephedrine : A prospective, national, multicenter, non-interventional study-the HYPOTENS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 11. A non-interventional comparative study of the 20:1 combination of cafedrine/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Treatment of spinal anaesthesia-induced hypotension with cafedrine/theodrenaline versus ephedrine during caesarean section: Results from HYPOTENS, a national, multicentre, prospective, noninterventional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment of spinal anaesthesia-induced hypotension with cafedrine/theodrenaline versus ephedrine during caesarean section: Results from HYPOTENS, a national, multicentre, prospective, noninterventional study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hemodynamic Effects of Cafedrine Hydrochloride and Noradrenaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hemodynamic effects of Cafedrine (B87544) hydrochloride, a component of the combination drug Cafedrine/Theodrenaline (B228420), and Noradrenaline (also known as norepinephrine). The information is compiled from a review of available clinical studies and pharmacological literature. While a definitive head-to-head clinical trial with a comprehensive set of hemodynamic parameters is still pending, this guide synthesizes the current understanding to support research and development efforts. The much-anticipated "HERO" study, a randomized controlled trial directly comparing Cafedrine/Theodrenaline and Noradrenaline, is expected to provide more conclusive data upon its completion.[1][2][3][4][5]
Data Presentation: A Side-by-Side Look at Hemodynamic Effects
Direct comparative quantitative data for a full spectrum of hemodynamic parameters from a single study is limited. The following table summarizes findings from various studies to provide an overview of the expected effects of each agent. It is important to note that the data for Cafedrine/Theodrenaline and Noradrenaline are not from a head-to-head trial, except where specified.
| Hemodynamic Parameter | Cafedrine/Theodrenaline | Noradrenaline | Direct Comparison Highlights (where available) |
| Mean Arterial Pressure (MAP) | Significant and rapid increase.[6][7] One study reported a ~60% increase 10 minutes after administration in anesthesia-induced hypotension.[8] | Potent vasopressor, effectively increases MAP.[9] | A study on spinal anesthesia-induced hypotension during caesarean section showed a trend towards faster blood pressure stabilization with Cafedrine/Theodrenaline in the first five minutes.[10][11] |
| Cardiac Index (CI) | Increases CI. A study showed a 17% increase in patients with anesthesia-induced hypotension.[8] | Effects on CI can be variable. It may increase, decrease, or remain stable depending on the clinical context, particularly the patient's volume status and baseline cardiac function.[6] | The "HERO" study hypothesizes superiority of Cafedrine/Theodrenaline over Noradrenaline in increasing CI when administered as a bolus.[2][3][4] |
| Heart Rate (HR) | Generally minimal to no significant change.[6][7] | May cause reflex bradycardia due to the potent increase in blood pressure.[3] | In a comparative study, clinically relevant tachycardia (increase of HR > 50% of baseline) was observed in two patients treated with Cafedrine/Theodrenaline and none in the Noradrenaline group.[10] |
| Systemic Vascular Resistance Index (SVRI) | Increases SVRI. One study reported a 42% increase.[8] | Primarily increases SVR through potent alpha-adrenergic receptor stimulation, leading to vasoconstriction.[9] | Direct comparative data on SVRI is not yet available from a completed study. |
| Contractility (dP/dtmax) | Increases contractility. A 31% increase was observed in one study.[8] | Has a less potent direct inotropic effect compared to its vasoconstrictive effects.[3] | Not available from direct comparative studies. |
| Preload (Global End-Diastolic Index - GEDI) | Increases preload. A 9% increase in GEDI was noted in one study.[8] | Can increase preload through venoconstriction. | Not available from direct comparative studies. |
Experimental Protocols: Methodologies for Hemodynamic Assessment
The following are summaries of experimental protocols from key studies, illustrating how the hemodynamic effects of these drugs are evaluated.
Completed Comparative Study Protocol: Hoyme et al. (2015)
This retrospective cohort study compared Cafedrine/Theodrenaline (Akrinor®) and Noradrenaline for maintaining maternal blood pressure during spinal anesthesia for elective caesarean sections.[10][11]
-
Study Design: Retrospective analysis of all elective caesarean sections under spinal anesthesia in 2005 (treated with Akrinor®) and 2006 (treated with norepinephrine).[10][11]
-
Patient Population: Women undergoing elective caesarean section under spinal anesthesia who experienced a decrease in maternal arterial pressure of more than 20% from baseline.[10][11]
-
Intervention:
-
Group A (2005): Received 1 ml of Akrinor® solution (20 mg cafedrine and 1 mg theodrenaline) intravenously, repeated until baseline pressure was restored.[10]
-
Group NE (2006): Received 1 ml of norepinephrine (B1679862) (5 µg) intravenously, repeated until baseline pressure was restored.[10]
-
-
Hemodynamic Monitoring: Heart rate and blood pressure were measured every minute and recorded in the anesthesia chart every five minutes.[10]
-
Primary Outcomes: Neonatal umbilical blood pH and Apgar scores. Maternal hemodynamic changes, such as prolonged hypotension and tachycardia, were also assessed.[10][11]
Ongoing Comparative Study Protocol: The "HERO" Study
This is a national, randomized, parallel-group, multicenter, and open-label study designed to directly compare the hemodynamic effects of Cafedrine/Theodrenaline (C/T) and Noradrenaline (NA) for the treatment of intraoperative hypotension (IOH) after induction of general anesthesia.[1][2][3][4][5]
-
Study Design: Randomized, open-label, parallel-group clinical trial.[2][3][4]
-
Patient Population: Adult patients (≥50 years, ASA-classification III-IV) undergoing elective surgery who develop IOH (MAP <70 mmHg).[2][3][4]
-
Intervention:
-
Hemodynamic Monitoring: Real-time, advanced hemodynamic monitoring to capture parameters including Mean Arterial Pressure (MAP), Systolic Blood Pressure, Diastolic Blood Pressure, Stroke Volume (Index), Heart rate, Systemic Vascular Resistance (Index), and dP/dtmax.[3]
-
Primary Endpoints:
Signaling Pathways and Mechanisms of Action
The distinct hemodynamic profiles of Cafedrine hydrochloride and Noradrenaline stem from their different mechanisms of action at the cellular level.
Cafedrine/Theodrenaline Signaling Pathway
Cafedrine is a combination of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline combines noradrenaline and theophylline.[2] The overall effect is a combination of actions on adrenergic receptors and phosphodiesterase inhibition.
-
In Cardiomyocytes (Increased Inotropy):
-
The norephedrine component of cafedrine stimulates the release of endogenous noradrenaline from nerve endings.[1][2]
-
This released noradrenaline, along with the noradrenaline component of theodrenaline, activates β1-adrenoceptors.[1][2]
-
Activation of β1-adrenoceptors, which are Gs-protein coupled, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2]
-
The theophylline component inhibits phosphodiesterase 3 (PDE3), the enzyme that degrades cAMP. This leads to an accumulation of cAMP, reinforcing the β1-adrenoceptor-mediated increase in cardiac contractility (inotropy).[1][2]
-
-
In Vascular Smooth Muscle Cells (Vasoconstriction):
-
The noradrenaline component of theodrenaline and the norephedrine component of cafedrine activate α1-adrenoceptors.[1][2]
-
These Gq-protein coupled receptors activate phospholipase C (PLC), which in turn leads to the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, causing vasoconstriction.[1]
-
Noradrenaline Signaling Pathway
Noradrenaline is a catecholamine that acts as both a hormone and a neurotransmitter. Its hemodynamic effects are primarily mediated by its strong affinity for α-adrenergic receptors and a lesser affinity for β1-adrenergic receptors.[3][9]
-
In Vascular Smooth Muscle Cells (Potent Vasoconstriction):
-
Noradrenaline binds predominantly to α1-adrenoceptors on vascular smooth muscle.[9]
-
This activates the Gq-protein signaling pathway, leading to the activation of phospholipase C (PLC).
-
PLC increases the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 stimulates the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and potent vasoconstriction.
-
-
In Cardiomyocytes (Moderate Inotropy):
-
Noradrenaline also binds to β1-adrenoceptors in the heart.
-
This activates the Gs-protein signaling pathway, stimulating adenylyl cyclase to increase cAMP levels.
-
Elevated cAMP leads to an increase in intracellular calcium, resulting in increased heart rate and contractility. However, this effect is less pronounced than its vasoconstrictive action.[3]
-
Experimental Workflow: A Model for Comparative Hemodynamic Studies
The following diagram illustrates a typical experimental workflow for a robust comparison of two vasopressors in a clinical setting, based on the design of the "HERO" study.
References
- 1. researchgate.net [researchgate.net]
- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hero: A Study to Evaluate the Safety, Tolerability, and Pharmacokinetics (PK) and Pharmacodynamics (PD) of ION269 in Participants With Down Syndrome (DS) at Risk for Alzheimer's Disease (AD) [ctv.veeva.com]
- 4. Hero: A Study to Evaluate the Safety, Tolerability, and Pharmacokinetics (PK) and Pharmacodynamics (PD) of ION269 in Participants With Down Syndrome (DS) at Risk for Alzheimer's Disease (AD) | Clinical Research Trial Listing [centerwatch.com]
- 5. atrinews.usc.edu [atrinews.usc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Hemodynamic effects of cafedrine/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Comparison of Norepinephrine and Cafedrine/Theodrenaline Regimens for Maintaining Maternal Blood Pressure during Spinal Anaesthesia for Caesarean Section [ibimapublishing.com]
- 11. researchgate.net [researchgate.net]
Head-to-Head Clinical Trial of Cafedrine Hydrochloride and Phenylephrine in Managing Anesthesia-Induced Hypotension
A comprehensive comparison of Cafedrine (B87544) hydrochloride (often in combination with theodrenaline) and phenylephrine (B352888) for the management of hypotension, particularly in the context of anesthesia, reveals distinct pharmacological profiles and clinical outcomes. This guide synthesizes findings from a head-to-head retrospective cohort study and mechanistic data to provide an objective analysis for researchers, scientists, and drug development professionals.
Executive Summary
Phenylephrine, a direct-acting α1-adrenergic receptor agonist, primarily induces vasoconstriction to increase blood pressure, which can be accompanied by a reflex decrease in heart rate. In contrast, Cafedrine hydrochloride, a chemical linkage of norephedrine (B3415761) and theophylline (B1681296) and typically used with theodrenaline (B228420), exhibits a more complex mechanism. It combines indirect sympathomimetic action, by promoting the release of endogenous noradrenaline, with direct β1-adrenergic stimulation and phosphodiesterase (PDE) inhibition. This results in an increase in cardiac output and blood pressure, generally without a significant change in heart rate.
A key retrospective clinical study investigating their use for spinal anesthesia-induced maternal hypotension during caesarean sections indicated that phenylephrine was not superior to the cafedrine/theodrenaline combination. While blood pressure was slightly higher intraoperatively with phenylephrine, hypotension was more frequent upon arrival at the intermediate care unit. Notably, the incidence of fetal acidosis was significantly higher in the phenylephrine group.
Data Presentation: Comparative Clinical Outcomes
The following tables summarize the quantitative data from a retrospective cohort study comparing Cafedrine/Theodrenaline (Akrinor) and Phenylephrine in obstetric patients undergoing caesarean section with spinal anesthesia.[1]
Table 1: Maternal Hemodynamic Outcomes
| Parameter | Cafedrine/Theodrenaline (n=440) | Phenylephrine (n=412) | p-value |
| Systolic Blood Pressure (SBP) | |||
| Mean Difference at t_min (mmHg) | 4.4 higher | <0.05 | |
| Mean Difference at t_1 (mmHg) | 4.7 higher | <0.05 | |
| Mean Difference at t_2 (mmHg) | 4.6 higher | <0.05 | |
| Risk of SBP < 100 mmHg at t_4 | 3.0% | 13.1% | <0.001 |
| Mean Arterial Pressure (MAP) | |||
| Mean Difference at t_min (mmHg) | 3.0 higher | <0.05 | |
| Mean Difference at t_1 (mmHg) | 4.1 higher | <0.05 | |
| Mean Difference at t_2 (mmHg) | 3.8 higher | <0.05 | |
| Heart Rate | Lower incidence of bradycardia | Lower heart rate overall | Significant |
| Rescue Medication Use | Less frequent | Significantly more frequent | Significant |
t_min: minimum recorded value; t_1, t_2: specific time points during surgery; t_4: first measurement on intermediate care unit.
Table 2: Neonatal Outcomes
| Parameter | Cafedrine/Theodrenaline (n=440) | Phenylephrine (n=412) | p-value |
| Umbilical Arterial pH | No significant difference in mean | No significant difference in mean | NS |
| Incidence of Acidosis (pH < 7.2) | Lower | Significantly higher | <0.05 |
| Base Excess | No significant difference | No significant difference | NS |
| Apgar Scores | No significant difference | No significant difference | NS |
| Birth Weight (g) | 2951 ± 787 | 2952 ± 829 | 0.556 |
| Admission to PICU | 20.5% | 22.1% | 0.560 |
PICU: Pediatric Intensive Care Unit.
Table 3: Fluid and Medication Administration
| Parameter | Cafedrine/Theodrenaline (n=440) | Phenylephrine (n=412) | p-value |
| Crystalloids (mL) | 1952 ± 791 | 2199 ± 887 | <0.001 |
| Colloids (mL) | 60 ± 170 | 16 ± 94 | <0.001 |
| Mean Cumulative Dose | 5.6 ± 3.8 mL | 0.72 ± 0.33 µg/kg/min (infusion) | N/A |
Experimental Protocols
The presented data is based on a single-center retrospective cohort study involving 852 obstetric patients scheduled for caesarean section under spinal anesthesia.[1]
-
Patient Population: The study included all obstetric patients who underwent caesarean section over a two-year period at a university teaching hospital.[1]
-
Intervention:
-
Phenylephrine Group (n=412): Received prophylactic intravenous phenylephrine to maintain blood pressure after spinal anesthesia.[1] The mean maximum infusion rate was 0.72 ± 0.33 µg/kg/min.[1]
-
Cafedrine/Theodrenaline (Akrinor) Group (n=440): Received reactive intravenous cafedrine/theodrenaline (a 20:1 mixture of this compound 200 mg and theodrenaline hydrochloride 10 mg) to treat hypotension after spinal anesthesia.[1] The mean cumulative dose was 5.6 ± 3.8 mL.[1]
-
-
Main Outcome Measures:
-
Maternal hypotension (decrease of 20% in mean arterial pressure from baseline and/or systolic blood pressure <100 mmHg).[1]
-
Maternal heart rate during and after the caesarean section.[1]
-
Fetal umbilical cord arterial pH and base excess levels.[1]
-
Maternal volume resuscitation and the use of rescue medication.[1]
-
Apgar scores and admission to the pediatric intensive care unit.[1]
-
Signaling Pathways
The distinct clinical effects of this compound and phenylephrine stem from their different mechanisms of action at the cellular level.
Phenylephrine Signaling Pathway
Phenylephrine is a direct-acting sympathomimetic that selectively binds to α1-adrenergic receptors on vascular smooth muscle.[2][3] This interaction initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC).[4] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentration and causing smooth muscle contraction and subsequent vasoconstriction.[4]
References
- 1. Phenylephrine versus cafedrine/theodrenaline (Akrinor) for the treatment of spinal anaesthesia-induced maternal hypotension during caesarean section: a retrospective single-centre cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
Validating the Efficacy of Cafedrine Hydrochloride in a Sepsis-Induced Hypotension Model: A Comparative Analysis
A critical evaluation of Cafedrine hydrochloride's potential role in treating sepsis-induced hypotension reveals a significant gap in preclinical evidence. While widely used for anesthesia-related hypotension in some regions, its efficacy and safety in the context of sepsis have not been established in animal models. This guide provides a comparative overview of this compound and the standard-of-care vasopressor, norepinephrine (B1679862), based on available data, highlighting the urgent need for further research.
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to septic shock, characterized by persistent hypotension despite fluid resuscitation.[1] The cornerstone of hemodynamic management in septic shock is the use of vasopressors to restore mean arterial pressure (MAP) and ensure adequate organ perfusion.[2] Norepinephrine is the recommended first-line agent.[2] This guide examines the potential of this compound as an alternative or adjunctive therapy, based on its known pharmacological properties and data from other forms of hypotension, while underscoring the absence of direct preclinical validation in sepsis.
Comparative Overview of Vasopressor Agents
The following table summarizes the key characteristics of this compound and norepinephrine. It is crucial to note that the data for this compound is not derived from sepsis models, a critical distinction for researchers and drug development professionals.
| Feature | This compound | Norepinephrine |
| Mechanism of Action | A combination of norephedrine (B3415761) and theophylline (B1681296). Norephedrine releases endogenous norepinephrine, while theophylline inhibits phosphodiesterase, leading to increased cAMP and inotropy.[3][4] Theodrenaline, a covalent bond of noradrenaline and theophylline, is also a component of the common 20:1 formulation with Cafedrine.[3][4] | Primarily a potent α1-adrenergic receptor agonist, causing peripheral vasoconstriction. It also has β1-adrenergic agonist effects, which increase heart rate and contractility.[5] |
| Preclinical Sepsis Model Data | No direct studies found in established sepsis models like cecal ligation and puncture (CLP). | Multiple studies in CLP models demonstrate its ability to increase MAP.[6][7] However, it may not improve survival rates and can have immunosuppressive effects.[5][6] |
| Clinical Use in Hypotension | Widely used in Germany for anesthesia-induced hypotension.[3][8] Clinical trials for hypotension explicitly exclude patients with sepsis, septic shock, or systemic inflammatory response syndrome (SIRS).[9][10] | First-line vasopressor for septic shock in clinical guidelines.[2] |
| Reported Hemodynamic Effects | Increases mean arterial pressure, cardiac preload, stroke volume, and cardiac output, with minimal change to heart rate and systemic vascular resistance in anesthesia-induced hypotension.[3][8] | Increases mean arterial pressure primarily through vasoconstriction.[5] |
| Potential Advantages | The combined inotropic and vasopressor effects ("inopressor") may be beneficial in certain hypotensive states.[11] | Well-established efficacy in increasing blood pressure in septic shock.[2] |
| Potential Disadvantages | Lack of efficacy and safety data in sepsis. One preclinical study in a non-sepsis model (epidural-induced hypotension in pregnant ewes) showed delayed and less pronounced restoration of uterine perfusion compared to other vasopressors.[12] Theophylline, a component, can cause hypotension at toxic doses.[13] | Can increase the risk of arrhythmias and has been shown to have immunosuppressive effects in some studies.[5] |
Experimental Protocols
To facilitate future research into the efficacy of this compound in a sepsis model, a detailed methodology for the widely accepted cecal ligation and puncture (CLP) model is provided below.
Cecal Ligation and Puncture (CLP) Model Protocol
The CLP model is considered a gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis.[14][15][16][17]
-
Animal Preparation: Adult male C57BL/6 mice (or other appropriate rodent strain) are used. The animals are anesthetized using an appropriate agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).[14]
-
Surgical Procedure:
-
A midline laparotomy (1-2 cm incision) is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve, ensuring intestinal continuity is maintained. The length of the ligated cecum can be varied to modulate the severity of sepsis.[14]
-
The ligated cecum is then punctured once or twice with a needle (e.g., 22-gauge). The size of the needle and the number of punctures also influence the severity of the resulting sepsis.[14]
-
A small amount of fecal matter is extruded from the puncture sites.
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers.
-
-
Post-Operative Care and Treatment:
-
Fluid resuscitation (e.g., subcutaneous injection of pre-warmed saline) is administered immediately after surgery.
-
Analgesics are provided for pain management.
-
The investigational drug (e.g., this compound) or comparator (e.g., norepinephrine) is administered at a predetermined time point after CLP, often upon the onset of hypotension.
-
-
Monitoring:
-
Hemodynamic parameters, including mean arterial pressure (MAP) and heart rate, are continuously monitored via telemetry or an indwelling arterial catheter.
-
Survival is monitored for a specified period (e.g., 7 days).
-
Blood samples can be collected to measure inflammatory cytokines and markers of organ damage.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the proposed mechanism of action of this compound, the following diagrams are provided.
Experimental workflow for a cecal ligation and puncture (CLP) sepsis model.
Proposed signaling pathway of this compound and Theodrenaline.
Conclusion and Future Directions
The existing literature provides a pharmacological rationale for the potential use of this compound in hypotensive states. However, the complete absence of preclinical data in validated sepsis models is a major impediment to its consideration for this indication. Sepsis-induced hypotension is a complex pathophysiological state that involves not only vasodilation and cardiac dysfunction but also a profound inflammatory and immune response, which is not replicated in anesthesia-induced hypotension models.[1] Therefore, the hemodynamic effects and, critically, the impact on survival and organ function of this compound in sepsis remain unknown.
Future research should prioritize the evaluation of this compound in established animal models of sepsis, such as the CLP model. Such studies should include direct comparisons with standard-of-care agents like norepinephrine and assess key outcomes including mean arterial pressure, cardiac output, inflammatory markers, organ function, and survival. Without this fundamental preclinical data, the translation of this compound into the clinical management of septic shock cannot be responsibly considered.
References
- 1. Frontiers | Fluid Resuscitation for Refractory Hypotension [frontiersin.org]
- 2. Effect of theophylline on serum and milk pharmacokinetics of tylosin following intramuscular administration in lactating goats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of norepinephrine on immunity and oxidative metabolism in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Cafedrin/Theodrenalin (Akrinor®) Versus Ephedrine for Treatment of Hypotension in the Peri-operative Phase in Inpatient Setting | Clinical Research Trial Listing [centerwatch.com]
- 11. Treatment of intraoperative hypotension with cafedrine/theodrenaline versus ephedrine: A prospective, national, multicenter, non-interventional study—the HYPOTENS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of cafedrine/theodrenaline, etilefrine and ephedrine on uterine blood flow during epidural-induced hypotension in pregnant sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiovascular effects of toxic concentrations of theophylline in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cecal ligation puncture procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Can the Cecal Ligation and Puncture Model Be Repurposed To Better Inform Therapy in Human Sepsis? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Inotropic Effects of Cafedrine Hydrochloride and Dobutamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inotropic and hemodynamic properties of Cafedrine hydrochloride and dobutamine (B195870), two sympathomimetic agents utilized in the management of hypotensive states. While both drugs enhance myocardial contractility, they exhibit distinct mechanisms of action and hemodynamic profiles. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the signaling pathways to facilitate a comprehensive understanding for research and drug development purposes.
It is important to note that direct head-to-head clinical trials comparing the inotropic effects of this compound and dobutamine are limited. The data presented here is compiled from studies comparing each agent against other cardiovascular drugs.
Data Presentation: Hemodynamic Effects
The following tables summarize the quantitative hemodynamic effects of Cafedrine/Theodrenaline and dobutamine from comparative clinical studies.
Table 1: Hemodynamic Effects of Cafedrine/Theodrenaline (in comparison with Ephedrine) in patients with intraoperative hypotension. [1][2]
| Hemodynamic Parameter | Cafedrine/Theodrenaline (C/T) Effect | Key Findings & Citations |
| Systolic Blood Pressure (SBP) | ↑ | Post-hoc analysis showed a more pronounced increase from baseline with C/T compared to ephedrine (B3423809).[1][2] |
| Heart Rate (HR) | ↔ | Remained stable in patients treated with C/T, while ephedrine produced dose-dependent elevated heart rate values.[1][2] |
| Cardiac Index (CI) | ↑ | C/T is known to increase cardiac index.[3] |
| Systemic Vascular Resistance Index (SVRI) | ↑ | An increase of +42% in SVRI has been observed.[3] |
Table 2: Hemodynamic Effects of Dobutamine (in comparison with Milrinone) in patients with low cardiac output after cardiac surgery. [4][5][6]
| Hemodynamic Parameter | Dobutamine Effect | Key Findings & Citations |
| Cardiac Index (CI) | ↑↑ | Promoted a significant increase of 56%.[5][6] In another study, a 55% increase was observed at 1 hour.[4] |
| Heart Rate (HR) | ↑ | A significant increase of 35% at 1 hour has been reported.[4] |
| Mean Arterial Pressure (MAP) | ↑ | A 31% increase at 1 hour has been observed.[4] |
| Systemic Vascular Resistance (SVR) | ↓ | A reduction of 33% has been reported.[5][6] |
| Pulmonary Vascular Resistance | ↓ | A reduction of 34% has been noted.[5][6] |
| Left Ventricular Stroke Work Index | ↑ | A 75% increase at 1 hour has been documented.[4] |
Experimental Protocols
The following is a representative experimental protocol for a clinical trial designed to compare the inotropic and hemodynamic effects of an investigational drug (like this compound) against a standard agent (like dobutamine) in patients with anesthesia-induced hypotension.
Study Design: A prospective, randomized, double-blind, parallel-group, multicenter clinical trial.
Patient Population:
-
Inclusion Criteria: Adult patients (ASA physical status I-III) scheduled for elective non-cardiac surgery under general anesthesia who develop hypotension (defined as a mean arterial pressure (MAP) < 65 mmHg or a >20% decrease from baseline for more than 5 minutes) after induction of anesthesia.
-
Exclusion Criteria: Patients with a history of significant cardiovascular disease (e.g., recent myocardial infarction, severe valvular stenosis), pre-existing arrhythmias, pheochromocytoma, or known hypersensitivity to sympathomimetic amines.
Intervention:
-
Randomization: Eligible patients are randomized in a 1:1 ratio to receive either this compound or dobutamine.
-
Drug Administration:
-
This compound Group: Administered as an intravenous bolus of a predefined dose (e.g., 100 mg Cafedrine / 5 mg Theodrenaline).
-
Dobutamine Group: Administered as a continuous intravenous infusion at a starting dose of 2.5 µg/kg/min, titrated to achieve the target MAP.
-
-
Blinding: The investigational drugs are prepared in identical syringes by an unblinded pharmacist to ensure blinding of the investigators, clinical staff, and patients.
Hemodynamic Monitoring and Data Collection:
-
Invasive Blood Pressure Monitoring: An arterial line is placed in the radial artery for continuous monitoring of systolic, diastolic, and mean arterial pressure.
-
Cardiac Output Monitoring: Cardiac output (CO) and other hemodynamic parameters such as cardiac index (CI), systemic vascular resistance (SVR), and stroke volume variation (SVV) are measured using a pulmonary artery catheter or a less invasive cardiac output monitoring system (e.g., pulse contour analysis).
-
Data Collection Schedule: Hemodynamic parameters are recorded at baseline (before induction of anesthesia), immediately before drug administration, and at predefined intervals (e.g., 1, 2, 5, 10, 15, and 30 minutes) after the start of the infusion.
Outcome Measures:
-
Primary Endpoint: The primary efficacy endpoint is the percentage of patients who achieve a MAP ≥ 65 mmHg within 10 minutes of drug administration.
-
Secondary Endpoints:
-
Time to achieve target MAP.
-
Total dose of the study drug required.
-
Changes in CI, SVR, and heart rate from baseline.
-
Incidence of adverse events such as tachycardia, arrhythmias, and hypertension.
-
Statistical Analysis:
-
The primary endpoint is analyzed using a chi-square test or Fisher's exact test.
-
Continuous secondary endpoints are compared between the two groups using an independent t-test or Mann-Whitney U test.
-
Repeated measures ANOVA is used to analyze the time course of hemodynamic changes.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways of this compound and dobutamine, and a typical experimental workflow for their comparison.
References
- 1. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 2. Treatment of intraoperative hypotension with cafedrine/theodrenaline versus ephedrine: A prospective, national, multicenter, non-interventional study—the HYPOTENS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Hemodynamic effects of cafedrine/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the hemodynamic effects of milrinone with dobutamine in patients after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of dobutamine and milrinone on hemodynamic parameters and oxygen supply in patients undergoing cardiac surgery with low cardiac output after anesthetic induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of Caffeine and Phenylephrine Hydrochloride
This guide provides a detailed comparison of two common analytical techniques for the simultaneous quantification of Caffeine and Phenylephrine Hydrochloride in pharmaceutical formulations: UV-Vis Spectrophotometry and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) . This information is intended for researchers, scientists, and drug development professionals seeking to select the appropriate analytical method for their needs.
The cross-validation of analytical methods is a critical step in ensuring the reliability and consistency of results, particularly during method transfer between laboratories or when comparing different techniques.[1][2] This process verifies that a validated method produces accurate and reproducible data under varied conditions.[2]
Comparison of Analytical Method Performance
The selection of an analytical method depends on various factors, including the required sensitivity, specificity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of a UV-Vis spectrophotometric method and an RP-HPLC method for the simultaneous determination of Caffeine and Phenylephrine Hydrochloride.
| Validation Parameter | UV-Vis Spectrophotometric Method | RP-HPLC Method |
| Linearity Range | Caffeine: 1-50 µg/mlPhenylephrine HCl: 1-25 µg/ml[3] | Caffeine: 16-32 µg/mLPhenylephrine HCl: 15-32 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.995[2] | > 0.99[5] |
| Accuracy (% Recovery) | Typically 98-102% | 98-102%[5] |
| Precision (% RSD) | < 2%[3] | < 2.0%[5] |
| Limit of Detection (LOD) | 1.380 µg/ml[3] | Not explicitly stated for both, but generally lower than UV-Vis |
| Limit of Quantification (LOQ) | 5.101 µg/ml[3] | Not explicitly stated for both, but generally lower than UV-Vis |
| Specificity | Lower - potential interference from excipients or other APIs with overlapping absorption spectra.[6] | Higher - separates individual components before detection.[1] |
Experimental Protocols
Detailed methodologies for both the UV-Vis spectrophotometric and RP-HPLC methods are provided below. These protocols are based on established and validated procedures.
UV-Vis Spectrophotometric Method
This method relies on the measurement of absorbance at specific wavelengths corresponding to the maximum absorbance of each compound.[7]
Instrumentation: A UV-Visible double beam spectrophotometer with 1 cm matched quartz cells.[7]
Procedure:
-
Solvent Selection: A suitable solvent in which both drugs are soluble and that does not interfere with the absorbance at the analytical wavelengths is chosen (e.g., distilled water or 0.1 N HCl).[3]
-
Preparation of Standard Stock Solutions: Accurately weigh and dissolve appropriate amounts of Caffeine and Phenylephrine Hydrochloride reference standards in the chosen solvent to prepare individual stock solutions of known concentration.[7]
-
Determination of λmax: Scan each standard solution in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for each compound. For Caffeine, this is typically around 275 nm, and for Phenylephrine Hydrochloride, it is around 269 nm.[7]
-
Preparation of Calibration Curve: Prepare a series of dilutions of varying concentrations from the stock solutions for both analytes. Measure the absorbance of each dilution at their respective λmax and plot a graph of absorbance versus concentration to establish linearity.[3]
-
Sample Preparation: Weigh and finely powder a representative number of tablets. Dissolve an accurately weighed portion of the powder, equivalent to a specific amount of the active ingredients, in the solvent. Filter the solution to remove any insoluble excipients.
-
Quantification: Measure the absorbance of the sample solution at the determined λmax for both Caffeine and Phenylephrine Hydrochloride. The concentrations can be calculated using the simultaneous equations (Vierordt's method) derived from the calibration curves.[7]
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC offers greater specificity by physically separating the components of a mixture before their quantification.[5]
Instrumentation: An HPLC system equipped with a pump, autosampler, UV detector, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5][8]
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase for the separation of these compounds is a mixture of a buffer solution (e.g., phosphate (B84403) buffer, pH 3) and an organic solvent like methanol (B129727) or acetonitrile (B52724) in a specific ratio (e.g., 55:45 v/v).[5][8] The mobile phase should be filtered and degassed before use.
-
Preparation of Standard Solutions: Accurately weigh and dissolve Caffeine and Phenylephrine Hydrochloride reference standards in the mobile phase to prepare a stock solution of known concentration. From this, prepare a series of working standard solutions covering a specific concentration range.[9]
-
Chromatographic Conditions:
-
Sample Preparation: Prepare the sample as described for the UV-Vis method, but use the mobile phase as the solvent.
-
Analysis: Inject the standard solutions to establish the retention times for each analyte and to generate a calibration curve by plotting peak area against concentration. Then, inject the sample solution. The concentration of each analyte in the sample is determined by comparing its peak area to the calibration curve.[4]
Visualizing Method Validation and Workflow
To better understand the relationship between different aspects of analytical method validation and the workflow of cross-validation, the following diagrams are provided.
Caption: Workflow for Cross-Validation of Two Analytical Methods.
Caption: Hierarchy of Analytical Method Validation Parameters.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. UV method validation for phenylephrine, caffeine, paracetamol, chlorpheniramine. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Rapid Isocratic RP-HPLC Method for Simultaneous Estimation ...: Ingenta Connect [ingentaconnect.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. ijmhsi.org [ijmhsi.org]
A Comparative Analysis of the Safety Profiles of Cafedrine Hydrochloride and Other Vasopressors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Cafedrine hydrochloride, typically used in combination with theodrenaline, and other commonly utilized vasopressors such as norepinephrine (B1679862), epinephrine, vasopressin, and phenylephrine (B352888). The information is compiled from a review of clinical studies and meta-analyses to assist researchers and drug development professionals in their understanding of these critical care medications.
Executive Summary
Vasopressors are a cornerstone in the management of life-threatening hypotension. While effective in restoring blood pressure, their use is associated with a range of adverse effects. This guide details the known safety concerns of this compound in its common combination formulation with theodrenaline, and contrasts them with established vasopressors. The available data suggests that the cafedrine/theodrenaline combination offers a unique hemodynamic profile, primarily increasing cardiac output with minimal effect on heart rate and systemic vascular resistance. Its safety profile appears favorable in specific settings like anesthesia-induced hypotension, though comprehensive, large-scale comparative data across various clinical scenarios remains less extensive than for more established agents like norepinephrine.
Mechanism of Action Overview
Each vasopressor exerts its effect through distinct signaling pathways, leading to varied hemodynamic and adverse effect profiles.
-
This compound/Theodrenaline: This combination product, often known by the brand name Akrinor, has a dual mechanism of action. Cafedrine, a conjugate of norephedrine (B3415761) and theophylline, indirectly stimulates the release of endogenous norepinephrine and also inhibits phosphodiesterase (PDE), leading to increased intracellular cyclic AMP (cAMP) and enhanced cardiac contractility. Theodrenaline, a conjugate of noradrenaline and theophylline, directly stimulates α- and β-adrenergic receptors. The net effect is a significant increase in cardiac output and stroke volume with a comparatively smaller impact on heart rate and systemic vascular resistance[1][2].
-
Norepinephrine: Primarily a potent α1-adrenergic agonist with less pronounced β1-adrenergic effects, leading to strong vasoconstriction and a modest increase in cardiac contractility. It is a first-line agent in septic shock[3].
-
Epinephrine: A potent agonist of α1, β1, and β2-adrenergic receptors. Its effects are dose-dependent, with β-adrenergic effects (increased heart rate and contractility) predominating at lower doses and α-adrenergic effects (vasoconstriction) becoming more prominent at higher doses[4].
-
Vasopressin: Acts on V1 receptors on vascular smooth muscle to cause vasoconstriction through a calcium-dependent mechanism, independent of adrenergic receptors. It is often used as a second-line agent in septic shock[5][6].
-
Phenylephrine: A pure α1-adrenergic agonist that causes potent vasoconstriction, leading to an increase in blood pressure that can be accompanied by a reflex bradycardia[7].
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways of these vasopressors.
Comparative Safety Data
The following tables summarize the reported adverse events from comparative studies. It is important to note that the incidence of adverse events can vary significantly based on the patient population, clinical setting, and dosage.
Table 1: Adverse Events in Head-to-Head Clinical Trials
| Adverse Event | Cafedrine/Theodrenaline | Phenylephrine | Norepinephrine | Ephedrine (B3423809) | Study/Notes |
| Tachycardia | Lower Incidence | Not a primary effect | Lower Incidence | Higher Incidence | HYPOTENS study showed a higher incidence of tachycardia with ephedrine compared to cafedrine/theodrenaline[8][9]. A comparison with norepinephrine showed two cases of clinically relevant tachycardia in the cafedrine/theodrenaline group and none in the norepinephrine group[3][10]. |
| Bradycardia | Not a primary effect | Higher Incidence | Lower Incidence | Not a primary effect | Phenylephrine is known to cause reflex bradycardia. A retrospective study found a lower heart rate in the phenylephrine group compared to the cafedrine/theodrenaline group[4][11][12]. |
| Hypotension (post-treatment) | Lower Incidence | Higher Incidence | - | - | A retrospective study reported that hypotension occurred significantly more often upon arrival at the IMC after surgery when phenylephrine was used compared to cafedrine/theodrenaline[4][11][12]. |
| Fetal Acidosis (pH <7.2) | Lower Incidence | Higher Incidence | - | Higher Incidence | A retrospective study found a significantly higher incidence of fetal acidosis with phenylephrine compared to cafedrine/theodrenaline[4][11][12]. The HYPOTENS study reported greater base deficit and lactate (B86563) values with ephedrine[8][9]. |
| Nausea and Vomiting | 25% | - | 35% | - | A study comparing cafedrine/theodrenaline with norepinephrine showed these incidences, though the difference was not statistically significant[3][10]. |
Table 2: Adverse Events from Network Meta-Analyses in Septic Shock
| Adverse Event | Norepinephrine | Epinephrine | Vasopressin | Phenylephrine | Dopamine (B1211576) | Study/Notes |
| Mortality (vs. Dopamine) | Lower | - | Lower | - | Higher | A network meta-analysis found vasopressin to be superior to dopamine for 28-day mortality. Norepinephrine has also been associated with improved mortality compared to dopamine[5][13][14][15]. |
| Cardiac Arrhythmias | Lower Incidence | Higher Incidence | - | - | Highest Incidence | Dopamine is associated with the highest incidence of cardiac arrhythmias. Epinephrine is also associated with an increased incidence of tachydysrhythmias[5][13][14][15]. |
| Myocardial Infarction | Highest Incidence | High Incidence | - | - | - | One network meta-analysis reported the highest incidences of myocardial infarction with norepinephrine and epinephrine[16]. |
| Peripheral Ischemia | Highest Incidence | High Incidence | Increased risk of digital ischemia | - | - | Norepinephrine, epinephrine, and terlipressin (B549273) (a vasopressin analogue) were associated with the highest incidences of peripheral ischemia in one network meta-analysis[16]. |
Experimental Protocols
Below are summaries of the methodologies from key comparative studies.
HYPOTENS Study: Cafedrine/Theodrenaline vs. Ephedrine in Spinal Anesthesia for Cesarean Section[8][9]
-
Study Design: A national, multicenter, prospective, open-label, two-armed, non-interventional study.
-
Patient Population: Women aged at least 18 years receiving spinal anesthesia for cesarean section.
-
Intervention: Bolus administration of either cafedrine/theodrenaline (C/T) or ephedrine (E) at the discretion of the attending anesthesiologist for the treatment of hypotension.
-
Primary Outcome Measures:
-
Area under the curve between the observed systolic blood pressure (SBP) and the minimum target SBP within 15 minutes after the initial administration.
-
Incidence of newly occurring heart rate of at least 100 beats/min within the first 15 minutes.
-
-
Secondary Outcome Measures: Maternal and fetal outcomes, number of additional vasopressor boluses required.
-
Data Collection: Hemodynamic data (SBP, heart rate) were continuously monitored. Fetal outcomes included umbilical cord arterial blood gas analysis.
Retrospective Cohort Study: Cafedrine/Theodrenaline vs. Phenylephrine in Spinal Anesthesia for Cesarean Section[4][11][12]
-
Study Design: A single-center retrospective data cohort study.
-
Patient Population: All obstetric patients who were scheduled for cesarean section in a 2-year period at a university teaching hospital.
-
Intervention: Administration of either intravenous phenylephrine prophylactically or cafedrine/theodrenaline (Akrinor) reactively to maintain blood pressure after spinal anesthesia.
-
Main Outcome Measures: Maternal hypotension, heart rate during cesarean section and after admission to the intensive monitoring care (IMC), fetal arterial cord pH and base excess levels, maternal volume resuscitation, and the use of rescue medication.
-
Data Analysis: Retrospective analysis of patient data from two distinct time periods where one of the two vasopressors was the standard of care.
Network Meta-Analysis of Vasopressors in Septic Shock[5][13][14][15]
-
Study Design: A systematic review and Bayesian network meta-analysis of randomized controlled trials (RCTs).
-
Patient Population: Adult patients with septic shock.
-
Interventions: Various vasopressor agents, including norepinephrine, epinephrine, vasopressin, phenylephrine, and dopamine, used alone or in combination.
-
Primary Outcome Measure: 28-day all-cause mortality.
-
Secondary Outcome Measures: Incidence of adverse events, such as cardiac arrhythmias.
-
Methodology: A comprehensive search of multiple electronic databases was conducted to identify relevant RCTs. A network meta-analysis was then performed to allow for both direct and indirect comparisons of the different vasopressor regimens.
Conclusion
The choice of vasopressor is a critical decision in the management of hypotension and should be guided by the underlying pathophysiology, the patient's comorbidities, and the specific clinical context.
-
This compound/theodrenaline presents a favorable hemodynamic profile for certain conditions, such as anesthesia-induced hypotension, by primarily augmenting cardiac output with a lower propensity for inducing tachycardia compared to agents like ephedrine. The available comparative safety data, though limited, suggests a potentially lower risk of certain adverse effects like fetal acidosis when compared to phenylephrine in the obstetric setting. However, there is a notable lack of large-scale, randomized controlled trial data comparing it to all other major vasopressors across a wide range of clinical scenarios.
-
Norepinephrine remains the first-line vasopressor for septic shock, with a strong evidence base supporting its efficacy and a relatively well-understood safety profile. While it carries risks of peripheral ischemia and potential for myocardial infarction, its overall risk-benefit profile is considered favorable in this setting.
-
Epinephrine is a potent vasopressor and inotrope but is associated with a higher incidence of tachycardia and arrhythmias compared to norepinephrine.
-
Vasopressin offers a unique, non-adrenergic mechanism of action and is a valuable second-line agent, particularly in refractory shock. Its use is associated with a risk of digital and mesenteric ischemia.
-
Phenylephrine is a pure vasoconstrictor that can be useful in specific situations where an increase in systemic vascular resistance is desired without direct cardiac stimulation. However, it can induce reflex bradycardia and may be associated with a higher incidence of fetal acidosis in obstetric anesthesia compared to cafedrine/theodrenaline.
Further high-quality, head-to-head randomized controlled trials are needed to more definitively delineate the comparative safety and efficacy of cafedrine/theodrenaline against other vasopressors in various patient populations and clinical settings. The forthcoming results of the "HERO" trial, comparing cafedrine/theodrenaline to noradrenaline, are anticipated to provide valuable insights.
References
- 1. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibimapublishing.com [ibimapublishing.com]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Vasopressors in septic shock: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pillintrip.com [pillintrip.com]
- 7. [PDF] Phenylephrine versus cafedrine/theodrenaline (Akrinor) for the treatment of spinal anaesthesia-induced maternal hypotension during caesarean section: a retrospective single-centre cohort study | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 10. researchgate.net [researchgate.net]
- 11. Phenylephrine versus cafedrine/theodrenaline (Akrinor) for the treatment of spinal anaesthesia-induced maternal hypotension during caesarean section: a retrospective single-centre cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Vasopressors in septic shock: a systematic review and network meta-analysis [dash.harvard.edu]
- 16. THE EFFICACY AND SAFETY OF VASOPRESSORS FOR SEPTIC SHOCK PATIENTS: A SYSTEMIC REVIEW AND NETWORK META-ANALYSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of Cafedrine Hydrochloride's Pharmacological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo pharmacological activity of Cafedrine hydrochloride. The available data, primarily from studies on its combination with theodrenaline (B228420) (a product known as Akrinor), is presented to facilitate an understanding of its cardiovascular effects. It is important to note that a direct and comprehensive in vitro-in vivo correlation (IVIVC) for this compound as a single agent is not well-established in the publicly available literature. The majority of research has focused on the synergistic effects of the combination product.
I. Overview of Pharmacological Activity
This compound is a cardiac stimulant and antihypotensive agent.[1] Its pharmacological activity is characterized by a dual mechanism of action:
-
Indirect Sympathomimetic Activity: The norephedrine (B3415761) component of Cafedrine is believed to displace norepinephrine (B1679862) from neuronal vesicular stores, thereby increasing its concentration at the synapse and stimulating adrenergic receptors.[2][3]
-
Phosphodiesterase (PDE) Inhibition: The theophylline (B1681296) moiety of Cafedrine is expected to inhibit phosphodiesterases, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, enhances myocardial contractility.[1][2][3]
II. Quantitative Data Presentation
The following tables summarize the available quantitative data for Cafedrine, primarily from studies involving its combination with theodrenaline.
Table 1: In Vitro Pharmacological Data
| Assay | Preparation | Compound | Parameter | Value | Reference |
| Cardiac Contractility | Human atrial trabeculae | Akrinor™ (Cafedrine/Theodrenaline) | EC50 | 41 ± 3 mg/L | [4] |
| Cardiac Contractility | Human atrial trabeculae | Norephedrine | -logEC50 | 6.1 M | [5] |
| Cardiac Contractility | Human atrial trabeculae | Cafedrine | Positive inotropic effect | Not observed | [5] |
Table 2: In Vivo Pharmacological Data (Human Clinical Studies)
| Study Population | Compound | Dose | Effect | Reference |
| Patients under general/regional anesthesia | Cafedrine/Theodrenaline | 1.27 ± 1.0 mg/kg (Cafedrine) | Increase in MAP of 11 ± 16 mmHg within 5 min | [6] |
| Patients under general/regional anesthesia | Cafedrine/Theodrenaline | - | ED50 for 10% increase in MAP within 10 min: 0.53 mg/kg (Cafedrine) | [7] |
| Patients with anesthesia-induced hypotension | Cafedrine/Theodrenaline | 60 mg (Cafedrine) | ~60% increase in MAP after 10 min | [2] |
| Patients undergoing Cesarean section | Cafedrine/Theodrenaline | Mean dose: 43 ± 11 mg (Cafedrine) | Increase in mean systolic blood pressure of 8.6 mmHg 1 min after administration | [8] |
Note: The majority of the available quantitative data is for the combination of Cafedrine and theodrenaline, which makes it challenging to isolate the specific contribution of this compound to the observed effects.
III. Experimental Protocols
Detailed experimental protocols for the evaluation of this compound as a single agent are scarce in the literature. The following are generalized protocols based on standard pharmacological assays relevant to its mechanism of action.
In Vitro Assays
1. Phosphodiesterase (PDE) Inhibition Assay
-
Objective: To determine the inhibitory potency of this compound on PDE activity.
-
Methodology:
-
Prepare tissue homogenates (e.g., from heart or lung) or use purified recombinant PDE isoforms.
-
Incubate the enzyme source with radiolabeled cAMP or cGMP as a substrate in the presence of varying concentrations of this compound.
-
The reaction is stopped, and the product (radiolabeled AMP or GMP) is separated from the substrate using chromatography.
-
The amount of product formed is quantified by scintillation counting.
-
The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.[9][10]
-
2. Norepinephrine Release Assay from Synaptosomes
-
Objective: To measure the ability of this compound to induce norepinephrine release from nerve terminals.
-
Methodology:
-
Isolate synaptosomes (nerve endings) from brain tissue (e.g., rat cortex or hypothalamus).
-
Load the synaptosomes with radiolabeled norepinephrine ([³H]-NE).
-
Superfuse the loaded synaptosomes with a physiological buffer and collect fractions.
-
Expose the synaptosomes to various concentrations of this compound.
-
Measure the amount of [³H]-NE released into the collected fractions by scintillation counting.
-
Calculate the percentage of norepinephrine release compared to a baseline and determine the EC50 value.[5][11][12]
-
3. Isolated Heart/Atrial Muscle Contractility Assay
-
Objective: To assess the direct inotropic effects of this compound on cardiac muscle.
-
Methodology:
-
Isolate a heart or atrial muscle preparation (e.g., from a guinea pig or rat) and mount it in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Stimulate the muscle electrically at a fixed frequency.
-
Measure the force of contraction isometrically or isotonically using a force transducer.
-
After a stabilization period, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in contractile force and construct a concentration-response curve to determine the EC50 and maximum effect.[4][13]
-
In Vivo Assays
1. Anesthesia-Induced Hypotension Model in Dogs
-
Objective: To evaluate the pressor effects of this compound in a large animal model of hypotension.
-
Methodology:
-
Anesthetize healthy dogs with an agent known to cause hypotension (e.g., isoflurane).
-
Surgically implant catheters in a major artery (for blood pressure monitoring) and vein (for drug administration).
-
Monitor cardiovascular parameters including mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO).
-
Once a stable hypotensive state is achieved, administer a bolus intravenous injection of this compound at different doses.
-
Continuously record the hemodynamic parameters to determine the dose-response relationship, onset, and duration of action.[6][14]
-
2. Quantitative Analysis of Cafedrine in Plasma by LC-MS/MS
-
Objective: To determine the pharmacokinetic profile of this compound in vivo.
-
Methodology:
-
Collect blood samples at various time points after administration of this compound.
-
Separate plasma from the blood samples.
-
Perform protein precipitation or liquid-liquid extraction to isolate the drug from the plasma matrix.
-
Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Quantify the concentration of Cafedrine in each sample using a calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[7][15]
-
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.
Proposed Signaling Pathway of this compound
General Experimental Workflow
V. Conclusion
The pharmacological activity of this compound is attributed to its indirect sympathomimetic and phosphodiesterase inhibitory actions, leading to positive inotropic and pressor effects. While in vivo studies, primarily with the combination product Akrinor, demonstrate its efficacy in treating hypotension, there is a notable lack of specific in vitro data for this compound as a single agent. This data gap makes a direct and quantitative in vitro-in vivo correlation challenging. Future research focusing on the isolated in vitro effects of this compound on its molecular targets and its corresponding in vivo pharmacodynamics in relevant animal models would be crucial for establishing a robust IVIVC and better understanding its individual contribution to the therapeutic effects observed with the combination product.
References
- 1. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Hemodynamic effects of cafedrine/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitation of paracetamol, caffeine, pseudoephedrine, chlorpheniramine and cloperastine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of spinal anaesthesia-induced hypotension with cafedrine/theodrenaline versus ephedrine during caesarean section: Results from HYPOTENS, a national, multicentre, prospective, noninterventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A method to assess concomitant cardiac phosphodiesterase inhibition and positive inotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evidence for a presynaptic adenylate cyclase system facilitating [3H]norepinephrine release from rat brain neocortex slices and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-amphetamine and the release of 3H-norepinephrine from synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ncardia.com [ncardia.com]
- 14. Evaluation of Hemodynamic Changes in Normovolemic Hypotensive Dogs Treated With Fluids Alone or in Combination With Ephedrine or Dobutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Qualitative Drug Screening in Emergency Toxicology Using an Automated LC–MSn System:Simultaneous Quantification of Relevant Drugs and Metabolites in Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Cafedrine/Theodrenaline Combination Therapy Versus Monotherapy in the Management of Hypotension
A Guide for Researchers and Drug Development Professionals
The fixed-dose combination of cafedrine (B87544) and theodrenaline (B228420) (in a 20:1 ratio), commercially known as Akrinor™, is an established therapeutic option for treating hypotensive states, particularly during anesthesia.[1][2] This guide provides a detailed comparison of the combination therapy against its constituent components—cafedrine and theodrenaline—as monotherapies, supported by available experimental data, detailed protocols, and mechanistic diagrams to elucidate their pharmacological effects.
Cafedrine is a molecular conjugate of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline links noradrenaline (norepinephrine) with theophylline.[3][4][5] This unique formulation provides a multi-faceted approach to blood pressure regulation, leveraging the properties of both sympathomimetic agents and a phosphodiesterase inhibitor.
Quantitative Data Comparison: Hemodynamic Effects
Direct head-to-head clinical trials comparing the cafedrine/theodrenaline combination with its individual components as monotherapy are limited in recent literature. However, a systematic review references earlier studies that describe the distinct hemodynamic profiles of each agent when administered alone, allowing for a comparative summary against the well-documented effects of the combination therapy.[1]
The following table summarizes the key hemodynamic parameters observed with the combination therapy and the described effects of cafedrine and theodrenaline monotherapies.
| Parameter | Cafedrine/Theodrenaline Combination (Akrinor™) | Theodrenaline Monotherapy | Cafedrine Monotherapy |
| Onset of Action | Rapid[6] | Immediate, rapid increase in Mean Arterial Pressure (MAP)[1] | Delayed increase in blood pressure[1] |
| Duration of Action | Sustained[7] | Effect decreases gradually over 20 minutes[1] | Longer-lasting effect[1] |
| Mean Arterial Pressure (MAP) | Significant increase (approx. +43% to +60%)[8][9] | Rapid increase (approx. +28%)[1] | Delayed but sustained increase[1] |
| Cardiac Output / Index | Increased (+17% CI)[8] | Primarily vasoconstrictive effect[1] | Positive inotropic effect[1] |
| Systemic Vascular Resistance (SVR) | Increased (+42% SVRI)[8] | Leads to peripheral vasoconstriction[1] | Less pronounced effect on SVR[10] |
| Heart Rate | Remains mostly unchanged[1][6] | Data not specified in reviews | Data not specified in reviews |
| Mechanism | Combined α- and β-adrenergic stimulation, PDE inhibition[3][10] | Primarily α-adrenoceptor mediated vasoconstriction[1] | β-adrenoceptor mediated inotropy, release of endogenous noradrenaline[1][10] |
Mechanism of Action: Signaling Pathways
The cardiovascular effects of the cafedrine/theodrenaline combination are a result of a synergistic interplay between its components, targeting multiple pathways to restore hemodynamic stability. The primary mechanisms include direct and indirect sympathomimetic actions and the inhibition of phosphodiesterase (PDE).[11]
-
Theodrenaline Component : The noradrenaline portion directly stimulates α₁- and β₁-adrenergic receptors.[1][12] α₁-receptor activation in vascular smooth muscle cells leads to vasoconstriction, while β₁-receptor stimulation in cardiomyocytes increases heart rate and contractility.[3]
-
Cafedrine Component : The norephedrine moiety acts as an indirect sympathomimetic by prompting the release of endogenous noradrenaline from nerve terminals.[1][10] This released noradrenaline then acts on adrenergic receptors.
-
Theophylline Component : Present in both molecules, theophylline is a non-selective PDE inhibitor. By inhibiting PDE3 in cardiac tissue, it prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), amplifying the downstream signaling of β₁-receptor activation and enhancing cardiac inotropy.[3]
Below is a diagram illustrating the proposed signaling pathways in a cardiomyocyte.
Caption: Signaling cascade of cafedrine/theodrenaline in heart muscle cells.
Experimental Protocols
The following outlines the methodologies from key studies investigating the hemodynamic effects of cafedrine/theodrenaline.
Study 1: Prospective Observational Study on Anesthesia-Induced Hypotension [8]
-
Objective: To investigate the hemodynamic effects of cafedrine/theodrenaline on hypotension induced by general anesthesia.
-
Study Population: 20 patients scheduled for elective major abdominal surgery.
-
Methodology:
-
Anesthesia was induced using total intravenous anesthesia (TIVA) with propofol (B549288) and remifentanil.
-
Hypotension was defined as a mean arterial blood pressure (MAP) dropping below 60 mm Hg.
-
Patients experiencing hypotension (n=12) were treated with an intravenous bolus of 60 mg cafedrine / 3 mg theodrenaline.
-
Hemodynamic parameters were assessed using transpulmonary thermodilution (PiCCO2-Monitor).
-
-
Key Parameters Measured: Mean Arterial Pressure (MAP), Systemic Vascular Resistance Index (SVRI), Cardiac Index (CI), Global End-Diastolic Index (GEDI), maximum pressure increase in the aorta (dPmx), and Global Ejection Fraction (GEF).
-
Outcome: The combination therapy effectively increased MAP by approximately 60% within 10 minutes, acting on preload, contractility, and afterload.[8]
Study 2: Retrospective Analysis of Pooled Data [9]
-
Objective: To analyze the effects of cafedrine/theodrenaline in patients under general or regional anesthesia.
-
Study Population: Pooled data from 297 patients.
-
Methodology:
-
Patients received cafedrine/theodrenaline when their systolic blood pressure dropped below 80% of the baseline value.
-
The average dose administered was 53 ± 30 mg cafedrine / 2.65 ± 1.5 mg theodrenaline.
-
Blood pressure was monitored to determine the time to maximum effect and the magnitude of the increase.
-
-
Key Parameters Measured: Mean Arterial Pressure (MAP).
-
Outcome: A rapid increase in blood pressure was observed, with the maximum MAP increase occurring 9 ± 4 minutes after administration. The MAP increased by 11 ± 14 mmHg after 5 minutes and 14 ± 16 mmHg after 10 minutes.[9]
The workflow for such a clinical investigation can be visualized as follows:
Caption: Workflow for a clinical study on anesthesia-induced hypotension.
Conclusion
The combination of cafedrine and theodrenaline offers a unique, synergistic approach to managing hypotension. By integrating the rapid vasoconstrictive effects of theodrenaline's noradrenaline component with the delayed but sustained positive inotropic effects of cafedrine, the combination therapy achieves a rapid and stable restoration of blood pressure.[1] This dual action, further enhanced by the PDE-inhibiting properties of theophylline, allows for an increase in cardiac output and vascular resistance without significantly affecting the heart rate.[1][8] In contrast, monotherapy with theodrenaline would likely produce a more pronounced vasoconstriction with a shorter duration, while cafedrine alone would have a slower onset of action.[1] The combination, therefore, represents a more balanced and controlled hemodynamic response, making it a valuable agent for researchers and clinicians in the field of anesthesiology and emergency medicine.
References
- 1. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cafedrine - Wikipedia [en.wikipedia.org]
- 5. Theodrenaline - Wikipedia [en.wikipedia.org]
- 6. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. [Hemodynamic effects of cafedrine/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Cafedrine | 14535-83-2 | Benchchem [benchchem.com]
- 11. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. theodrenaline | Uses, Side Effects, and More | medtigo [medtigo.com]
A Comparative Analysis of the Metabolic Pathways of Cafedrine Hydrochloride and Ephedrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic pathways of two sympathomimetic agents: Cafedrine (B87544) hydrochloride and ephedrine (B3423809). The information presented is intended to support research, drug development, and clinical understanding of these compounds. This analysis is based on a comprehensive review of available scientific literature, with a focus on metabolic fate, quantitative data, and the experimental methods used for their determination.
Introduction
Cafedrine hydrochloride and ephedrine are both compounds that exert sympathomimetic effects, leading to physiological responses such as increased heart rate and blood pressure. While ephedrine is a naturally occurring alkaloid, cafedrine is a synthetic compound, a chemical linkage of norephedrine (B3415761) and theophylline (B1681296). Their structural similarities and differences lead to distinct metabolic profiles, which are crucial for understanding their pharmacokinetics, efficacy, and potential for drug-drug interactions.
Metabolic Pathways: A Comparative Overview
The metabolic pathways of this compound and ephedrine, while sharing a common metabolite in norephedrine, are fundamentally different in their initial steps.
This compound: As a prodrug, cafedrine is designed to be metabolized in the body to release its active components: norephedrine and theophylline. The primary metabolic step is the cleavage of the bond linking these two molecules. Following this initial breakdown, the body metabolizes norephedrine and theophylline independently. The exact minor metabolites of the initial breakdown of cafedrine are not extensively documented in the available literature.
Ephedrine: The metabolism of ephedrine is more direct and involves several key enzymatic reactions. A significant portion of ephedrine is excreted from the body unchanged. The main metabolic transformations include:
-
N-demethylation: This process removes a methyl group to form the active metabolite norephedrine (also known as phenylpropanolamine).
-
Oxidative deamination: This pathway leads to the formation of benzoic acid.
-
Aromatic hydroxylation: This reaction introduces a hydroxyl group onto the phenyl ring.
-
Minor Pathways: A small fraction of ephedrine can be converted to 1,2-dihydroxy-1-phenylpropane.
Visualizing the Metabolic Pathways
The following diagrams illustrate the metabolic pathways of this compound and Ephedrine.
Quantitative Metabolic Data
The following tables summarize the available quantitative data on the metabolism of ephedrine and the metabolic products of cafedrine. It is important to note that comprehensive quantitative data for all metabolites of cafedrine is limited in the current literature.
Table 1: Urinary Excretion Profile of Ephedrine
| Metabolite/Compound | Percentage of Administered Dose Excreted in Urine | Reference |
| Unchanged Ephedrine | 60% (range 53-79%) | [1] |
| Norephedrine | 8-20% (of oral dose) | [1] |
| Benzoic Acid | 4-13% (of oral dose) | [1] |
Table 2: Metabolic Profile of Theophylline (a metabolite of Cafedrine)
| Metabolic Pathway | Percentage of Theophylline Metabolized | Primary Enzymes Involved | Reference |
| 8-hydroxylation | ~60-80% | CYP1A2, CYP2E1 | [2] |
| N-demethylation | 13-39% | CYP1A2 | [2] |
Experimental Protocols for Metabolic Analysis
The analysis of cafedrine, ephedrine, and their metabolites typically involves chromatographic techniques coupled with mass spectrometry. Below are outlines of experimental protocols based on established methods.
General Experimental Workflow for Metabolite Identification
The following diagram illustrates a typical workflow for the in vitro and in vivo analysis of drug metabolism.
Protocol for Quantification of Ephedrine and its Metabolites using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify ephedrine, norephedrine, and other metabolites in urine samples.
Materials:
-
Urine samples
-
Internal standard (e.g., ephedrine-d3)
-
Extraction solvent (e.g., tert-butyl methyl ether)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
To a 1 mL urine sample, add the internal standard.
-
Adjust the pH to alkaline (e.g., pH 9-10) with a suitable buffer.
-
Perform liquid-liquid extraction with the extraction solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract with the derivatizing agent.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization of the analytes.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a temperature program to separate the analytes on the capillary column.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification of the target compounds and their derivatives.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of each analyte in the urine samples by comparing their peak areas to that of the internal standard and the calibration curve.
-
Protocol for Quantification of Cafedrine and Norephedrine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify cafedrine and its primary metabolite, norephedrine, in plasma samples.
Materials:
-
Plasma samples
-
Internal standard (e.g., cafedrine-d3, norephedrine-d3)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system with a reverse-phase column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
To a 100 µL plasma sample, add the internal standards.
-
Add the protein precipitation solvent to precipitate plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Use a gradient elution program with the mobile phases to separate the analytes on the reverse-phase column.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for cafedrine, norephedrine, and their internal standards.
-
-
Quantification:
-
Construct calibration curves using standards of known concentrations prepared in a blank matrix.
-
Determine the concentration of cafedrine and norephedrine in the plasma samples by comparing their peak area ratios to the internal standards against the calibration curves.
-
Discussion and Conclusion
The metabolic pathways of this compound and ephedrine show both convergence and divergence. The key difference lies in the initial metabolic step: cafedrine undergoes cleavage to yield norephedrine and theophylline, while ephedrine is directly metabolized through pathways such as N-demethylation and oxidative deamination. This results in the shared active metabolite, norephedrine, which contributes to the sympathomimetic effects of both drugs.
The presence of theophylline as a major metabolite of cafedrine introduces an additional pharmacological dimension, as theophylline itself is a bronchodilator and has other physiological effects. The metabolism of theophylline is well-characterized and primarily involves CYP1A2 and CYP2E1, highlighting a different set of enzymes compared to the primary metabolism of ephedrine, which involves CYP3A4 for N-demethylation.
For researchers and drug development professionals, these differences in metabolism have important implications. The potential for drug-drug interactions is distinct for each compound. For instance, inhibitors or inducers of CYP1A2 and CYP2E1 could significantly alter the pharmacokinetics of the theophylline component of cafedrine, while CYP3A4 modulators would have a greater impact on ephedrine's metabolism.
Further research is warranted to fully elucidate the complete metabolic profile of this compound, including the identification and quantification of all its minor metabolites. Direct comparative studies with robust quantitative analysis of all urinary and plasma metabolites of both drugs would provide a more complete picture of their respective metabolic fates. The experimental protocols outlined in this guide provide a foundation for conducting such comprehensive investigations.
References
Validating Cafedrine Hydrochloride's Sympathomimetic Action: A Knockout Study-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cafedrine hydrochloride's mechanism of action with other sympathomimetic agents, supported by a framework for its validation through knockout studies. We present quantitative data, detailed experimental protocols, and visualizations of signaling pathways to offer an objective resource for cardiovascular drug research and development.
Proposed Mechanism of Action of this compound
Cafedrine is a synthetic sympathomimetic agent, which is clinically used in a 20:1 combination with Theodrenaline hydrochloride to treat hypotensive states.[1] Theodrenaline itself is a conjugate of norepinephrine (B1679862) and theophylline (B1681296).[2] Cafedrine's cardiovascular effects are understood to be multifactorial, involving both direct and indirect actions on the adrenergic system, as well as phosphodiesterase (PDE) inhibition.
-
Indirect Sympathomimetic Action : The norephedrine (B3415761) component of Cafedrine is proposed to act as an indirect sympathomimetic, triggering the release of endogenous norepinephrine from sympathetic nerve terminals.[3][4] This released norepinephrine then acts on adrenergic receptors to elicit a cardiovascular response.
-
Direct Adrenergic Receptor Stimulation (via Theodrenaline) : Theodrenaline, the partner compound to Cafedrine, is a direct agonist of both α- and β-adrenergic receptors.[5]
-
Phosphodiesterase (PDE) Inhibition : The theophylline moiety of both Cafedrine and Theodrenaline is expected to non-selectively inhibit PDEs.[3][6] Inhibition of PDE3, the predominant isoform in cardiac tissue, leads to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP), thereby potentiating the effects of β-adrenergic receptor stimulation and enhancing cardiac contractility (inotropy).[3][6]
The net effect of the Cafedrine/Theodrenaline combination is predominantly a β-adrenergic stimulation, leading to increased cardiac output and stroke volume with minimal changes in heart rate and systemic vascular resistance.[1][6][7]
Validation of Mechanism of Action through Knockout Studies: A Hypothetical Framework
To definitively dissect the contribution of each adrenergic receptor subtype to the overall hemodynamic effects of this compound, a study utilizing knockout (KO) mouse models is proposed.
Objective : To determine the relative contribution of β1, β2, and α1-adrenergic receptors to the cardiovascular effects of Cafedrine/Theodrenaline.
Experimental Animals :
-
Wild-type (WT) mice (C57BL/6J)
-
β1-adrenergic receptor knockout (β1-AR KO) mice
-
β2-adrenergic receptor knockout (β2-AR KO) mice
-
α1A-adrenergic receptor knockout (α1A-AR KO) mice
Experimental Design : Mice from each group will be anesthetized and instrumented for in vivo cardiovascular monitoring. A baseline recording of hemodynamic parameters will be established, after which a single intravenous bolus of Cafedrine/Theodrenaline (e.g., 1.25 mg/kg Cafedrine and 0.0625 mg/kg Theodrenaline) will be administered. Hemodynamic parameters will be recorded continuously for a defined period post-injection.
Expected Outcomes :
| Mouse Strain | Expected Hemodynamic Response to Cafedrine/Theodrenaline | Rationale |
| Wild-type (WT) | Increased mean arterial pressure (MAP), increased cardiac output (CO), minimal change in heart rate (HR). | Represents the full, unattenuated effect of the drug combination. |
| β1-AR KO | Significantly blunted increase in CO and MAP. | The positive inotropic effects of both directly acting Theodrenaline and indirectly released norepinephrine are primarily mediated by β1-receptors in the heart.[8] |
| β2-AR KO | Minimal to no significant change in the hemodynamic response compared to WT. | β2-receptors play a lesser role in cardiac contractility compared to β1-receptors. |
| α1A-AR KO | Attenuated increase in MAP, particularly the initial pressor response. | The vasoconstrictor effect of Theodrenaline and released norepinephrine is mediated by α1-adrenergic receptors on vascular smooth muscle.[9] |
Quantitative Comparison with Alternative Sympathomimetics
The following table summarizes the hemodynamic effects of Cafedrine/Theodrenaline and other commonly used sympathomimetic agents. It is important to note that the data is compiled from various studies, including both preclinical and clinical research, and direct head-to-head preclinical comparisons are limited.
| Agent | Primary Mechanism of Action | Change in Mean Arterial Pressure (MAP) | Change in Cardiac Output (CO) | Change in Heart Rate (HR) |
| Cafedrine/Theodrenaline | Indirect & Direct β > α agonist, PDE inhibitor | ↑↑[10] | ↑↑[10] | ↔[1] |
| Ephedrine (B3423809) | Indirect & Direct α and β agonist | ↑[11][12] | ↑[12] | ↑[12] |
| Norepinephrine | Direct α > β1 agonist | ↑↑↑[7][13] | ↑/↔[6] | ↓ (reflex)/↔[13] |
| Phenylephrine (B352888) | Direct α1 agonist | ↑↑[9][14][15] | ↓/↔[16] | ↓ (reflex)[14][15] |
Arrow notation: ↑ significant increase, ↑↑ moderate increase, ↑↑↑ strong increase, ↓ significant decrease, ↔ no significant change.
Detailed Experimental Protocols
In Vivo Cardiovascular Monitoring in Mice
This protocol describes the measurement of hemodynamic parameters in anesthetized mice.
Materials :
-
Anesthesia machine with isoflurane (B1672236) vaporizer
-
Heating pad to maintain body temperature
-
High-frequency ultrasound system with a linear array transducer
-
Pressure-volume catheter and data acquisition system
-
Surgical instruments for dissection and catheter placement
-
Intravenous catheter
Procedure :
-
Anesthetize the mouse with isoflurane (1.5-2% in oxygen).
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Perform a midline cervical incision to expose the right carotid artery.
-
Carefully dissect the carotid artery and place silk sutures for proximal and distal control.
-
Insert a pressure-volume catheter into the carotid artery and advance it into the left ventricle.
-
Secure the catheter in place with the sutures.
-
Allow the animal to stabilize for a period of 15-20 minutes and record baseline hemodynamic data.
-
Administer the test compound (e.g., Cafedrine/Theodrenaline) via an intravenous catheter (e.g., in the jugular vein).
-
Record hemodynamic parameters continuously for the desired duration.
-
At the end of the experiment, euthanize the mouse via an overdose of anesthetic.
Isolated Langendorff Heart Perfusion
This ex vivo technique allows for the assessment of direct cardiac effects of a compound, independent of systemic vascular and neuronal influences.
Materials :
-
Langendorff apparatus with a perfusion reservoir, pump, and oxygenator
-
Krebs-Henseleit buffer
-
Surgical instruments for heart excision
-
Intraventricular balloon connected to a pressure transducer
Procedure :
-
Anesthetize the mouse and administer heparin to prevent blood clotting.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Identify the aorta and cannulate it on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Insert a small balloon into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize and record baseline contractile function (e.g., left ventricular developed pressure, dP/dtmax).
-
Introduce the test compound into the perfusate at various concentrations.
-
Record the changes in contractile function.
Vascular Ring Myography
This in vitro method is used to assess the direct effect of a compound on vascular tone.
Materials :
-
Wire myograph system with a tissue bath and force transducer
-
Krebs-Henseleit buffer
-
Surgical instruments for vessel dissection
-
Tungsten wires for mounting
Procedure :
-
Euthanize the mouse and carefully dissect the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.
-
Mount the aortic rings on two tungsten wires in the myograph chamber filled with oxygenated Krebs-Henseleit buffer at 37°C.
-
Gradually stretch the rings to their optimal resting tension.
-
Allow the rings to equilibrate for 60-90 minutes.
-
Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine or potassium chloride).
-
Once a plateau is reached, add the test compound in a cumulative manner to assess its vasodilatory or vasoconstrictive effects.
Visualizing Mechanisms and Workflows
Caption: Proposed signaling pathway of Cafedrine/Theodrenaline in cardiomyocytes.
Caption: Experimental workflow for the proposed knockout validation study.
Caption: Comparison of the mechanisms of action of different sympathomimetics.
References
- 1. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jove.com [jove.com]
- 5. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]
- 6. The hemodynamic effects of norepinephrine: far more than an increase in blood pressure! - Foulon - Annals of Translational Medicine [atm.amegroups.org]
- 7. The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. transonic.com [transonic.com]
- 9. Assessment of central hemodynamic effects of phenylephrine: an animal experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Hemodynamic effects of cafedrine/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prophylactic effect of ephedrine to reduce hemodynamic changes associated with anesthesia induction with propofol and remifentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemodynamic impact of ephedrine on hypotension during general anesthesia: a prospective cohort study on middle-aged and older patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate [frontiersin.org]
- 16. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Navigating the Safe Disposal of Cafedrine Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Cafedrine (B87544) hydrochloride, a stimulant, requires careful handling and adherence to specific disposal protocols to mitigate risks to human health and the environment. This guide provides essential, step-by-step instructions for its safe disposal, in line with established regulatory frameworks.
Regulatory Landscape
The disposal of pharmaceutical waste, including cafedrine hydrochloride, is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and, in some cases, the Drug Enforcement Administration (DEA) for controlled substances.[1][2][3][4] These regulations are in place to ensure that pharmaceutical waste is managed safely from generation to disposal.[1] It is crucial to note that state regulations may impose more stringent requirements than federal laws.[1]
A key aspect of these regulations is the prohibition of disposing of hazardous pharmaceutical waste down drains.[3] The EPA's Subpart P rule specifically outlines management standards for hazardous waste pharmaceuticals in healthcare facilities, which serve as a valuable reference for laboratory settings.[2][5]
Hazard Profile of this compound
According to its Safety Data Sheet (SDS), this compound is harmful if swallowed or inhaled.[6] The SDS provides the following key precautionary statements:
-
Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[6]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6]
| Hazard Statement | GHS Classification | Precautionary Statement (Disposal) |
| Harmful if swallowed | Acute toxicity - Oral, Category 4 | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6] |
| Harmful if inhaled | Acute toxicity - Inhalation, Category 4 | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Discharging it into sewer systems is not permissible.[6]
1. Segregation and Containerization:
-
Properly segregate this compound waste from other waste streams.
-
Use approved, clearly labeled, and sealed containers for collection.[2] While specific color-coding can vary by institution and waste type (e.g., black for RCRA hazardous waste), ensure the container is appropriate for chemical waste.[2]
2. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure appropriate PPE is worn, including gloves, lab coat, and eye protection.[6]
3. Preparing for Disposal:
-
For residual amounts in containers, they can be triple-rinsed (or the equivalent), and the rinsate should be collected as hazardous waste.[6] The clean, empty container can then be recycled or disposed of as non-hazardous waste after being punctured to prevent reuse.[6]
-
Do not mix this compound with undesirable substances like coffee grounds or kitty litter, a method sometimes suggested for household pharmaceutical disposal, as this is not appropriate for a laboratory setting.[7][8]
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[9]
-
Ensure that all required documentation for waste transfer is completed accurately.
5. Emergency Procedures:
-
In case of a spill, prevent the chemical from entering drains.[6]
-
Collect the spilled material using appropriate absorbent pads and place it in a suitable, closed container for disposal.[6]
-
Ensure the area is well-ventilated.[6]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. targetmol.com [targetmol.com]
- 7. dea.gov [dea.gov]
- 8. fda.gov [fda.gov]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling Cafedrine Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Cafedrine hydrochloride, ensuring a secure laboratory environment.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source |
| CAS Number | 3039-97-2 | [1] |
| Molecular Formula | C10H15NO · HCl | Not explicitly found in search results |
| Molecular Weight | 201.7 g/mol (for Ephedrine HCl) | |
| Melting Point | 217-220 °C (for Ephedrine HCl) | [2] |
| Acute Toxicity, Oral | Category 4, Harmful if swallowed | [1][2][3][4] |
| Acute Toxicity, Inhalation | Category 4, Harmful if inhaled | [1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
If there is a risk of splashes, use a face shield in addition to goggles.
Hand Protection:
-
Handle with chemical-impermeable gloves.[1]
-
Gloves must be inspected prior to use.[1]
-
It is recommended to wear two pairs of gloves, especially when compounding, administering, or disposing of the substance.[5] The outer glove should be removed and disposed of after each task or in case of contamination.[5][6]
-
Change gloves regularly, at least hourly, or immediately if they are torn, punctured, or contaminated.[5]
Body Protection:
-
Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5]
-
Wear fire/flame resistant and impervious clothing.[1]
Respiratory Protection:
-
Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
-
A NIOSH-certified N95 or N100 respirator is recommended if there is a risk of generating airborne powder or aerosols.
Experimental Protocols: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to prevent accidents and maintain the integrity of the compound.
Handling:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][4]
-
Wash hands and any exposed skin thoroughly after handling.[3][4]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store in light-resistant containers as the substance may be sensitive to light.
-
Keep away from heat and sources of ignition.[7]
Emergency Procedures
In the event of an emergency, follow these procedures to mitigate harm.
Spill or Leak:
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Use personal protective equipment, including chemical impermeable gloves, safety goggles, and a respirator if necessary.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Do not let the chemical enter drains; discharge into the environment must be avoided.[1]
-
For containment and cleanup, use spark-proof tools and explosion-proof equipment.[1]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Fire-Fighting Measures:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1]
-
Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Waste Disposal:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge to sewer systems.[1]
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3][4]
Container Disposal:
-
Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. caelo.de [caelo.de]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pppmag.com [pppmag.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
